2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-17-13-4-2-3-12(11-13)15-7-5-14(6-8-15)9-10-16/h2-4,11,16H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOPOOCWOIFSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Stability of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol
The following technical guide provides an in-depth analysis of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol , a substituted phenylpiperazine derivative relevant to medicinal chemistry, particularly in the development of serotonergic ligands and as a metabolic intermediate of arylpiperazine drugs.
Executive Summary & Chemical Identity
This compound is a bifunctional organic compound featuring a piperazine core substituted with a 3-methoxyphenyl group at the
This compound often serves as a key intermediate in the synthesis of pharmaceutical candidates or appears as a Phase I metabolite (via N-dealkylation or hydroxylation pathways) of complex arylpiperazine drugs.
Chemical Identification Table
| Property | Detail |
| IUPAC Name | 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethan-1-ol |
| Common Synonyms | 1-(2-Hydroxyethyl)-4-(3-methoxyphenyl)piperazine; m-MeOPP-ethanol |
| Molecular Formula | |
| Molecular Weight | 236.31 g/mol |
| Core Scaffold | 1-(3-Methoxyphenyl)piperazine (mMPP) |
| SMILES | COc1cccc(N2CCN(CCO)CC2)c1 |
| Key Functional Groups | Tertiary Amine (Piperazine |
Physicochemical Profile
The stability and reactivity of this molecule are governed by the basicity of the piperazine nitrogen atoms and the redox susceptibility of the primary alcohol.
Solubility and Lipophilicity
The hydroxyethyl tail imparts amphiphilic character, significantly increasing water solubility compared to the parent lipophilic phenylpiperazine.
-
LogP (Predicted): ~1.2 – 1.6 (Moderate lipophilicity, suitable for CNS penetration).
-
pKa values:
- (Alkyl-substituted): 9.0 – 9.5 . This nitrogen is highly basic and protonates readily to form salts (e.g., HCl, fumarate).
- (Aryl-substituted): 2.0 – 3.0 . The lone pair is conjugated with the phenyl ring, rendering it non-basic under physiological conditions.
-
Solubility:
-
Free Base: Soluble in dichloromethane (DCM), ethanol, DMSO, and methanol. Sparingly soluble in neutral water.
-
Salt Forms (HCl): Highly soluble in water (>50 mg/mL).
-
Thermal Properties
-
Physical State: Typically a viscous, pale yellow oil or low-melting solid at room temperature (Free base).
-
Boiling Point: Predicted >350°C (decomposition likely before boiling at atmospheric pressure).
-
Melting Point (HCl Salt): Generally high melting (200°C+), providing a stable crystalline form for storage.
Synthesis & Impurity Profile
Understanding the synthesis is critical for identifying stability-indicating impurities. The most common route involves the alkylation of 1-(3-methoxyphenyl)piperazine (mMPP) .
Synthetic Route Diagram
Figure 1: Synthetic pathway via N-alkylation. Over-alkylation leads to quaternary ammonium impurities.
Critical Impurities
-
Unreacted mMPP: Precursor carryover; affects biological potency.
-
Bis-hydroxyethyl quaternary salt: Formed if the
nitrogen reacts with a second equivalent of alkylating agent. -
O-Desmethyl analog: A potential degradation product where the methoxy group hydrolyzes (rare chemically, common metabolically).
Stability & Degradation Mechanisms
The molecule exhibits specific vulnerabilities to oxidation and pH-dependent hydrolysis.
Oxidative Degradation
The primary alcohol and the tertiary amine are the primary sites of oxidative attack.
-
N-Oxidation: The basic
nitrogen can form an N-oxide ( -O) upon exposure to peroxides or atmospheric oxygen over time. -
Alcohol Oxidation: The terminal hydroxyl group can oxidize to the corresponding acetaldehyde and subsequently to the carboxylic acid (2-(4-(3-methoxyphenyl)piperazin-1-yl)acetic acid).
Degradation Pathway Diagram
Figure 2: Primary oxidative degradation pathways affecting storage stability.
Photostability
Arylpiperazines are generally photosensitive. The electron-rich methoxyphenyl ring can undergo photo-induced electron transfer, leading to discoloration (yellowing/browning) of the sample.
-
Recommendation: Store in amber glass vials.
Solution Stability
-
Acidic pH (pH < 4): Stable. The protonation of
protects the amine from oxidation. -
Basic pH (pH > 10): Reduced stability. The free base is more susceptible to oxidative attack and nucleophilic side reactions.
Handling & Storage Protocols
To ensure the integrity of the compound for research or formulation, the following protocols must be strictly observed.
Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | -20°C (Long-term) | Slows kinetic degradation rates (oxidation). |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents formation of N-oxides and aldehydes. |
| Container | Amber Glass / PTFE-lined cap | Blocks UV light; prevents leaching from plastics. |
| State | Store as HCl Salt (preferred) | Salts are significantly more stable to oxidation than free bases. |
Handling Precautions
-
Hygroscopicity: The HCl salt may be hygroscopic. Equilibrate to room temperature in a desiccator before opening to prevent water uptake.
-
Safety: Arylpiperazines are biologically active (serotonergic). Wear full PPE (gloves, goggles, respirator) to prevent inhalation or transdermal absorption.
Analytical Methods (Stability Indicating)
A validated HPLC method is required to separate the parent from its oxidative degradants.
Recommended HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers basic nitrogen).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring absorption) and 210 nm (general).
-
Mass Spectrometry (LC-MS):
-
Parent Ion
m/z. -
N-Oxide Impurity
m/z (+16 Da). -
Carboxylic Acid Impurity
m/z (+14 Da).
-
References
-
Cayman Chemical. 1-(3-Methoxyphenyl)piperazine Product Information. (Parent scaffold properties).
-
Khalili, F., et al. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2] Journal of Chemical & Engineering Data. (Basicity data for hydroxyethyl piperazines).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 231184, 1-(2-Hydroxyethyl)-4-methylpiperazine. (Analogous stability data).
-
Rochelle, G. T., et al. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution. (Degradation mechanisms of piperazine ethanol derivatives).
Sources
Structure-activity relationship (SAR) of 3-methoxyphenylpiperazine derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Methoxyphenylpiperazine Derivatives
Introduction: The Privileged Scaffold in Neuropharmacology
The 1-(3-methoxyphenyl)piperazine (3-MeOPP) moiety represents a cornerstone pharmacophore in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). As a class of arylpiperazines, these derivatives are recognized as "privileged structures" due to their inherent ability to interact with a wide array of G protein-coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1] Their structural versatility allows for fine-tuning of pharmacological properties, leading to the development of compounds with diverse therapeutic potential, from antipsychotics and antidepressants to anxiolytics.[2][3]
This guide provides a detailed exploration of the structure-activity relationships of 3-MeOPP derivatives. We will dissect the core scaffold, analyze the impact of structural modifications on receptor affinity and selectivity, and present the experimental logic and methodologies that underpin these discoveries.
The Core Pharmacophore: Deconstructing the 3-MeOPP Scaffold
The pharmacological profile of a 3-MeOPP derivative is determined by the interplay of three key structural components. Understanding the role of each is fundamental to rational drug design.
Caption: Key structural components of 3-MeOPP derivatives that dictate pharmacological activity.
-
A. The Aryl Group: The 3-methoxyphenyl ring is the primary recognition element for many target receptors. The position and nature of the substituent (methoxy group) are critical for establishing initial binding and influencing selectivity.
-
B. The Piperazine Ring: This central heterocyclic ring serves as a rigid spacer, correctly orienting the aryl group and the N4-substituent. Its basic nitrogen atom (pKa ≈ 6.8-8.3) is often crucial for forming salt bridges or hydrogen bonds with acidic residues (e.g., Aspartate) in the receptor binding pocket.
-
C. The N4-Substituent: This is the most frequently modified position and the primary driver of diversity in affinity, selectivity, and functional activity. It consists of a linker chain and a terminal functional group.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 3-MeOPP scaffold has yielded a wealth of SAR data, guiding the development of receptor-specific ligands.
Modifications of the Phenyl Ring
The substitution pattern on the phenyl ring significantly impacts receptor interaction. While the meta-methoxy (3-MeO) position is a common starting point, isomers and bioisosteric replacements reveal key insights:
-
Positional Isomerism: Moving the methoxy group to the ortho (2-MeO) or para (4-MeO) position alters the electronic and steric profile, often shifting receptor selectivity. For instance, many high-affinity 5-HT1A receptor ligands feature a 2-methoxyphenyl group, whereas the 3-methoxy variant is common in ligands targeting dopamine D4 receptors.[4][5][6]
-
Bioisosteric Replacement: Replacing the methoxy group with other substituents like halogens (Cl, F) or trifluoromethyl (CF3) groups can modulate lipophilicity and metabolic stability.[7] For example, replacing the 3-methoxy group with a 3-chloro or 3-trifluoromethyl group is a common strategy in developing ligands for the 5-HT transporter.
Modifications at the N4-Position: The Path to Selectivity
The N4-substituent is paramount for defining the compound's ultimate pharmacological profile.
The length of the alkyl chain connecting the piperazine nitrogen to the terminal group is a critical determinant of affinity.
-
Two-Carbon Chain (Ethyl): Often found in high-affinity ligands for the dopamine D4 receptor, such as N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide.[5][6]
-
Four-Carbon Chain (Butyl): This length is frequently optimal for achieving high affinity at the 5-HT1A receptor, particularly when the terminal fragment is a heteroaryl or bulky amide group.[8][9] Elongating or shortening the chain from this optimal length often results in a significant decrease in affinity.
The nature of the terminal moiety at the end of the linker chain provides the greatest opportunity to modulate affinity and selectivity.
-
Amides and Imides: Introduction of an amide or imide group can introduce additional hydrogen bond donor/acceptor sites. Substituted benzamides are common in D4-selective ligands.[5] Phthalimide moieties are present in classic 5-HT1A antagonists like NAN-190, though they often confer concurrent affinity for α1-adrenergic receptors.[9]
-
Bulky/Lipophilic Groups: Replacing terminal polar groups with bulky, lipophilic cycloalkyl moieties (e.g., adamantane, norbornane) has proven to be an effective strategy for dramatically increasing affinity and selectivity for the 5-HT1A receptor while reducing affinity for α1-adrenergic receptors.[8][9] This is likely due to favorable hydrophobic interactions in a specific sub-pocket of the 5-HT1A receptor.
Receptor Selectivity Profile: A Summary of SAR Insights
The structural modifications discussed above can be leveraged to steer the ligand's preference for specific receptor subtypes.
| Structural Modification | Target Receptor Favored | Rationale & Key Insights | Representative Ki (nM) |
| Aryl Group: 2-Methoxyphenyl | 5-HT1A | Optimal orientation for interaction with key residues in the 5-HT1A binding pocket.[4][10] | 1.2 nM[10] |
| N4-Linker: Ethyl (2-carbon) | Dopamine D4 | The shorter chain correctly positions the terminal benzamide group for high-affinity D4 binding.[5][6] | 0.057 nM[6] |
| N4-Linker: Butyl (4-carbon) | 5-HT1A | Optimal length to span the distance between the piperazine interaction site and a distal binding pocket.[8] | 0.4 nM[9] |
| N4-Terminal Group: Substituted Benzamide | Dopamine D4 | Provides key hydrogen bonding interactions necessary for high D4 affinity and selectivity.[5] | 0.057 nM[6] |
| N4-Terminal Group: Adamantane Carboxamide | 5-HT1A (High Selectivity) | The bulky, lipophilic group enhances affinity for 5-HT1A while sterically hindering binding at α1-adrenergic sites.[9] | 0.4 nM[9] |
Experimental Methodologies: Validating the SAR
The insights described above are the product of rigorous synthesis and pharmacological evaluation. A trustworthy SAR campaign relies on a systematic and reproducible workflow.
General Synthesis Strategy
The synthesis of a library of 3-MeOPP derivatives for SAR studies typically follows a convergent approach. The core, 1-(3-methoxyphenyl)piperazine, is either commercially available or synthesized via methods like Buchwald-Hartwig amination and then coupled with various N4-substituents.[1]
Caption: A generalized workflow for the synthesis of a 3-MeOPP derivative library.
In Vitro Pharmacological Evaluation: Radioligand Binding Assay
The primary method for determining a compound's affinity for a specific receptor is the radioligand binding assay. This protocol provides a self-validating system for assessing receptor affinity (Ki).
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.
Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-carboxamidotryptamine (5-CT).[10]
-
Test Compounds: Synthesized 3-MeOPP derivatives dissolved in DMSO.
-
Apparatus: 96-well plates, filter mats (GF/B), cell harvester, liquid scintillation counter.
Step-by-Step Protocol:
-
Plate Preparation: Add 25 µL of assay buffer to each well of a 96-well plate.
-
Compound Addition: Add 25 µL of test compound solution at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). For total binding wells, add 25 µL of vehicle (DMSO diluted in buffer). For non-specific binding wells, add 25 µL of 10 µM 5-CT.
-
Radioligand Addition: Add 25 µL of [³H]8-OH-DPAT to all wells at a final concentration near its Kd value (e.g., 0.5 nM).
-
Membrane Addition: Add 125 µL of the 5-HT1A receptor membrane preparation (containing ~10-20 µg of protein) to initiate the binding reaction.
-
Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway Context
The binding of a 3-MeOPP derivative to its target receptor initiates a downstream signaling cascade. For example, 5-HT1A receptors, a primary target, are canonical Gi/o-coupled receptors.
Sources
- 1. N-(3-methoxyphenyl)piperazine | 16015-71-7 | Benchchem [benchchem.com]
- 2. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Pharmacological Profile of Hydroxyethyl Phenylpiperazine Ligands
This technical guide provides a comprehensive pharmacological analysis of hydroxyethyl phenylpiperazine ligands, a class of "privileged structures" in medicinal chemistry frequently utilized to target serotonergic and dopaminergic systems.
Technical Guide for Drug Discovery & Development
Executive Summary
Hydroxyethyl phenylpiperazine ligands (HEPPs) represent a versatile structural class in neuropsychopharmacology. Characterized by a piperazine core flanked by a lipophilic phenyl ring and a polar hydroxyethyl tail, these ligands serve as critical scaffolds for developing antipsychotics, anxiolytics, and antidepressants. Their pharmacological profile is defined by high-affinity interactions with G-protein-coupled receptors (GPCRs), specifically 5-HT
Chemical Basis & Physicochemical Properties[1][2][3][4][5][6][7][8]
Structural Architecture
The HEPP scaffold consists of three pharmacophoric domains:
-
The Phenyl Head: A lipophilic domain that occupies the orthosteric binding pocket of monoamine receptors. Substitutions here (e.g., o-OCH
, m-CF ) dictate receptor selectivity (5-HT vs. DA). -
The Piperazine Core: A semi-rigid linker that maintains the spatial orientation between the aromatic head and the polar tail. It is protonated at physiological pH (pK
9.0–9.8), forming a critical salt bridge with Aspartate residues (e.g., Asp3.32) in GPCR transmembrane helices. -
The Hydroxyethyl Tail: An N-substituted ethyl alcohol group. Unlike simple alkyl chains, this moiety acts as a hydrogen bond donor/acceptor, modulating solubility (logP) and interacting with polar residues near the extracellular loop of the receptor.
Synthetic Pathway
The synthesis of HEPP ligands typically follows a convergent nucleophilic substitution pathway.
General Reaction:
-
Reagents: K
CO (base), Acetonitrile or DMF (solvent), NaI (catalyst). -
Yield Optimization: The use of ethylene oxide is an alternative industrial route but requires specialized handling due to toxicity.
Pharmacodynamics (PD) & Mechanism of Action
Receptor Binding Profiles
HEPPs act primarily as "dirty drugs" or multi-target ligands, a desirable trait for treating complex psychiatric disorders.
| Receptor Target | Primary Action | Affinity ( | Physiological Outcome |
| 5-HT | Partial Agonist | 1–50 nM | Anxiolysis, antidepressant effects via autoreceptor desensitization. |
| 5-HT | Antagonist | 10–100 nM | Atypical antipsychotic activity; reduction of hallucinations. |
| Dopamine D | Antagonist | 5–200 nM | Antipsychotic efficacy; modulation of positive symptoms in schizophrenia. |
| Antagonist | 10–100 nM | Side effect mediation (orthostatic hypotension). |
Signaling Pathway (5-HT Activation)
Upon binding to the 5-HT
Visualization: 5-HT Signaling Cascade
The following diagram illustrates the downstream effects of HEPP ligand binding.
Caption: Signal transduction pathway for HEPP ligands at the 5-HT1A receptor, leading to membrane hyperpolarization.
Structure-Activity Relationship (SAR)[9]
The "Hydroxyethyl" modification is not merely a passive linker; it actively dictates the pharmacological profile:
-
Solubility & BBB Penetration: The hydroxyl group lowers the logP (lipophilicity) compared to an ethyl or propyl chain. This improves oral bioavailability but requires careful balancing to ensure the molecule can still cross the Blood-Brain Barrier (BBB).
-
H-Bonding Interactions: The terminal -OH group can form hydrogen bonds with polar residues (e.g., Serine or Threonine) in the receptor's extracellular loops or upper transmembrane domains.
-
Evidence: Converting the -OH to a -OMe (methoxy) often retains D
affinity but significantly reduces 5-HT efficacy, suggesting the H-bond donor capability is crucial for agonist activity.
-
-
Metabolic Stability: The hydroxyethyl group is susceptible to oxidation (to carboxylic acid) or glucuronidation. SAR optimization often involves fluorinating the ethyl chain or sterically hindering the hydroxyl group to extend half-life.
Experimental Protocols
Protocol A: Synthesis of 1-(2-Hydroxyethyl)-4-(2-methoxyphenyl)piperazine
Objective: To synthesize a reference ligand for binding assays.
Reagents:
-
1-(2-Methoxyphenyl)piperazine (1 eq)
-
2-Chloroethanol (1.2 eq)
-
Potassium Carbonate (K
CO , 2 eq) -
Potassium Iodide (KI, catalytic amount, 0.1 eq)
-
Acetonitrile (ACN)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 1-(2-methoxyphenyl)piperazine in 50 mL of anhydrous ACN.
-
Base Addition: Add finely ground K
CO and catalytic KI to the solution. Stir for 15 minutes at room temperature. -
Alkylation: Add 2-chloroethanol dropwise via a syringe pump over 20 minutes to prevent exotherms.
-
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Work-up: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water (3x). Dry the organic layer over MgSO
. Purify via column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM). -
Validation: Confirm structure via
H-NMR and LC-MS (Expected M+H).
Protocol B: Radioligand Binding Assay (5-HT )
Objective: Determine the affinity (
Materials:
-
Source: Rat hippocampal membranes or CHO cells expressing h5-HT
. -
Radioligand: [
H]-8-OH-DPAT (0.5–1.0 nM). -
Non-specific control: 10
M Serotonin (5-HT).
Workflow:
-
Incubation: Mix membrane preparation (50
g protein) with radioligand and varying concentrations of the HEPP test compound ( to M) in Tris-HCl buffer (pH 7.4). -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot displacement curves and calculate IC
. Convert to using the Cheng-Prusoff equation:
Visualization: Experimental Workflow
The following diagram outlines the logical flow from synthesis to pharmacological validation.
Caption: Integrated workflow for the synthesis and pharmacological validation of HEPP ligands.
References
-
Design, Synthesis, and Biological Evaluation of Phenylpiperazine Derivatives. Source: Journal of Medicinal Chemistry URL:[Link]
-
Pharmacological profile of 1-phenylpiperazine and its derivatives. Source: Wikipedia / Scientific Literature Review URL:[Link]
-
Structure-Activity Relationships of Arylpiperazines at 5-HT1A Receptors. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Synthesis and structure-activity relationships of a new model of arylpiperazines. Source: PubMed URL:[1][2][Link]
Sources
An In-Depth Technical Guide to the 5-HT Receptor Binding Affinity of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol (Mepiprazole)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the binding characteristics of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol, a phenylpiperazine compound known as Mepiprazole. Mepiprazole is characterized pharmacologically as a Serotonin Antagonist and Reuptake Inhibitor (SARI), a class of drugs with a complex mechanism of action that includes potent antagonism at key serotonin receptor subtypes alongside inhibition of the serotonin transporter.[1] This document delineates the compound's binding profile, offers detailed, field-proven protocols for its characterization using radioligand binding assays, and illustrates the critical downstream signaling pathways associated with its primary molecular targets. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate Mepiprazole and similar compounds within the broader context of serotonergic modulation.
Introduction to Mepiprazole: A Phenylpiperazine SARI
Mepiprazole is an anxiolytic and antidepressant agent belonging to the phenylpiperazine class of compounds.[1] Its therapeutic effects are primarily attributed to a dual mechanism of action: antagonism of the 5-HT2A receptor and inhibition of serotonin reuptake.[1] This profile distinguishes it from more selective agents like SSRIs. Like other drugs in its class, such as trazodone and nefazodone, Mepiprazole is metabolized to m-chlorophenylpiperazine (mCPP), an active metabolite that also possesses significant serotonergic activity.[1]
Understanding the precise binding affinity (expressed as the inhibition constant, Kᵢ) of Mepiprazole at various 5-HT receptor subtypes is fundamental to deciphering its nuanced pharmacological effects, including its therapeutic benefits and potential side-effect profile. Its interaction with the serotonergic system is complex, involving not only direct receptor blockade but also modulation of synaptic serotonin levels through reuptake inhibition and induced release.[2][3]
Binding Affinity Profile of Mepiprazole and its Class
The pharmacological fingerprint of Mepiprazole is defined by its affinity for multiple targets within the serotonergic and adrenergic systems. While specific Kᵢ values for Mepiprazole across a full panel of 5-HT receptors are not extensively consolidated in single reports, its activity is well-characterized through functional and comparative studies.
| Target | Class of Interaction | Pharmacological Implication |
| 5-HT2A Receptor | Antagonist[1] | Contributes to anxiolytic, antidepressant, and antipsychotic properties; may mitigate sexual side effects and insomnia associated with pure reuptake inhibitors. |
| Serotonin Transporter (SERT) | Reuptake Inhibitor[1][2] | Increases synaptic concentration of serotonin, a primary mechanism for antidepressant efficacy. Mepiprazole is a relatively weak inhibitor.[2] |
| α₁-Adrenergic Receptor | Antagonist[1] | May lead to orthostatic hypotension and sedation. |
| Dopamine & Norepinephrine | Reuptake Inhibition & Release[2][3] | Mepiprazole exhibits some activity in inhibiting the reuptake and inducing the release of dopamine and norepinephrine, contributing to a complex neurochemical profile. |
Experimental Protocol: Determination of 5-HT₂ₐ Receptor Binding Affinity
The gold standard for quantifying the affinity of a test compound for a specific receptor is the competitive radioligand binding assay.[4][5] This protocol provides a self-validating system to determine the Kᵢ of Mepiprazole for the human 5-HT₂ₐ receptor.
Causality Behind Experimental Choices
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human 5-HT₂ₐ receptor are chosen for their high receptor density and lack of confounding endogenous receptors, ensuring a clean and reproducible system.[6][7]
-
Radioligand: [³H]Ketanserin is a selective and high-affinity antagonist for the 5-HT₂ₐ receptor, making it an ideal probe to label the target sites.[8] Its binding characteristics are well-documented, which is crucial for the accurate calculation of the test compound's Kᵢ.
-
Methodology: A competition (or inhibition) assay format is used. By measuring the ability of increasing concentrations of unlabeled Mepiprazole to displace the specific binding of a fixed concentration of [³H]Ketanserin, we can determine Mepiprazole's half-maximal inhibitory concentration (IC₅₀).[4]
Step-by-Step Methodology
Objective: To determine the inhibitory constant (Kᵢ) of Mepiprazole at the human 5-HT₂ₐ receptor.
Materials & Reagents:
-
Receptor Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT₂ₐ receptor gene.[6]
-
Radioligand: [³H]Ketanserin (specific activity ~70-90 Ci/mmol).
-
Test Compound: Mepiprazole dissolved in an appropriate vehicle (e.g., DMSO).
-
Reference Compound: Unlabeled Ketanserin for determination of non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO₄, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well GF/B filter plates pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.[8]
-
Scintillation Cocktail: A suitable cocktail for counting tritium.
-
Equipment: Liquid scintillation counter, cell harvester for 96-well plates.
Procedure:
-
Plate Preparation: Dispense 25 µL of Assay Buffer to all wells of a 96-well plate. Add 25 µL of vehicle to "Total Binding" wells and 25 µL of 10 µM unlabeled Ketanserin to "Non-Specific Binding" (NSB) wells.
-
Test Compound Addition: Add 25 µL of Mepiprazole at various concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M) to the remaining wells.
-
Radioligand Addition: Add 25 µL of [³H]Ketanserin (at a final concentration near its Kₑ, e.g., 0.5 nM) to all wells.[9]
-
Receptor Addition: Initiate the binding reaction by adding 125 µL of the membrane preparation (containing ~5-10 µg of protein) to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[10]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis & Interpretation
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the Mepiprazole concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀, which is the concentration of Mepiprazole that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
[L] is the concentration of the radioligand ([³H]Ketanserin).
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualization of Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Relevant 5-HT Receptor Signaling Pathways
Mepiprazole's antagonist action at the 5-HT₂ₐ receptor directly intercepts its primary signaling cascade. Serotonin (5-HT) receptors are predominantly G protein-coupled receptors (GPCRs), with the notable exception of the 5-HT₃ receptor, which is a ligand-gated ion channel.[11]
The 5-HT₂ₐ Receptor Pathway (Gq-Coupled)
The 5-HT₂ₐ receptor is canonically coupled to the Gαq/11 family of G proteins.[5][11] Mepiprazole, as an antagonist, blocks the initiation of this cascade by serotonin.
-
Agonist Binding: Serotonin binds to the 5-HT₂ₐ receptor.
-
G Protein Activation: The receptor activates the heterotrimeric Gq protein, causing the Gαq subunit to exchange GDP for GTP.
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[5]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5]
-
Downstream Effects:
Caption: The Gq-coupled signaling pathway of the 5-HT₂ₐ receptor.
The 5-HT₁ₐ Receptor Pathway (Gi-Coupled)
While 5-HT₂ₐ antagonism is a primary feature, many phenylpiperazine derivatives also exhibit high affinity for 5-HT₁ₐ receptors.[12][13] This pathway is inhibitory and provides a crucial counterpoint to excitatory signaling.
-
Agonist Binding: Serotonin binds to the 5-HT₁ₐ receptor.
-
G Protein Activation: The receptor activates the heterotrimeric Gi protein.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[14]
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[14]
-
PKA Inactivation: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering the phosphorylation state of target proteins.
Caption: The Gi-coupled inhibitory pathway of the 5-HT₁ₐ receptor.
Conclusion and Future Directions
This compound (Mepiprazole) exemplifies the complex pharmacology of the SARI class. Its multi-target profile, centered on 5-HT₂ₐ antagonism and serotonin reuptake inhibition, provides a broad spectrum of activity that is distinct from more selective agents. The methodologies detailed in this guide provide a robust framework for the precise characterization of its binding affinity, a critical step in understanding its mechanism of action.
Future research should aim to establish a high-resolution binding profile of Mepiprazole and its active metabolite, mCPP, across all major 5-HT receptor subtypes. Furthermore, investigating functional selectivity or "biased agonism" at these receptors could reveal novel signaling dimensions, offering insights that could guide the development of next-generation therapeutics with improved efficacy and tolerability for neuropsychiatric disorders.
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Mepiprazole - Wikipedia. Wikipedia. [Link]
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Signaling pathways of the serotonin receptor (5-HTR) subtypes.... ResearchGate. [Link]
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The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PMC. [Link]
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Multiple signal transduction pathways mediated by 5-HT receptors. PubMed. [Link]
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5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]
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Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. PubMed. [Link]
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Novel and atypical pathways for serotonin signaling. PMC. [Link]
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5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PMC. [Link]
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5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]
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5-HT5A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]
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Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]
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Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
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Central action of mepiprazole. PubMed. [Link]
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Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes. PubMed. [Link]
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Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]
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Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI. [Link]
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The effect of mepiprazole on central monoamine neurons. Evidence for increased 5-hydroxytryptamine and dopamine receptor activity. PubMed. [Link]
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New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed. [Link]
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5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]
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Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. [Link]
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BindingDB BDBM50007486. BindingDB. [Link]
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Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. GenScript. [Link]
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Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. PMC. [Link]
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Unraveling the Metabolic Journey of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol: A Technical Guide for Researchers
An In-depth Exploration into the Biotransformation, Analytical Characterization, and Pharmacological Significance of a Key Drug Metabolite
For researchers, scientists, and professionals navigating the intricate landscape of drug development, a comprehensive understanding of a drug's metabolic fate is paramount. This technical guide provides a detailed examination of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol, a significant metabolite derived from parent compounds containing the 3-methoxyphenylpiperazine moiety. This document will serve as a critical resource, elucidating the metabolic pathways, analytical methodologies for detection and quantification, and the potential pharmacological implications of this metabolite.
Introduction: The Significance of Metabolite Profiling in Drug Development
The biotransformation of a parent drug into its various metabolites is a fundamental process governed by a host of metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily[1][2][3]. These metabolic transformations can significantly alter a drug's efficacy, safety profile, and pharmacokinetic properties. Therefore, the identification and characterization of major metabolites are critical components of preclinical and clinical drug development, ensuring a comprehensive understanding of a drug's overall disposition in the body. The metabolite, this compound, emerges from parent drugs featuring a 3-methoxyphenylpiperazine structure, a common scaffold in various centrally acting agents.
The Parent Drug: Flesinoxan and its Pharmacological Context
While several compounds possess the 3-methoxyphenylpiperazine core, this guide will focus on Flesinoxan as a representative parent drug. Flesinoxan is a selective serotonin 5-HT1A receptor agonist that has been investigated for its anxiolytic and antidepressant properties[4][5][6]. Although its clinical development was discontinued, the study of its metabolism provides a valuable model for understanding the biotransformation of this class of compounds.
Flesinoxan's mechanism of action involves the modulation of serotonergic neurotransmission, a key pathway in regulating mood and anxiety[4]. The parent drug's interaction with 5-HT1A receptors highlights the therapeutic potential of targeting this system. Understanding how metabolism to compounds like this compound might alter this activity is a crucial area of investigation.
The Metabolic Pathway: Formation of this compound
The generation of this compound from a parent drug like Flesinoxan involves a series of well-defined metabolic reactions. The primary pathway is initiated by enzymatic cleavage of the parent molecule, followed by reduction.
Key Metabolic Steps:
-
N-Dealkylation: The initial and rate-limiting step is often the N-dealkylation of the piperazine nitrogen. This reaction is typically catalyzed by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 being major contributors to the metabolism of many piperazine-containing drugs[1][3][7][8]. This cleavage results in the formation of an intermediate, 1-(3-methoxyphenyl)piperazine.
-
Hydroxylation: Subsequently, the ethyl side chain attached to the piperazine ring undergoes hydroxylation. This oxidation reaction, also mediated by CYP enzymes, introduces a hydroxyl group, leading to the formation of the final metabolite, this compound.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of this compound in biological matrices are essential for pharmacokinetic and metabolism studies. Due to the complexity of these matrices, highly sensitive and selective analytical techniques are required.
Sample Preparation: Isolating the Target Analyte
Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible liquid phases, effectively separating it from the bulk of the biological matrix.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while allowing interfering compounds to pass through. This method offers higher selectivity and cleaner extracts compared to LLE.
Analytical Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
The gold standard for the quantification of drug metabolites in biological fluids is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)[9][10][11].
-
High-Performance Liquid Chromatography (HPLC): HPLC separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a polar compound like this compound, a reversed-phase column (e.g., C18) with a polar mobile phase is typically employed.
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In MS/MS, a specific precursor ion corresponding to the metabolite is selected and fragmented. The resulting product ions are then detected, providing a highly specific and sensitive signal for quantification. This technique, often operated in Multiple Reaction Monitoring (MRM) mode, allows for the detection of the metabolite at very low concentrations.
Table 1: Key Parameters for HPLC-MS/MS Method Development
| Parameter | Typical Conditions | Rationale |
| Chromatographic Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient of water and acetonitrile with an additive (e.g., formic acid or ammonium formate) | The gradient allows for efficient elution of the analyte and separation from matrix components. The additive improves peak shape and ionization efficiency. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The piperazine nitrogen is readily protonated, making ESI+ a suitable ionization technique. |
| MS/MS Transitions | Precursor ion (M+H)+ → Product ion(s) | Specific transitions provide high selectivity for the analyte, minimizing interference from other compounds. |
Pharmacological and Toxicological Considerations
The formation of this compound can have several implications for the overall pharmacological and toxicological profile of the parent drug.
-
Pharmacological Activity: It is crucial to determine if the metabolite retains any pharmacological activity at the target receptor (e.g., 5-HT1A) or exhibits activity at other receptors. An active metabolite could contribute to the therapeutic effect or, conversely, lead to off-target effects and adverse drug reactions. The introduction of a hydroxyl group generally increases the polarity of the molecule, which may alter its ability to cross the blood-brain barrier and its affinity for the target receptor.
-
Toxicology: The potential for metabolites to be reactive and cause toxicity is a significant concern in drug development. While the hydroxylated metabolite this compound is not inherently considered a reactive species, comprehensive toxicological assessments are necessary to ensure its safety. This includes evaluating its potential for cytotoxicity, genotoxicity, and organ-specific toxicity.
-
Drug-Drug Interactions: The involvement of CYP enzymes in the formation of this metabolite raises the potential for drug-drug interactions. Co-administration of drugs that are inhibitors or inducers of the same CYP isoforms can alter the metabolic rate of the parent drug, leading to changes in the exposure to both the parent compound and its metabolites, potentially impacting efficacy and safety.
Conclusion and Future Directions
The study of this compound as a drug metabolite is a critical aspect of understanding the disposition of parent drugs containing the 3-methoxyphenylpiperazine moiety. This guide has provided a comprehensive overview of its formation from a representative parent drug, Flesinoxan, the state-of-the-art analytical techniques for its characterization, and the key pharmacological and toxicological considerations.
Future research in this area should focus on:
-
In-depth Pharmacological Profiling: A thorough investigation of the metabolite's binding affinity and functional activity at a broad range of receptors to fully characterize its pharmacological profile.
-
Comparative Metabolism Studies: Investigating the metabolic pathways in different species to identify any human-specific metabolites and to ensure the relevance of preclinical toxicology studies.
-
Quantitative Systems Pharmacology (QSP) Modeling: Developing QSP models to predict the impact of genetic polymorphisms in CYP enzymes and drug-drug interactions on the pharmacokinetics of the parent drug and its metabolites.
By continuing to unravel the complexities of drug metabolism, researchers can build a more complete picture of a drug's behavior in the body, ultimately leading to the development of safer and more effective medicines.
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Optimizing Taxane Therapeutics: A Technical Guide to the Physicochemical Profiling of Paclitaxel (CAS 33069-62-4) and Derivatives
Executive Summary: The Taxane Paradox
In drug development, the taxane class represents a classic "brick dust" paradox: high potency coupled with extremely poor physicochemical properties. Paclitaxel (CAS 33069-62-4) , the parent compound, exhibits potent microtubule-stabilizing activity but suffers from aqueous insolubility (< 0.5 μg/mL) and high molecular weight (>850 Da), violating Lipinski’s Rule of 5.
This guide provides a technical deep-dive into the physicochemical characteristics of Paclitaxel and its key derivatives, Docetaxel and Cabazitaxel . It focuses on how structural modifications at the C-10 and C-13 positions alter molecular weight, lipophilicity (LogP), and solubility, directly influencing formulation strategies and clinical efficacy.
Comparative Physicochemical Profiling
The following data synthesizes experimental values to illustrate the impact of derivatization. Note the inverse relationship between Molecular Weight (MW) and Solubility in the transition from Paclitaxel to Docetaxel.
| Physicochemical Property | Paclitaxel (Parent) | Docetaxel (Derivative) | Cabazitaxel (2nd Gen) |
| CAS Number | 33069-62-4 | 114977-28-5 | 183133-96-2 |
| Molecular Weight ( g/mol ) | 853.91 | 807.88 | 835.93 |
| Molecular Formula | C₄₇H₅₁NO₁₄ | C₄₃H₅₃NO₁₄ | C₄₅H₅₇NO₁₄ |
| LogP (Octanol/Water) | ~3.5 – 4.0 (Exp) | ~4.1 – 4.3 (Exp) | ~3.9 (Exp) |
| Aqueous Solubility | < 0.3 μg/mL (Insoluble) | ~4.9 μg/mL (Low) | < 1.0 μg/mL (Insoluble) |
| Key Structural Change | Parent Scaffold | C-10 Hydroxyl; C-13 t-Boc | C-7, C-10 Methoxy |
| Primary Formulation | Cremophor EL (Castor Oil) | Polysorbate 80 (Tween 80) | Polysorbate 80 / Citric Acid |
| P-gp Substrate Status | High Affinity (Effluxed) | High Affinity (Effluxed) | Low Affinity (Resistant) |
Critical Insight: While Docetaxel has a lower MW and slightly better solubility due to the C-10 hydroxyl group, Cabazitaxel is designed not for solubility, but for P-glycoprotein (P-gp) evasion . The methylation at C-7 and C-10 (dimethoxy) prevents P-gp binding, allowing it to cross the Blood-Brain Barrier (BBB) and treat multi-drug resistant tumors, despite having a similar lipophilicity profile to Paclitaxel.
Structural Logic & Mechanism of Action (SAR)
The taxane core is a complex diterpenoid.[1][2] Modifications are strictly limited to specific zones to maintain tubulin binding affinity while altering pharmacokinetics.
Visualization: Taxane Structure-Activity Relationship (SAR)
The following diagram illustrates the functional zones of the Taxane skeleton.
Figure 1: Structural Activity Relationship (SAR) of Taxane derivatives highlighting the functional impact of C-10 and C-7 modifications.
Validated Experimental Protocols
To accurately profile these derivatives, researchers must distinguish between Kinetic Solubility (for HTS) and Thermodynamic Solubility (for formulation). The "Brick Dust" nature of CAS 33069-62-4 requires the latter.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility of crystalline Paclitaxel/derivatives in aqueous buffer. Standard: OECD Guideline 105.
-
Preparation:
-
Weigh excess solid compound (approx. 2 mg) into a glass vial (avoid plastic to prevent sorption).
-
Add 1.0 mL of buffer (PBS pH 7.4) or water.
-
-
Equilibration:
-
Seal and place on an orbital shaker at 25°C.
-
Duration: Shake for 24 to 72 hours . Note: Taxanes crystallize slowly; 24h is the absolute minimum to reach equilibrium.
-
-
Separation (Critical Step):
-
Centrifugation: Spin at 15,000 rpm for 20 mins to pellet undissolved solid.
-
Avoid Filtration if possible: Taxanes bind avidly to nylon/cellulose filters. If filtration is necessary, use PVDF filters pre-saturated with the solution.
-
-
Quantification:
-
Analyze supernatant via HPLC-UV (227 nm) or LC-MS/MS.
-
Self-Validation: Check the pellet. If no solid remains, the solution was not saturated; repeat with more compound.
-
Protocol B: Lipophilicity (LogD) Determination
Objective: Measure the distribution coefficient at physiological pH.
-
System: Octanol-saturated water (buffer pH 7.4) and water-saturated octanol.
-
Method:
-
Dissolve compound in octanol (pre-saturated).
-
Add equal volume of buffer.
-
Shake for 4 hours; centrifuge to separate phases.
-
-
Analysis: Measure concentration in both phases.
-
Calculation:
Experimental Workflow: Solubility Screening
This workflow outlines the decision logic for handling high-MW, low-solubility compounds like Paclitaxel.
Figure 2: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on development stage.
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36314, Paclitaxel. Retrieved from [Link]
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DrugBank Online. Paclitaxel: DB01229. Retrieved from [Link]
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Ojima, I., et al. (2012). Relationship between the structures of taxane derivatives and their microtubule polymerization activity.[3] Bioscience, Biotechnology, and Biochemistry.[3] Retrieved from [Link]
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An In-Depth Technical Guide on the Role of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol in CNS Drug Discovery
Introduction: The Privileged Scaffold of Arylpiperazines in CNS Drug Discovery
Neurological disorders, encompassing a wide range of conditions like depression, anxiety, schizophrenia, and neurodegenerative diseases, represent a significant and growing global health challenge.[1] A pivotal molecular framework in the development of drugs targeting the central nervous system (CNS) is the arylpiperazine scaffold.[1] This structure is considered "privileged" in medicinal chemistry due to its remarkable versatility. Its modular nature allows for systematic chemical modifications, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties to engage a variety of CNS targets.[2]
Arylpiperazine derivatives are particularly effective as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are crucial regulators of mood, cognition, and behavior.[2][3] The compound 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol belongs to this important class. This guide provides a detailed technical examination of this compound's pharmacological characteristics, its role as a foundational structure in drug discovery, and the experimental methodologies required to characterize its potential as a CNS therapeutic agent.
Pharmacological Profile: Deconstructing a Multifunctional Ligand
The therapeutic potential of this compound is rooted in its specific interactions with key CNS receptors. The arylpiperazine moiety is a well-established pharmacophore for various serotonin (5-HT) and dopamine receptors.[4]
Core Structural Elements and Their Functional Significance
The structure-activity relationship (SAR) of this molecule can be understood by dissecting its three primary components:
-
3-Methoxyphenyl Group: The position of the methoxy (-OCH3) group on the phenyl ring is critical for receptor affinity and selectivity. A methoxy group at the meta-position (position 3) often confers significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[4] This is a key feature that differentiates its pharmacological profile from ortho- or para-substituted analogs.[5][6]
-
Piperazine Ring: This central heterocyclic ring is a cornerstone of many CNS drugs.[4] Its two nitrogen atoms provide sites for chemical modification and are crucial for forming interactions with target receptors. The basicity of the piperazine nitrogen is a key factor in its binding to the acidic residues (like aspartate) in the binding pockets of aminergic GPCRs.[7]
-
Ethan-1-ol Side Chain: The hydroxyethyl side chain influences the molecule's physicochemical properties, including its solubility and ability to cross the blood-brain barrier. This functional group can also form hydrogen bonds within the receptor's binding site, further stabilizing the ligand-receptor interaction.
Anticipated Receptor Binding Profile
Based on its structural similarity to other well-characterized arylpiperazines, this compound is predicted to exhibit affinity for the following receptors, which are important targets for treating CNS disorders:[2][3]
-
Serotonin 5-HT1A Receptors: Often acts as a partial agonist, a mechanism associated with anxiolytic and antidepressant effects.[3][7]
-
Serotonin 5-HT2A Receptors: Typically acts as an antagonist, a key feature of many atypical antipsychotic drugs.[3][8]
-
Dopamine D2 Receptors: May act as an antagonist or partial agonist, contributing to antipsychotic properties.[2][3]
The precise affinity (measured as the inhibition constant, Ki) and functional activity (agonist, antagonist, or inverse agonist) at each of these targets must be determined experimentally to fully define its therapeutic potential.
The Drug Discovery and Development Workflow
This compound serves as an excellent lead compound or scaffold for a CNS drug discovery program. The following sections detail the experimental workflows and logical progression from initial characterization to lead optimization.
Logical Framework for CNS Drug Discovery
The diagram below illustrates a typical workflow for advancing a compound like this compound from an initial concept to a preclinical candidate.
Caption: 5-HT1A Receptor Signaling Pathway.
Conclusion and Future Directions
This compound represents a quintessential example of a "privileged" scaffold in CNS drug discovery. [2]Its inherent ability to interact with key serotonergic and dopaminergic receptors makes it a valuable starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders. [1][3]The successful progression of this or related molecules toward clinical application depends on a rigorous and logical application of the in vitro and in vivo characterization methods outlined in this guide. Future efforts should focus on optimizing its selectivity profile to minimize off-target effects and fine-tuning its pharmacokinetic properties to ensure adequate brain penetration and a suitable half-life for clinical use.
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. Available at: [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. Available at: [Link]
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An In-Depth Technical Guide to the Thermodynamic Solubility Profile of Piperazine in Ethanol-Based Systems
Abstract
This technical guide provides a comprehensive overview of the thermodynamic solubility profile of piperazine and its derivatives in ethanol and aqueous ethanol solvent systems. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, detailed experimental protocols for its determination, and the application of thermodynamic models for predictive analysis. By synthesizing fundamental principles with practical methodologies, this guide aims to equip the reader with the necessary expertise to accurately characterize and leverage the solubility of piperazine-based compounds.
Introduction: The Significance of Piperazine Solubility
Piperazine, a six-membered heterocyclic compound with two opposing nitrogen atoms, is a crucial scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its derivatives are explored for a wide range of therapeutic applications, from anthelmintics to antipsychotics.[1] The solubility of these active pharmaceutical ingredients (APIs) is a critical physicochemical property that governs their behavior throughout the drug development lifecycle.[2]
Understanding the thermodynamic solubility in ethanol-based systems is particularly vital. Ethanol is a common solvent in organic synthesis, crystallization processes, and pharmaceutical formulations.[3] Furthermore, ethanol-water mixtures are frequently employed as co-solvent systems to enhance the solubility of poorly water-soluble drugs.[4] A thorough grasp of the piperazine-ethanol solubility profile allows for:
-
Informed Solvent Selection: Choosing appropriate solvent systems for synthesis, purification, and crystallization.[3]
-
Formulation Development: Designing stable liquid dosage forms and predicting potential precipitation issues.
-
Predictive Modeling: Utilizing thermodynamic models to forecast solubility under various conditions, thereby reducing experimental workload.[4]
This guide will navigate the theoretical framework of solubility, provide actionable experimental protocols, and demonstrate how to model and interpret solubility data in piperazine-ethanol systems.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a solid solute, such as piperazine, in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy of solution (ΔG°sol) is related to the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution by the following equation:
ΔG°sol = ΔH°sol - TΔS°sol
-
Enthalpy of Solution (ΔH°sol): Represents the heat absorbed or released during dissolution. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. A positive ΔH°sol indicates an endothermic process (heat is absorbed), while a negative value signifies an exothermic process (heat is released).[5] The dissolution of piperazine generally increases with temperature, suggesting an endothermic process.[6]
-
Entropy of Solution (ΔS°sol): Reflects the change in randomness or disorder of the system. Typically, the dissolution of a crystalline solid into a liquid solvent leads to an increase in entropy (positive ΔS°sol) as the molecules become more disordered.[5]
The solubility of a compound is an equilibrium state where the rate of dissolution of the solid is equal to the rate of precipitation from the solution. At saturation, the chemical potential of the solid solute is equal to the chemical potential of the dissolved solute.
Experimental Determination of Thermodynamic Solubility
The gold standard for determining thermodynamic solubility is the shake-flask method .[2] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Causality Behind Experimental Choices
The shake-flask method is favored for its reliability and direct measurement of equilibrium.[2] The core principle is to allow the system to reach a true thermodynamic equilibrium, where the solution is saturated with the solute and any excess solid remains undissolved. This contrasts with kinetic solubility measurements, which are faster but may overestimate solubility as they rely on the precipitation of a compound from a supersaturated solution.[7]
The choice of analytical technique for concentration measurement depends on the properties of the analyte. Piperazine itself lacks a strong chromophore, making direct UV-Vis detection challenging without derivatization.[8][9] Therefore, High-Performance Liquid Chromatography (HPLC) with a suitable detector (like an Evaporative Light Scattering Detector - ELSD, or after derivatization, a UV detector) is often the preferred method for accurate quantification.[7][8][10]
Detailed Step-by-Step Protocol: Shake-Flask Method with HPLC Analysis
This protocol outlines the determination of piperazine solubility in an ethanol-water co-solvent system.
Materials and Equipment:
-
Piperazine (or a derivative of interest)
-
Anhydrous Ethanol (ACS grade or higher)
-
Deionized Water
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable column (e.g., HILIC for underivatized piperazine) and detector (e.g., ELSD/CAD)[7]
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Solvent Systems: Prepare a series of ethanol-water mixtures by volume or weight (e.g., 20%, 40%, 60%, 80%, and 100% ethanol).
-
Sample Preparation: Add an excess amount of solid piperazine to a vial containing a known volume (e.g., 5 mL) of the chosen solvent system. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C, 37°C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for sedimentation. Then, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles that could dissolve and artificially inflate the measured solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical method.
-
HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of piperazine. A calibration curve prepared with known concentrations of piperazine in the same solvent system should be used for quantification.[9]
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
Mandatory Visualization: Experimental Workflow
Below is a diagram illustrating the shake-flask solubility determination workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
For illustrative purposes, the following table presents hypothetical, yet realistic, mole fraction solubility data for piperazine in ethanol-water mixtures at different temperatures. This data follows expected trends where solubility increases with both temperature and the fraction of the organic co-solvent.
Table 1: Hypothetical Mole Fraction Solubility (x) of Piperazine in Ethanol-Water Mixtures
| Temperature (°C) | Mole Fraction of Ethanol | Mole Fraction Solubility of Piperazine (x) |
| 25 | 0.0 | 0.020 |
| 25 | 0.2 | 0.035 |
| 25 | 0.4 | 0.058 |
| 25 | 0.6 | 0.090 |
| 25 | 0.8 | 0.135 |
| 25 | 1.0 | 0.190 |
| 35 | 0.0 | 0.028 |
| 35 | 0.2 | 0.048 |
| 35 | 0.4 | 0.079 |
| 35 | 0.6 | 0.122 |
| 35 | 0.8 | 0.180 |
| 35 | 1.0 | 0.250 |
Thermodynamic Modeling of Solubility
Predictive models are invaluable for estimating solubility in mixed solvent systems, reducing the need for extensive experimentation. The Jouyban-Acree model is a widely used and accurate semi-empirical model for correlating the solubility of drugs in co-solvent mixtures.[4][10][14]
The Jouyban-Acree Model
The Jouyban-Acree model correlates the solubility of a solute in a binary solvent mixture at a given temperature as follows:
ln(xm,T) = fc ln(xc,T) + fw ln(xw,T) + [fcfw / T] * Σ [Ji * (fc - fw)i]
Where:
-
xm,T , xc,T , and xw,T are the mole fraction solubilities of the solute in the mixed solvent, neat co-solvent (ethanol), and water, respectively, at temperature T (in Kelvin).
-
fc and fw are the mole fractions of the co-solvent and water in the solvent mixture in the absence of the solute.
-
Ji are the model constants, which are obtained by regression of experimental solubility data.[15]
The model provides a more accurate prediction than the simpler log-linear model of Yalkowsky because it accounts for the non-ideal mixing behavior of the solvents.[4][10]
Application and Causality
The strength of the Jouyban-Acree model lies in its ability to accurately describe solubility profiles, including cases with a synergistic maximum, using a limited number of experimental data points (solubility in the neat solvents).[10] The Ji terms are curve-fitting parameters that mathematically describe the interactions between the three components (solute, solvent 1, and solvent 2). For many systems, using the first three J terms (J0, J1, J2) provides a sufficiently accurate correlation.[15]
Mandatory Visualization: Modeling Logic
The following diagram illustrates the logical flow of applying the Jouyban-Acree model.
Caption: Logic Diagram for Jouyban-Acree Model Application.
Conclusion
This guide has provided a detailed framework for understanding, measuring, and modeling the thermodynamic solubility of piperazine in ethanol-based systems. Acknowledging the scarcity of published quantitative data, the provided protocols and models serve as a robust foundation for researchers to generate and interpret their own findings. The shake-flask method remains the definitive approach for equilibrium solubility determination, while the Jouyban-Acree model offers a powerful tool for predictive analysis in co-solvent systems. A thorough and accurate characterization of solubility is an indispensable step in the successful development of piperazine-based pharmaceutical compounds.
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Maham, Y., et al. (2002). Density and Viscosity of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from 298 to 333 K. Journal of Chemical & Engineering Data, 47(5), 1095-1098. [Link]
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Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data, 56(12), 4946-4954. [Link]
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Steele, W. V., et al. (1997). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Dicyclohexyl Sulfide, Diethylenetriamine, Di-n-octyl Sulfide, Dimethyl Carbonate, Piperazine, Hexachloroprop-1-ene, Tetrakis(dimethylamino)ethylene, N,N'-Bis-(2-hydroxyethyl)ethylenediamine, and 1,2,4-Triazolo[1,5-a]pyrimidine. Journal of Chemical & Engineering Data, 42(6), 1037-1052. [Link]
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Physical Properties of Amines. BYJU'S. [Link]
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Shakeel, F., et al. (2019). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Journal of Molecular Liquids, 284, 674-681. [Link]
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Al-Khafaji, M. S., et al. (2022). Thermodynamic Properties of Sulfasalazine in Binary Aqueous Mixtures of Polyethylene Glycol 600 and 1,2-Propanediol: Computational Modeling and Solubilization. Pharmaceutics, 14(11), 2419. [Link]
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Delgado, D. R., et al. (2020). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. Pharmaceutics, 12(7), 620. [Link]
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Jouyban, A., et al. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Pharmazie, 61(4), 318-321. [Link]
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Methodological & Application
Synthesis of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol: A Detailed Protocol for Pharmaceutical Research
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-ol from 1-(3-methoxyphenyl)piperazine. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol emphasizes safety, efficiency, and reproducibility, drawing upon established chemical principles and best practices in synthetic organic chemistry.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The piperazine moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of drugs targeting diverse biological pathways.[1][2][3] The title compound, featuring a hydroxyethyl group, serves as a versatile building block for further molecular elaboration, enabling the introduction of various functional groups to modulate pharmacokinetic and pharmacodynamic properties. This protocol details a reliable method for its preparation via the N-alkylation of 1-(3-methoxyphenyl)piperazine.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction (SN2) where the secondary amine of 1-(3-methoxyphenyl)piperazine acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent.[4] Common alkylating agents for this transformation include 2-chloroethanol or 2-bromoethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity. The choice of solvent and reaction temperature is crucial for optimizing the reaction rate and minimizing side products.
Health and Safety Precautions
Extreme caution must be exercised when handling the reagents involved in this synthesis.
-
1-(3-Methoxyphenyl)piperazine: This compound can cause skin and eye irritation.[5][6][7] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood.[8] In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[5][8]
-
2-Chloroethanol: This reagent is highly toxic and flammable.[10][11] It is fatal if swallowed, in contact with skin, or if inhaled.[10][11] It also causes serious eye damage.[10] All manipulations involving 2-chloroethanol must be performed in a certified chemical fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves (fluorinated rubber is recommended), safety goggles, a face shield, and a flame-retardant lab coat.[11][12] Ensure an emergency eyewash and safety shower are readily accessible.[12] In case of exposure, seek immediate medical attention.[11][12]
-
General Precautions: Avoid inhalation of vapors and contact with skin and eyes.[11][12] Keep all reagents away from heat, sparks, and open flames.[10][13] Ground all equipment to prevent static discharge.[10]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 1-(3-Methoxyphenyl)piperazine | ≥95% | Commercially Available |
| 2-Chloroethanol | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Equipment
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
-
Standard laboratory glassware
Experimental Protocol
Step-by-Step Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-methoxyphenyl)piperazine (10.0 g, 52.0 mmol).
-
Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) and anhydrous potassium carbonate (14.4 g, 104 mmol, 2.0 eq) to the flask. Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Slowly add 2-chloroethanol (4.6 mL, 67.6 mmol, 1.3 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The starting material and product can be visualized under UV light or by staining with an appropriate reagent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).[14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[14]
Purification
The crude product can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate). Collect the fractions containing the desired product, as identified by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a viscous oil or a low-melting solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and type of carbon atoms.
-
MS (Mass Spectrometry): To confirm the molecular weight of the product.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, particularly the hydroxyl (-OH) and amine (C-N) stretches.
Expected Results
The N-alkylation of 1-(3-methoxyphenyl)piperazine with 2-chloroethanol is expected to proceed in good yield, typically ranging from 70-90% after purification. The physical appearance of the final product is generally a pale yellow to white solid or a viscous oil.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure anhydrous conditions. |
| Loss of product during work-up | Perform extractions carefully. Ensure the pH is appropriate to keep the product in the organic phase. | |
| Presence of Impurities | Incomplete reaction or side reactions | Optimize purification conditions, such as the solvent system for column chromatography. |
| Bis-alkylation (reaction at both piperazine nitrogens) | Use a controlled amount of the alkylating agent (closer to 1.0 equivalent). |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. By adhering to the outlined procedures and safety precautions, researchers can efficiently produce this valuable intermediate for further applications in pharmaceutical and medicinal chemistry research. The versatility of the piperazine scaffold continues to make it a focal point in the development of novel therapeutics.[1][4]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of the synthesis and purification.
Synthesis Workflow
Caption: Step-by-step synthesis workflow.
Purification Workflow
Caption: Purification via column chromatography.
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-
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- 14. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one[v1] | Preprints.org [preprints.org]
Application Note: Optimization of N-Alkylation Conditions for Phenylpiperazine Derivatives
Introduction
Phenylpiperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents across a spectrum of diseases, including central nervous system disorders, cancer, and infectious diseases.[1][2] The biological activity of these compounds is profoundly influenced by the substituent on the secondary amine of the piperazine ring. Consequently, the N-alkylation reaction is a critical step in the synthesis of these valuable molecules.
However, the inherent nucleophilicity of the product secondary amine often leads to overalkylation, resulting in mixtures of secondary, tertiary, and even quaternary ammonium salts, which complicates purification and reduces yields.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically optimize the N-alkylation of phenylpiperazine derivatives. We will explore the mechanistic underpinnings of the reaction and delve into the critical roles of bases, solvents, temperature, and alkylating agents to achieve high-yield, selective mono-N-alkylation.
The Core Reaction: Mechanistic Overview
The N-alkylation of a secondary amine, such as 1-phenylpiperazine, with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The reaction is initiated by the nucleophilic attack of the nitrogen's lone pair of electrons on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is required to neutralize the resulting ammonium salt, regenerating a neutral amine that can, unfortunately, act as a nucleophile itself, leading to undesired dialkylation.[4][6]
Caption: General SN2 mechanism for N-alkylation of phenylpiperazine.
Key Parameters for Optimization
Achieving selective mono-alkylation requires careful control over several experimental variables. The interplay between the base, solvent, and temperature is crucial for maximizing the yield of the desired product while minimizing side reactions.
The Role of the Base
The primary function of the base is to scavenge the proton generated during the reaction, preventing the formation of the unreactive ammonium salt.[6] The choice of base significantly impacts reaction rate, selectivity, and substrate compatibility.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used, effective bases for N-alkylation.[7] Cs₂CO₃ is often superior due to its higher solubility in polar aprotic solvents and its ability to promote higher reaction rates, an observation often termed the "cesium effect".[8][9][10][11] This effect is attributed to the formation of a more "naked" and therefore more reactive amine anion.[9] While more expensive, Cs₂CO₃ can be particularly beneficial for less reactive alkylating agents or sterically hindered amines.[8]
-
Organic Amines (DIPEA, Et₃N): Hindered tertiary amines like N,N-diisopropylethylamine (DIPEA) and triethylamine (Et₃N) are also common choices. They are non-nucleophilic and readily soluble in organic solvents. However, their basicity is generally lower than inorganic carbonates, which may result in slower reaction times.
| Base | pKa of Conjugate Acid | Key Advantages | Considerations |
| K₂CO₃ | ~10.3 | Inexpensive, widely available, effective for many substrates.[6][12] | Lower solubility in some organic solvents compared to Cs₂CO₃.[8] |
| Cs₂CO₃ | ~10.3 | High solubility, often provides faster rates and higher yields (Cesium effect).[8][9][10] | Higher cost. |
| DIPEA | ~11.0 | Highly soluble, non-nucleophilic. | Can be difficult to remove during workup; may require higher temperatures. |
| NaH | ~36 | Very strong base, drives reaction to completion. | Highly reactive, requires anhydrous conditions and careful handling. |
Choice of Solvent
The solvent plays a critical role by solvating the reactants and influencing the reaction kinetics. For SN2 reactions, polar aprotic solvents are generally the most effective.[3][6]
-
Acetonitrile (ACN): A common choice that balances polarity and ease of removal. It is suitable for reactions with many inorganic bases like K₂CO₃.[6]
-
N,N-Dimethylformamide (DMF): A highly polar solvent that can significantly accelerate SN2 reactions. Its high boiling point allows for a wide range of reaction temperatures. However, it can be difficult to remove completely.[6]
-
Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent that can enhance reaction rates.[3] Similar to DMF, its high boiling point can complicate product isolation.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Acetonitrile (ACN) | 37.5 | 82 | Good balance of polarity and volatility.[6] |
| DMF | 36.7 | 153 | Highly polar, excellent for dissolving salts, high boiling point.[6] |
| DMSO | 46.7 | 189 | Very polar, accelerates SN2 reactions, very high boiling point.[3] |
| Acetone | 20.7 | 56 | Less polar, useful for some applications, volatile.[6] |
Temperature and Reaction Time
Temperature is a critical lever for controlling the reaction rate. Many N-alkylation reactions require heating to proceed at a reasonable pace.[3] However, excessive heat can promote side reactions, including elimination and decomposition.
Microwave Irradiation: A modern approach to accelerate these reactions is the use of microwave (MW) irradiation.[13][14][15][16][17] Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[13][14] This is due to efficient and uniform heating of the polar reaction mixture.
Protocol: A Case Study
This section provides a detailed step-by-step protocol for the N-alkylation of 1-phenylpiperazine with 1-bromopropane using both conventional heating and microwave-assisted methods.
Caption: Experimental workflow for N-alkylation of 1-phenylpiperazine.
Materials and Equipment
-
1-Phenylpiperazine
-
1-Bromopropane
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (ACN) or DMF
-
Round-bottom flask or microwave reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (for conventional heating)
-
Scientific microwave reactor
-
Standard glassware for workup and purification
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask (or microwave vessel) equipped with a magnetic stir bar, add 1-phenylpiperazine (1.0 eq), the chosen base (K₂CO₃ or Cs₂CO₃, 2.0 eq), and the anhydrous solvent (ACN or DMF).
-
Addition of Alkylating Agent: Add 1-bromopropane (1.1 eq) to the stirring mixture.
-
Heating:
-
Method A (Conventional): Heat the reaction mixture to 80 °C using an oil bath and maintain for 6-12 hours.
-
Method B (Microwave): Seal the reaction vessel and heat in a microwave reactor to 120 °C for 10-20 minutes.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-propyl-1-phenylpiperazine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient temperature; Ineffective base or solvent; Low reactivity of alkylating agent. | Increase temperature or switch to microwave heating.[13] Use a stronger base (e.g., Cs₂CO₃) or a more polar solvent (e.g., DMF).[9] Switch to a more reactive alkylating agent (e.g., alkyl iodide). |
| Overalkylation | Reaction temperature too high or time too long; Product amine is more nucleophilic than starting amine.[4] | Lower the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Use a larger excess of the starting phenylpiperazine. |
| Side Product Formation | Elimination reaction (E2) competing with substitution (SN2); Decomposition of reagents or product. | Use a less hindered base. Lower the reaction temperature. Ensure high-purity, anhydrous reagents and solvents. |
| Poor Reproducibility | Sensitivity to trace amounts of water or impurities. | Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., N₂ or Ar). |
Conclusion
The successful N-alkylation of phenylpiperazine derivatives is a multifactorial optimization problem. By systematically evaluating the roles of the base, solvent, and temperature, researchers can develop robust and efficient protocols. The use of cesium carbonate and polar aprotic solvents often provides superior results for challenging substrates. Furthermore, the adoption of microwave-assisted synthesis offers a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. This guide provides a foundational strategy to streamline the synthesis of N-alkylated phenylpiperazine derivatives, thereby accelerating the discovery and development of new therapeutic agents.
References
-
PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? (n.d.). PTC Organics Inc. Retrieved February 12, 2026, from [Link]
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
-
Best Conditions For N-Alkylation? (2022). Sciencemadness.org. Retrieved February 12, 2026, from [Link]
- Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (2018).
-
Cesium. (n.d.). Albemarle. Retrieved February 12, 2026, from [Link]
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Plausible mechanism for the base catalyzed N-alkylation of amines with alcohols. (2018). ResearchGate. Retrieved February 12, 2026, from [Link]
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2013). Organic & Biomolecular Chemistry.
- Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002). Google Patents.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2018). Journal of the American Chemical Society.
- Synthesis of Secondary Amines via Self-Limiting Alkyl
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
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Alkylation of Amines. (2022). YouTube. Retrieved February 12, 2026, from [Link]
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Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. (2020). ResearchGate. Retrieved February 12, 2026, from [Link]
- The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. (2024).
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved February 12, 2026, from [Link]
-
New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. (2007). ResearchGate. Retrieved February 12, 2026, from [Link]
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega.
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). Molecules.
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N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (2018). ResearchGate. Retrieved February 12, 2026, from [Link]
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2012). ACS Medicinal Chemistry Letters.
- Process for the N-monoalkylation of piperazine. (1962). Google Patents.
- Solvent effects on diketopiperazine formation from N-terminal peptide residues. (1998). Journal of the Chemical Society, Perkin Transactions 2.
- Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox C
- Preparation method of N-phenyl piperazine. (2014). Google Patents.
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2018). Pharmaceutical Research.
- Simple and Efficient Microwave Assisted N-Alkylation of Is
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (2008). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Microwaves asssited N-alkylation of phenothiazine. (2010). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Microwave assisted synthesis of N-[4-(5-ARYL-1H/phenyl-pyrazol-3-YL)-phenyl]-benzenesulfonamides. (2012). ResearchGate. Retrieved February 12, 2026, from [Link]
- Microwave-Assisted Synthesis of N-Phenylsuccinimide. (2012).
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Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. Chromatographic separation was achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of a phosphate buffer and acetonitrile. The method demonstrated excellent linearity, accuracy, precision, and specificity, proving its suitability for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations.
Introduction
This compound is a synthetic organic compound containing a piperazine moiety, which is a common structural feature in many active pharmaceutical ingredients (APIs). The accurate quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. A stability-indicating analytical method is essential to separate the active ingredient from any potential degradation products that may form during manufacturing, storage, or handling.[1] This application note provides a detailed protocol for a validated HPLC method designed for this purpose.
Analyte Properties and Chromatographic Strategy
A successful HPLC method development hinges on understanding the physicochemical properties of the analyte. This compound possesses a basic piperazine ring and a chromophoric methoxyphenyl group.
-
pKa: The piperazine moiety confers basic properties to the molecule. The pKa values for piperazine itself are approximately 5.35 and 9.73.[2] The electron-donating methoxy group on the phenyl ring is expected to slightly increase the basicity of the anilinic nitrogen. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to maintain a single ionic form of the analyte. A pH of around 7.0 was chosen as a starting point to ensure the piperazine nitrogens are partially protonated.
-
Polarity and logP: The presence of the polar piperazine and hydroxyl groups suggests that the compound will have a degree of polarity. This makes it suitable for reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.
-
UV Absorbance: The methoxyphenyl group is the primary chromophore. Based on similar structures, the compound is expected to have a UV absorbance maximum around 220-240 nm and a secondary maximum around 280 nm. A Diode Array Detector (DAD) was used to scan the UV spectrum of the analyte, and a wavelength of 236 nm was selected for quantification to maximize sensitivity.
Based on these properties, a reversed-phase HPLC method using a C18 column was selected as the most promising approach.
Method Development and Optimization
The development of this method followed a systematic approach to achieve optimal separation and sensitivity.
Initial Screening
Several C18 columns from different manufacturers were screened. A column with end-capping was chosen to minimize peak tailing of the basic analyte. Initial mobile phases consisting of methanol/water and acetonitrile/water were tested. Acetonitrile was selected as the organic modifier due to its lower viscosity and better peak shape for the analyte.
Mobile Phase Optimization
The mobile phase composition was optimized to achieve a suitable retention time and resolution from potential impurities.
-
pH Adjustment: The pH of the aqueous portion of the mobile phase was varied. A phosphate buffer at pH 7.0 was found to provide a symmetrical peak shape and stable retention. The addition of a small amount of triethylamine (a competing base) can also be effective in reducing peak tailing for basic compounds.[3]
-
Gradient Elution: An isocratic elution resulted in long run times. Therefore, a gradient elution was developed to ensure timely elution of the main peak while also eluting any less polar degradation products.
The optimized chromatographic conditions are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and DAD detector. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Sodium Phosphate Dibasic, pH adjusted to 7.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 236 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (80:20 v/v) |
Method Validation
The optimized method was validated according to the ICH Q2(R1) guidelines.[4]
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[5]
Protocol for Forced Degradation: A solution of this compound at a concentration of 1 mg/mL was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
The results showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the parent peak. This demonstrates the method's specificity and stability-indicating capability.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions of this compound at five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Table 2: Linearity Data
| Parameter | Result |
| Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
The accuracy of the method was determined by performing recovery studies. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate.
Table 3: Accuracy (Recovery) Data
| Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
The results, with recoveries between 98.0% and 102.0%, confirm the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the nominal concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.
Table 4: Precision Data
| Parameter | % RSD |
| Repeatability (n=6) | < 1.0 |
| Intermediate Precision (n=6) | < 2.0 |
The low relative standard deviation (RSD) values indicate good precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness
The robustness of the method was evaluated by making deliberate small variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits for all variations, demonstrating the robustness of the method.
Experimental Protocols
Preparation of Standard and Sample Solutions
Protocol for Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with the diluent and mix well.
Protocol for Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Visualizations
Method Development Workflow
Caption: Workflow for HPLC Method Development.
Method Validation Workflow
Caption: Sequence of Method Validation Experiments.
Conclusion
A simple, rapid, and reliable stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method is specific, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies of the bulk drug and its pharmaceutical dosage forms.
References
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Kogan, J. (2012). Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResearchGate. (2015). 5 Sample preparation for HPLC analysis of drug products. Retrieved from [Link]
-
ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]
-
SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 56(5), 1716-1723. Retrieved from [Link]
Sources
Application Notes and Protocols for the Purification of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol via Recrystallization
Abstract
This document provides a comprehensive guide for the selection of an optimal solvent system and the subsequent purification of 2-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-ol by recrystallization. The protocols detailed herein are designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this piperazine derivative. The guide emphasizes a systematic approach to solvent screening, grounded in the physicochemical properties of the target compound and the fundamental principles of crystallization.
Introduction: The Critical Role of Purity
In the realm of pharmaceutical development and medicinal chemistry, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities can significantly impact the safety, efficacy, and stability of a final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The success of this technique hinges on the judicious selection of a suitable solvent, a process that is often both an art and a science.[2]
The target compound, this compound, possesses a multifaceted structure, incorporating a polar piperazine ring, a hydroxyl group capable of hydrogen bonding, and a moderately non-polar methoxyphenyl group. This amphipathic nature presents a unique challenge and opportunity in solvent selection for purification.[3]
Theoretical Framework for Solvent Selection
The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it should have high solubility at elevated temperatures and low solubility at lower temperatures.[1][4] This differential solubility is the driving force for crystal formation upon cooling. The principle of "like dissolves like" is a foundational concept in solvent selection.[5] Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.
Given the structure of this compound, a solvent of intermediate polarity or a mixture of polar and non-polar solvents is likely to be effective. The presence of the hydroxyl and piperazine moieties suggests that protic solvents capable of hydrogen bonding, such as alcohols, could be good candidates.
Physicochemical Profile of this compound and Analogs
-
Polarity: The presence of two nitrogen atoms in the piperazine ring and a hydroxyl group makes the molecule highly polar.[6]
-
Melting Point: The melting point of the related compound 1-(4-methoxyphenyl)piperazine is in the range of 42-47 °C.[7] This suggests our target compound is likely a solid at room temperature.
-
Solubility: 2-Piperazin-1-ylethanol is highly soluble in water and also soluble in organic solvents like ethanol and acetone.[3] Piperazine derivatives, in general, show good solubility in methanol and water.[8]
Experimental Workflow for Solvent Selection
A systematic screening process is crucial for identifying the optimal recrystallization solvent. The following workflow is recommended:
Caption: Workflow for Recrystallization Solvent Selection.
Recommended Solvents for Screening
Based on the structural analysis and data from related compounds, the following solvents are recommended for initial screening.
| Solvent Class | Specific Solvents | Rationale |
| Alcohols | Ethanol, Isopropanol, Methanol | Protic solvents capable of hydrogen bonding with the hydroxyl and piperazine groups. Piperazine derivatives have been successfully recrystallized from ethanol and isopropanol.[8][9] |
| Ketones | Acetone | A polar aprotic solvent. Could be a good solvent or an anti-solvent in a mixed system. Acetone has been used to precipitate piperazine salts.[6][10] |
| Esters | Ethyl Acetate | A solvent of intermediate polarity. Often used in mixed solvent systems with alcohols. |
| Aqueous Systems | Water | The high polarity of the target compound might allow for recrystallization from water, especially if impurities are less polar.[11] |
| Hydrocarbons | Heptane, Hexane | Non-polar solvents, likely to be poor solvents for the target compound. Excellent candidates for use as anti-solvents in mixed solvent systems. |
Detailed Experimental Protocol
Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Solubility: To each test tube, add a single candidate solvent dropwise (starting with ~0.5 mL). Agitate the mixture at room temperature. A good candidate solvent will not dissolve the compound at this stage, or only sparingly.[1]
-
Elevated Temperature Solubility: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue to add the solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL).
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
Observation: Observe the formation of crystals. Note the quantity and quality of the crystals. The formation of an oil indicates that the solvent is not suitable.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed.[2] Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then cool slowly.
Bulk Recrystallization Protocol
Once an optimal solvent or solvent system is identified, proceed with the bulk recrystallization:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling with stirring. Add just enough solvent to completely dissolve the solid.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Use a lower-boiling solvent. / Use a larger volume of solvent. |
| No Crystal Formation | The solution is not saturated enough. / The compound is too soluble in the solvent. | Evaporate some of the solvent. / Use a poorer solvent or add an anti-solvent. |
| Low Recovery | The compound is too soluble in the cold solvent. / Premature crystallization during hot filtration. | Ensure adequate cooling in an ice bath. / Use a pre-heated funnel and flask for hot filtration. |
| Colored Impurities in Crystals | Impurities are not removed by recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration. |
Conclusion
The purification of this compound by recrystallization is a highly effective method when a systematic approach to solvent selection is employed. By understanding the physicochemical properties of the target molecule and applying the principles of crystallization, researchers can achieve high purity, which is essential for subsequent research and development activities. The protocols outlined in this document provide a robust framework for achieving this goal.
References
- University of Rochester, Department of Chemistry.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry Stack Exchange. (2012).
- Journal of Chemical Education. (1976).
- International Journal of Pharmacy & Pharmaceutical Research. (2023).
- Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Google Patents.
- ACS Publications. (2003). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
- BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
- Solubility of Things. 2-Piperazinylethanol | Solubility of Things.
- Sigma-Aldrich. 1-(4-Methoxyphenyl)piperazine 97 38212-30-5.
- ChemicalBook. 1-(4-Methoxyphenyl)piperazine | 38212-30-5.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Application Notes & Protocols: Green Chemistry Approaches to Synthesizing Hydroxyethyl Piperazines
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to green and sustainable approaches for the synthesis of hydroxyethyl piperazines. This document emphasizes methodologies that align with the principles of green chemistry, focusing on reducing waste, improving energy efficiency, and utilizing safer reagents and solvents.
Introduction: The Significance of Hydroxyethyl Piperazines and the Imperative for Green Synthesis
N-(2-hydroxyethyl)piperazine and its derivatives are crucial building blocks in the pharmaceutical industry, forming the core scaffold of numerous active pharmaceutical ingredients (APIs), including antipsychotics, antivirals, and anticancer agents.[1][2] They are also important intermediates in the production of surfactants and polyurethane catalysts.[3][4]
Traditional synthetic routes to monosubstituted piperazines, such as N-(2-hydroxyethyl)piperazine, often rely on multi-step processes involving protecting groups.[5][6] These methods can be inefficient, generate significant chemical waste, and require harsh reaction conditions, leading to a low atom economy and a high E-factor (Environmental factor). The growing emphasis on sustainable chemical manufacturing necessitates the development of greener, more efficient, and cost-effective synthetic strategies.
This guide explores several field-proven green chemistry approaches to address these challenges, offering detailed protocols and the scientific rationale behind them.
Strategic Approaches to Greener Synthesis
We will delve into four key strategies that exemplify green chemistry principles in the synthesis of hydroxyethyl piperazines:
-
One-Pot Synthesis: Eliminating the need for protecting groups to improve efficiency and reduce waste.
-
Alternative Feedstocks: Utilizing safer and more sustainable starting materials.
-
Process Intensification: Employing technologies like microwave irradiation and flow chemistry to enhance reaction rates and reduce energy consumption.
-
Advanced Catalysis: Leveraging heterogeneous and biocatalysts for improved selectivity and recyclability.
One-Pot Synthesis: A Paradigm of Efficiency
The use of protecting groups is a common strategy to achieve mono-substitution on the piperazine ring, but it inherently involves at least two additional steps: protection and deprotection.[5][6] This multi-step approach increases solvent usage, energy consumption, and waste generation. A one-pot synthesis that circumvents the need for protecting groups is a significantly greener alternative.
Principle of In-Situ Mono-protection via Protonation
A novel and simplified one-pot procedure relies on the in-situ formation of a piperazine-1-ium cation (monoprotonated piperazine).[5][6] By controlling the stoichiometry of a free piperazine base and a piperazine salt (e.g., piperazine dihydrochloride), a dynamic equilibrium is established where the monoprotonated form predominates. The proton acts as a transient protecting group on one nitrogen atom, directing the substitution to the other, more nucleophilic nitrogen. This method effectively suppresses the formation of undesired disubstituted by-products.[5][6]
Workflow for One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of mono-substituted piperazines.
Detailed Protocol: One-Pot Synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine
This protocol is adapted from a general method for synthesizing monosubstituted piperazines.[7]
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
2-(2-chloroethoxy)ethanol
-
Methanol (or other suitable alcoholic solvent)
-
Ethyl acetate
-
Isopropyl alcohol
-
Activated charcoal
Procedure:
-
Preparation of Piperazine Monohydrochloride (In-situ): In a reaction vessel, dissolve piperazine and piperazine dihydrochloride in methanol. The molar ratio of free piperazine to piperazine dihydrochloride should be carefully controlled to favor the formation of the monoprotonated species.[6]
-
Reaction: To the solution from step 1, add 2-(2-chloroethoxy)ethanol. The typical molar ratio of piperazine monohydrochloride to 2-(2-chloroethoxy)ethanol is between 1.8:1 and 2.2:1.[7] Heat the mixture to reflux (approximately 80°C) and maintain for 2-8 hours, monitoring the reaction progress by TLC.[7]
-
Work-up and Isolation: a. Cool the reaction mixture to approximately 5°C. The unreacted piperazine dihydrochloride will precipitate.[6] b. Filter the mixture to recover the precipitated piperazine dihydrochloride, which can be washed, dried, and reused.[6][7] c. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[7] d. Add ethyl acetate to the crude residue to precipitate the desired product. e. Collect the solid by filtration.
-
Purification: Recrystallize the crude product from isopropyl alcohol with the addition of a small amount of activated charcoal to yield high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.[6]
Alternative Feedstocks: Beyond Piperazine
A significant green chemistry principle is the use of alternative feedstocks that are less hazardous and more sustainable. A patented process describes the synthesis of N-(2-hydroxyethyl)piperazine without using piperazine as a starting material, thereby avoiding the difficult and costly recovery of unreacted piperazine.[3]
Reductive Alkylation and Cyclization of Ethanolamines
This approach involves a simultaneous reductive alkylation and cyclization reaction of monoethanolamine (MEA) and diethanolamine (DEA) in the presence of a hydrogenation-dehydrogenation catalyst and a hydrogen atmosphere.[3]
Reaction Scheme
Caption: Reductive alkylation and cyclization of ethanolamines.
Protocol: Synthesis of N-(2-hydroxyethyl)piperazine from MEA and DEA
This protocol is based on a patented method.[3]
Materials:
-
Monoethanolamine (MEA)
-
Diethanolamine (DEA)
-
Hydrogenation-dehydrogenation catalyst (e.g., containing nickel, copper, and chromium)
-
Hydrogen gas
-
Optional solvent (e.g., water, methanol)
Procedure:
-
Charging the Reactor: Charge a suitable pressure reaction vessel with monoethanolamine, diethanolamine, and the hydrogenation-dehydrogenation catalyst. The molar ratio of MEA to DEA can vary from 10:1 to 1:10, with a 3:1 ratio being typical.[3] The reaction can be performed with or without a solvent.
-
Reaction: a. Seal the reactor and purge with hydrogen gas. b. Pressurize the reactor with hydrogen to the desired pressure (typically 300-800 psig).[3] c. Heat the reaction mixture to a temperature between 125°C and 250°C (preferably 150-190°C) with stirring.[3] d. Maintain these conditions for a sufficient time to achieve the desired conversion.
-
Isolation and Purification: a. Cool the reactor to room temperature and carefully vent the excess hydrogen. b. Filter the reaction mixture to remove the catalyst. c. The resulting N-(2-hydroxyethyl)piperazine can be purified by conventional techniques such as distillation.
Table 1: Comparison of Reaction Parameters
| Parameter | One-Pot (Protonation) | Ethanolamine Route |
| Starting Materials | Piperazine, Piperazine Dihydrochloride | Monoethanolamine, Diethanolamine |
| Key Principle | In-situ mono-protection | Reductive alkylation/cyclization |
| Temperature | Room Temp. to Reflux | 125 - 250 °C |
| Pressure | Atmospheric | 300 - 800 psig |
| Catalyst | Optional (heterogeneous) | Required (Ni/Cu/Cr) |
| Green Advantage | Avoids protecting groups | Avoids piperazine feedstock |
Process Intensification: Enhancing Efficiency
Process intensification techniques aim to produce chemicals more efficiently and safely in smaller, more compact equipment. Microwave-assisted synthesis and continuous flow chemistry are prime examples.
Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[8] For the synthesis of monosubstituted piperazines, microwave assistance can significantly accelerate the reaction, making the process more energy-efficient.[5][6]
Protocol Modification for Microwave Synthesis:
The one-pot synthesis protocol (Section 3.3) can be adapted for a microwave reactor.
-
Prepare the reaction mixture in a microwave-safe vessel.
-
Place the vessel in a microwave reactor.
-
Irradiate at a set power and temperature until the reaction is complete (typically in minutes versus hours for conventional heating).[5]
-
Follow the standard work-up and purification procedures.
Continuous Flow Chemistry
Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially for highly exothermic or hazardous reactions.[9][10] This technology is well-suited for the scalable production of hydroxyethyl piperazines.
Conceptual Flow Chemistry Setup:
A flow system can be designed where streams of reactants (e.g., protonated piperazine and the alkylating agent) are continuously pumped, mixed, and passed through a heated reaction coil or a packed-bed reactor containing a heterogeneous catalyst.[5][6][11] The product stream emerges continuously and can be directed to an in-line purification module.
Caption: A conceptual diagram of a continuous flow synthesis setup.
Advanced Catalysis: The Role of Catalysts in Green Synthesis
Catalysis is a cornerstone of green chemistry. The right catalyst can enable new, more efficient reaction pathways, operate under milder conditions, and be recycled and reused.
Heterogeneous Catalysis
As mentioned in the one-pot synthesis section, using a heterogeneous catalyst, such as metal ions supported on a polymeric resin, offers significant advantages.[5][6]
-
Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.
-
Reusability: The recovered catalyst can often be reused multiple times, reducing cost and waste.
-
Purity: Eliminates the need for difficult chromatographic separation of the catalyst from the product.
Biocatalysis: The Future of Green Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media and exhibit high chemo-, regio-, and stereoselectivity.
Recent research has demonstrated the biocatalytic synthesis of piperazines from 1,2-dicarbonyl and 1,2-diamine substrates using imine reductase enzymes.[2] While a direct biocatalytic route to N-(2-hydroxyethyl)piperazine from simple precursors is an area of ongoing research, this approach holds immense promise for developing highly sustainable manufacturing processes.
Conclusion and Future Outlook
The synthesis of hydroxyethyl piperazines can be made significantly greener by adopting modern synthetic strategies. One-pot reactions avoiding protecting groups, the use of alternative feedstocks like ethanolamines, and the implementation of process intensification technologies such as microwave and continuous flow chemistry offer substantial improvements in efficiency, safety, and sustainability. The continued development of novel heterogeneous catalysts and biocatalytic routes will further pave the way for environmentally benign production of these vital pharmaceutical intermediates. By integrating these approaches, researchers and drug development professionals can align their synthetic workflows with the principles of green chemistry, contributing to a more sustainable future for the pharmaceutical industry.
References
-
Novotná, D., Havránková, E., & Slanina, J. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. [Link][5][11]
-
Novotná, D., Havránková, E., & Slanina, J. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link][6]
-
Zimmerman, R. L., & Larkin, J. L. (1982). U.S. Patent No. 4,338,443. U.S. Patent and Trademark Office. [3]
-
ResearchGate. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
Borukhova, S., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. PMC. [Link][9]
-
PrepChem.com. Synthesis of 2-(2-hydroxyethyl)piperazine. [Link]
-
LookChem. Factory supply N-(2-Hydroxyethyl)piperazine(HEP) 103-76-4 with low price. [Link][4]
-
European Patent Office. (1993). EP 0338385 B1: bis-\2-Hydroxy-ethyl-piperazine. [Link]
-
Dow Global Technologies LLC. (2017). WO2017011283A1: Process for making hydroxyethyl piperazine compounds. [12]
-
Zhang, W. (2013). CN103254153A: Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. [7]
-
ResearchGate. Scheme 1 Reagents and conditions: (i) N-(2-hydroxyethyl)-piperazine,.... [Link]
-
LookChem. Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. [Link][2]
-
RASĀYAN Journal of Chemistry. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. [Link][8]
-
Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. [Link]
- BASF AG. (1995). U.S. Patent No. 5,455,352. U.S.
-
ResearchGate. Proposed industrial pathway to piperazine starting from ethylene oxide.... [Link]
- China Petrochemical Corporation. (2012). CN102432565A: Preparation method of 2-hydroxyethyl piperazine.
-
ResearchGate. Schematic routes for the preparation of 1-(2-hydroxyethyl) piperazine-functionalized magnetic sporopollenin (MNPs-Sp-HEP). [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Angeli, A., et al. (2022). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. European Journal of Medicinal Chemistry, 228, 114026. [Link]
-
Martínez, A., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2873-2884. [Link]
-
La-Venia, A., et al. (2022). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. PMC. [Link][10]
-
Growing Science. (2017). One-pot multi-component green synthesis of highly substituted piperidines. [Link]
-
Chemical Communications (RSC Publishing). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]
- 4. Factory supply N-(2-Hydroxyethyl)piperazine(HEP) 103-76-4 with low price [hzoceanchemical.com]
- 5. mdpi.com [mdpi.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2017011283A1 - Process for making hydroxyethyl piperazine compounds - Google Patents [patents.google.com]
Application Note: Advanced Liquid-Liquid Extraction Strategies for Piperazine Amino Alcohols
Abstract & Introduction
Piperazine amino alcohols, specifically 1-(2-hydroxyethyl)piperazine (HEP) , represent a unique separation challenge in pharmaceutical synthesis and carbon capture applications. These molecules exhibit a "Jekyll and Hyde" physicochemical profile: a lipophilic piperazine ring combined with a highly polar hydroxyethyl tail.
With a LogP of -1.47 and high water miscibility, standard liquid-liquid extraction (LLE) using non-polar solvents (e.g., Hexane, Toluene) yields negligible recovery. This guide details two field-validated protocols to overcome these thermodynamic barriers: Salting-Out Assisted LLE (SOA-LLE) for high-concentration batches, and Reactive Extraction using organophosphorus carriers for dilute streams.
Physicochemical Basis of Extraction
To design an effective extraction, one must exploit the specific ionization states of the target molecule. HEP is a di-acidic base with two critical dissociation constants.
Ionization & pH Control
- (~5.4): Protonation of the N4 nitrogen (sterically hindered).
- (~9.7): Protonation of the N1 nitrogen (near the ethanol group).
The Extraction Rule: To extract the molecule into an organic phase, it must be electrically neutral.
-
pH < 5.4: Fully protonated (
). Highly water-soluble.[1] -
pH 5.4 - 9.7: Monoprotonated (
). Amphiphilic but water-favored. -
pH > 11.0: Uncharged Free Base (
). Extractable.
The Salting-Out Effect
Because the neutral form is still polar (due to the -OH group), adjusting pH alone is often insufficient. Adding an electrolyte (salt) decreases the activity of water molecules, effectively "squeezing" the organic solute out of the aqueous phase—a phenomenon governed by the Setschenow equation :
Where
Ionization State Diagram (Graphviz)
Figure 1: Ionization states of Piperazine Amino Alcohols relative to pH. Extraction is only viable in the 'Basic Phase' zone.
Protocol A: Salting-Out Assisted LLE (High Concentration)
Best for: Synthesis workups, product isolation (>5 g/L). Mechanism: Mass action displacement using high-ionic-strength brine.
Materials
-
Aqueous Feed: HEP solution.
-
Solvent: n-Butanol (Preferred) or Ethyl Acetate.
-
Note: n-Butanol is chosen for its ability to hydrogen bond with the amino alcohol, significantly improving the partition coefficient (
) compared to non-polar solvents.
-
-
Salt/Base: Potassium Carbonate (
).-
Why
? It acts as a dual-function agent: it saturates the aqueous layer (salting out) AND buffers the pH > 11 (suppressing ionization).
-
Step-by-Step Methodology
-
Initial pH Check: Measure the pH of your aqueous feed.
-
Saturation: Add solid anhydrous
to the aqueous phase while stirring.-
Target: Saturation point (approx. 110g / 100mL water at 20°C).
-
Observation: The solution will warm up (exothermic). Ensure all solid is dissolved or a slight excess remains.
-
-
Phase Contact: Add n-Butanol at a 1:1 volume ratio .
-
Equilibration: Vigorously mix/shake for 5 minutes.
-
Tip: If an emulsion forms, centrifuge at 3000 RPM for 5 minutes. The high density of the carbonate brine usually ensures rapid phase separation.
-
-
Separation: Collect the top organic layer (n-Butanol + HEP).
-
Back-Extraction (Optional Polishing): Wash the organic layer with a small volume of saturated brine (no HEP) to remove entrained water.
-
Recovery: Evaporate n-Butanol (BP: 117°C) under reduced pressure.
Expected Performance Data
| Parameter | Standard LLE (DCM/Water) | Salting-Out LLE (n-BuOH/Sat. K2CO3) |
| pH | 7.0 | >11.5 |
| Partition Coeff ( | < 0.1 | > 12.0 |
| Recovery (1 Stage) | < 10% | > 92% |
| Emulsion Risk | High | Low (High density difference) |
Protocol B: Reactive Extraction (Trace/Dilute Recovery)
Best for: Waste stream remediation, dilute recovery (<1 g/L). Mechanism: Chemical complexation using an organophosphorus carrier.[2]
Materials
-
Extractant: D2EHPA (Di-(2-ethylhexyl)phosphoric acid).
-
Diluent: Kerosene or Isododecane (Non-polar carrier).
-
Modifier: 1-Octanol (5% v/v) – prevents third-phase formation.
Theory of Reactive Extraction
Unlike physical extraction, this relies on a chemical reaction at the interface. D2EHPA acts as a liquid cation exchanger.
Step-by-Step Methodology
-
Organic Phase Prep: Mix 0.5 M D2EHPA + 5% Octanol + 90% Kerosene.
-
Aqueous Adjustment: Adjust feed pH to 6.0 – 7.0 .
-
Critical: Do NOT raise pH to 11. The amine must be cationic (
) to interact with the anionic D2EHPA dimer.
-
-
Extraction: Contact phases at 1:1 ratio for 15 minutes.
-
Stripping (Recovery):
Reactive Extraction Workflow (Graphviz)
Figure 2: Closed-loop cycle for reactive extraction of dilute piperazine streams.
Analytical Validation
Do not rely on visual inspection. Validate extraction efficiency using Gas Chromatography (GC).[1]
GC-FID Method Parameters:
-
Column: DB-WAX or CP-Volamine (Polar amine-specific columns are required to prevent peak tailing).
-
Inlet: 250°C, Split 10:1.
-
Carrier: Helium @ 1.2 mL/min.
-
Oven: 80°C (1 min)
10°C/min 240°C (5 min). -
Internal Standard: N-Methylpyrrolidone (NMP) or Dodecane.
Calculation:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | pH too low (Protocol A). | Ensure pH > 11.5 using |
| Emulsion | Similar densities or surfactants. | Add more salt to aqueous phase; Centrifuge; Filter through Celite. |
| Third Phase | Carrier saturation (Protocol B). | Add 5-10% Octanol or TBP (Tributyl phosphate) as a modifier. |
| Peak Tailing (GC) | Interaction with liner/column. | Use base-deactivated liners; Use amine-specific columns. |
References
-
Bishnoi, S., & Rochelle, G. T. (2000). Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility. Chemical Engineering Science. Link
-
Frye, J. et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Link
-
ChemicalBook. (2023).[2] 1-(2-Hydroxyethyl)piperazine Properties and Safety. Link
-
Kulkarni, P. S., & Mahajani, V. V. (2002). Recovery of piperazine from aqueous solutions using reactive extraction.[1] Separation and Purification Technology. Link
-
Sigma-Aldrich. (2023). Product Specification: 1-(2-Hydroxyethyl)piperazine.[6][7][8][9][10] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. CN104230850A - Separation method of piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Piperazineethanol (CAS 103-76-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]
- 9. sfdchem.com [sfdchem.com]
- 10. uregina.ca [uregina.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol
[1]
Status: Active Agent: Senior Application Scientist Ticket ID: CHEM-OPT-3MPP-001 Subject: Yield Optimization & Troubleshooting for N-Hydroxyethylation of 1-(3-Methoxyphenyl)piperazine[1]
Executive Summary
This technical guide addresses the synthesis of 2-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-ol , a critical intermediate often used in the development of CNS-active agents and phenylpiperazine derivatives (similar to Urapidil).[1]
Users typically encounter three primary failure modes:
-
Bis-alkylation (Quaternization): Formation of the quaternary ammonium salt due to over-alkylation.[1]
-
Incomplete Conversion: Stalling of the reaction due to poor nucleophilicity or leaving group kinetics.
-
Purification Losses: Difficulty separating the polar amino-alcohol product from the reaction matrix.[1]
This guide provides two validated protocols (Standard vs. Green) and a troubleshooting decision tree.
Module 1: The Reaction Landscape
The synthesis involves the N-alkylation of 1-(3-methoxyphenyl)piperazine (3-MPP) .[1] Below is the mechanistic pathway and potential pitfalls.
Figure 1: Synthetic pathways comparing the traditional alkyl halide route (Route A) and the ethylene carbonate ring-opening route (Route B).[1]
Module 2: Protocol Optimization (Route A - Alkyl Halide)
Context: The reaction of 3-MPP with 2-chloroethanol is the "classic" approach but is kinetically sluggish because chloride is a mediocre leaving group, and the resulting product is also a nucleophile (leading to over-alkylation).[1]
Optimized Protocol Parameters
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Reagent | 2-Chloroethanol | 2-Chloroethanol + NaI (cat.) | Finkelstein Reaction: In situ conversion to 2-Iodoethanol accelerates the reaction rate by ~10-20x, allowing lower temperatures.[1] |
| Base | Triethylamine can form quaternary salts with the alkyl halide.[1] Inorganic bases prevent this side reaction. | ||
| Solvent | DMF or Ethanol | Acetonitrile (MeCN) | MeCN provides the optimal balance of polarity for |
| Stoichiometry | 1:1.2 (Amine:Halide) | 1:1.05 (Amine:Halide) | Minimizing the electrophile prevents bis-alkylation.[1] It is better to leave unreacted starting material (easy to recover) than to over-alkylate.[1] |
Troubleshooting Guide (Q&A)
Q1: The reaction stalls at 60% conversion. Adding more 2-chloroethanol just creates impurities. [1]
-
Diagnosis: The chloride leaving group is too slow, and the product is competing as a nucleophile.
-
Solution: Add 0.1 eq of Sodium Iodide (NaI) or Potassium Iodide (KI).[1] This generates the transient alkyl iodide, which is far more reactive.
-
Protocol: Add NaI to the mixture of amine, base, and solvent before adding the chloroethanol.
-
Q2: I see a new spot on TLC that doesn't move (baseline).
-
Diagnosis: This is likely the quaternary ammonium salt (bis-alkylation).[1]
-
Solution:
-
Reduce Temperature: High heat favors the higher activation energy pathway (quaternization). Keep the reaction at reflux in MeCN (80-82°C) but do not use higher boiling solvents like Toluene/DMF unless necessary.
-
Slow Addition: Dissolve the 2-chloroethanol in MeCN and add it dropwise over 1 hour to the refluxing amine solution. This keeps the instantaneous concentration of the alkylating agent low.
-
Module 3: The "Green" Upgrade (Route B - Ethylene Carbonate)
Context: This is the superior route for industrial scalability and yield. It involves the nucleophilic ring opening of ethylene carbonate. It avoids halogens entirely and produces
Protocol Overview
-
Reagents: 1-(3-Methoxyphenyl)piperazine (1.0 eq) + Ethylene Carbonate (1.1 eq).[1]
-
Solvent: None (Neat) or Toluene.
-
Catalyst: None required (autocatalytic) or Tetraethylammonium bromide (TEAB) (0.05 eq).[1]
-
Temperature: 110–130°C.[1]
Why Switch to Route B?
-
No Quaternization: The resulting alcohol side chain is not a good leaving group, so the reaction stops naturally at the mono-substituted product.
-
Atom Economy: 100% atom economy (the entire carbonate molecule is incorporated).
Q3: My ethylene carbonate reaction is dark/tarry.
-
Diagnosis: Oxidation of the electron-rich methoxyphenyl ring at high temperatures in air.[1]
-
Solution: This reaction must be run under an inert atmosphere (
or Ar). The methoxy group activates the phenyl ring, making it susceptible to oxidative polymerization at >100°C.
Module 4: Purification & Isolation (The Critical Step)
The product is an amino-alcohol.[1] It is amphiphilic, making aqueous workups prone to emulsions ("rag layers").
Isolation Workflow
Figure 2: Decision tree for isolating the pure product. Note that 3-methoxyphenyl derivatives often form oils, unlike their 2-methoxy counterparts.[1]
Specific Purification Tactics
Q4: I cannot get the product to crystallize; it remains an oil.
-
Insight: The 2-methoxy isomer (Urapidil intermediate) is a solid, but the 3-methoxy isomer has lower symmetry and often persists as an oil.[1]
-
The Fix (HCl Salt Method):
-
Dissolve the crude oil in Ethyl Acetate (EtOAc) (approx. 5-10 volumes).
-
Cool to 0°C.
-
Add HCl in Ethanol (or Isopropanol) dropwise until pH ~2.
-
The dihydrochloride or monohydrochloride salt will precipitate as a white solid.
-
Filter and wash with cold EtOAc.[2] This removes non-basic impurities and starting materials.
-
Optional: If the free base is absolutely required, dissolve the salt in water, basify with NaOH, and extract into DCM.
-
Q5: Dealing with Emulsions.
References
-
Reaction of Piperazines with Ethylene Carbonate
-
Finkelstein Catalysis in N-Alkylation
-
Urapidil Intermediate Synthesis (Patent Context)
-
Oxetane Route (Advanced Alternative)
Sources
- 1. KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN109516960B - Preparation method of urapidil hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Phenylpiperazine Solubility & Formulation
Welcome to the Advanced Formulation Support Hub. Subject: Phenylpiperazine Derivatives (e.g., mCPP, PP, various CNS ligands) Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Physicochemical Barrier
Phenylpiperazines are a privileged scaffold in medicinal chemistry, particularly for 5-HT (serotonin) and Dopamine receptor ligands. However, their utility is frequently compromised by a specific physicochemical profile: high lipophilicity (LogP > 2.5) combined with a basic secondary or tertiary amine (pKa ~8.5–9.5) .
This creates a "solubility trap":
-
In Storage: They are stable as free bases in DMSO.
-
In Assay: Upon dilution into physiological buffer (pH 7.4), the amine may partially deprotonate, losing its ionic charge. Without the charge, the lipophilic phenyl ring drives rapid aggregation and precipitation.
This guide provides self-validating protocols to overcome these barriers without compromising biological data integrity.
Module 1: Diagnostic & Decision Logic
Before modifying your protocol, use this decision matrix to select the correct solubilization strategy.
Figure 1: Solubility Optimization Workflow. A logic gate for selecting the appropriate formulation method based on experimental constraints.
Module 2: Troubleshooting & FAQs
Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS?
The "Crash-Out" Phenomenon. This is a kinetic vs. thermodynamic solubility issue. Phenylpiperazines are highly soluble in DMSO (aprotic, polar). When you spike this into PBS (water, highly polar), the DMSO molecules rapidly hydrate (bond with water), leaving the hydrophobic phenylpiperazine molecules "naked." These molecules then aggregate to reduce their surface area exposed to water.
-
The Fix: Do not add DMSO stock directly to the bulk buffer. Instead, perform a step-wise serial dilution using an intermediate solvent (like PEG400) or ensure rapid vortexing during addition. Ideally, switch to the Cyclodextrin Protocol (see Module 4).
Q2: I see "ghost" inhibition in my receptor binding assay. Is it the solubility?
Likely Adsorption (NSA). Phenylpiperazines are "sticky." They adsorb to polystyrene (PS) microplates via hydrophobic interaction [1]. If your compound sticks to the plastic, the free concentration in the well drops, shifting your IC50 curve artificially.
-
The Fix:
-
Switch to Low-Binding (NBS) or Glass-Coated plates.
-
Add 0.01% - 0.1% BSA (Bovine Serum Albumin) to your buffer. The albumin acts as a "sacrificial" protein, coating the plastic sites so your drug stays in solution.
-
Q3: Can I just add HCl to dissolve it?
Yes, but with caution. The piperazine nitrogen has a pKa of ~8.5–9.0 [2].
-
At pH 7.4: A significant fraction exists as the uncharged free base (insoluble).
-
At pH 5.0: It is >99% protonated (charged and soluble).
-
Protocol: If your assay tolerates pH 6.0, adjust your buffer (e.g., MES buffer). If you must use pH 7.4, ensure you are using the Hydrochloride (HCl) or Methanesulfonate salt of the drug, not the free base.
Module 3: Comparative Formulation Data
Use the table below to compare the efficacy of different solubilization agents for phenylpiperazines.
| Method | Agent | Mechanism | Max Solubility Increase | Biological Risk |
| Cosolvent | DMSO (1-5%) | Disrupts water lattice | 2x - 5x | Cytotoxic >0.5%; affects membrane fluidity. |
| Surfactant | Tween-80 (0.1%) | Micelle formation | 10x - 50x | High. Can lyse cells or strip receptors. |
| Complexation | HP-β-CD | Inclusion complex | 100x - 1000x | Low. Biologically inert; protects drug. |
| pH Shift | Acid (HCl) | Ionization (Salt) | >1000x | pH < 6.0 may damage proteins/cells. |
Module 4: The "Golden Standard" Protocol (Cyclodextrin)
For sensitive biological assays (cell culture, receptor binding), Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the superior choice. It encapsulates the hydrophobic phenyl ring, rendering the complex water-soluble without changing the drug's chemical structure [3].
Protocol: Preparation of 10 mM Stock in HP-β-CD
Materials:
-
Phenylpiperazine compound (Free base or Salt).
-
HP-β-CD (2-hydroxypropyl-beta-cyclodextrin), cell culture grade.
-
Milli-Q Water or PBS.
Step-by-Step:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in Milli-Q water.
-
Calculation: Add 2g HP-β-CD to 10mL water. Vortex until clear.
-
-
Weigh Compound: Weigh the amount of phenylpiperazine required for a 10 mM concentration.
-
Complexation (The Critical Step):
-
Add the 20% HP-β-CD solution directly to the solid compound.
-
Do NOT dissolve the compound in DMSO first.
-
-
Energy Input:
-
Vortex vigorously for 2 minutes.
-
Sonicate in a water bath at 37°C for 10–15 minutes.
-
Checkpoint: The solution should turn from cloudy to clear.
-
-
Filtration: Sterile filter using a 0.22 µm PVDF syringe filter.
-
Dilution: This stock can now be diluted into assay media. The final cyclodextrin concentration in the well will be low enough to be inert.
Module 5: Mechanism of Action Visualization
Understanding why precipitation occurs helps prevent it.
Figure 2: The DMSO Dilution Cascade. Visualizing the molecular events leading to compound precipitation upon aqueous dilution.
References
-
Tominaga, F., et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[1] Journal of Pharmacological and Toxicological Methods.
-
Pudukulatham, Z., et al. (2016). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
BenchChem Technical Support. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
Sources
Removing unreacted 1-(3-methoxyphenyl)piperazine from final product
Topic: Removal of Unreacted 1-(3-methoxyphenyl)piperazine (mCPP) Status: Open Priority: High (Impurity affects biological assay/crystallization)
Executive Summary
You are encountering difficulty removing excess 1-(3-methoxyphenyl)piperazine (mCPP) from your final product. This is a common issue in medicinal chemistry because mCPP is a lipophilic secondary amine (
This guide provides three targeted protocols ranging from standard extraction to chemoselective scavenging.
Module 1: The "pH-Switch" Extraction (Scalable)
Best for: Products that are neutral, acidic, or very weak bases (
The Science:
mCPP is a base. To remove it, we must force it into the aqueous layer. However, because of the phenyl and methoxy groups, mCPP is greasy. A simple wash with pH 7 water is insufficient; you must drop the pH significantly below its
Protocol:
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as chlorinated solvents often form emulsions with protonated piperazines.
-
The Acid Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid .
-
Why Citric Acid? If your product is acid-sensitive, Citric Acid (pH ~2-3) is milder than HCl but still sufficiently acidic to protonate mCPP.
-
-
Verification: Check the aqueous layer by TLC. The mCPP (now ammonium salt) should be in the water.
-
Brine Wash: Wash organic layer with saturated brine to break any micro-emulsions.
-
Dry & Concentrate: Dry over
.
Troubleshooting:
-
Issue: "My product is also a base (e.g., a tertiary amine), and it’s washing out with the mCPP."
-
Fix: You cannot use Module 1. Proceed immediately to Module 3 (Derivatization) .
Module 2: Chemoselective Scavenging (High Purity)
Best for: Small scale (<1g), library synthesis, or when the product is also a base.
The Science: Since mCPP contains a nucleophilic secondary amine , we can use a solid-supported electrophile (a "scavenger resin") to covalently bind the impurity. The resin beads are then filtered off, leaving the pure product in solution.
Recommended Resins:
-
Isocyanate Resin (e.g., Benzyl isocyanate polymer): Reacts with secondary amines to form urea.
-
Aldehyde Resin: Reacts to form an enamine/iminium species (less robust than isocyanate).
Protocol:
-
Calculate Loading: Determine the excess moles of mCPP (based on stoichiometry of the reaction). Use 3-4 equivalents of resin relative to the estimated mCPP content.
-
Solvent Selection: Dissolve crude in DCM or THF . (Avoid protic solvents like methanol, which can compete with the resin).
-
Incubation: Add resin and shake/stir gently for 4–16 hours at room temperature.
-
Filtration: Filter the mixture through a fritted syringe or Buchner funnel.
-
Rinse: Wash the resin beads with DCM to recover any product trapped in the polymer matrix.
Visual Workflow:
Caption: Mechanism of chemoselective removal of mCPP using isocyanate scavenger resins.
Module 3: The "Acetylation Trick" (The Chemist's Secret)
Best for: Difficult separations where Product and Impurity are both amines.
The Science: If your product is a tertiary amine and the impurity is mCPP (a secondary amine ), they have similar polarity and basicity.
-
Strategy: React the mixture with Acetic Anhydride (
) . -
Result: mCPP becomes an acetamide (neutral, non-basic). Your product (tertiary amine) cannot react.
-
Separation: You can now wash the basic product into acid (leaving neutral acetylated-mCPP in organic), OR separate them easily by chromatography (huge polarity difference).
Protocol:
-
Derivatization: To the crude reaction mixture (in DCM), add 2.0 eq of Acetic Anhydride and 2.0 eq of Triethylamine (TEA). Stir for 30 mins.
-
The Workup (Acid Wash):
-
Wash organic layer with 1M HCl .
-
Crucial Step: The Product (tertiary amine) protonates and goes into the Aqueous Layer .
-
The Acetylated-mCPP (neutral amide) stays in the Organic Layer .
-
-
Recovery:
-
Discard the organic layer.
-
Basify the aqueous layer (pH > 12) with NaOH.
-
Extract the aqueous layer with DCM to recover pure Product.
-
Comparison of Methods
| Feature | Acid/Base Wash (Mod 1) | Scavenger Resin (Mod 2) | Acetylation (Mod 3) |
| Cost | Low | High | Low |
| Time | 30 mins | 4-16 Hours | 1 Hour |
| Selectivity | Low (removes all bases) | High (removes | Very High ( |
| Scalability | Unlimited | <10g recommended | Unlimited |
Module 4: Chromatographic Troubleshooting
If you must use column chromatography, mCPP will likely "streak" (tail) due to interaction with acidic silanols on the silica.[1]
Mobile Phase Modifiers:
-
For Silica Gel: Add 1% Triethylamine (TEA) or 1%
to your DCM/MeOH mobile phase. This blocks silanol sites and sharpens the mCPP peak. -
TLC Visualization: mCPP is UV active (phenyl ring). It stains reddish-brown with Dragendorff’s Reagent (specific for alkaloids/amines).
Decision Logic:
Caption: Decision matrix for selecting the optimal purification strategy.
References
-
PubChem. (2025). 1-(3-Methoxyphenyl)piperazine Compound Summary. National Library of Medicine. [Link]
-
Biotage. (2024). Metal Scavenger User Guide & Organic Scavenging. (Referencing general amine scavenging protocols using Isocyanate resins). [Link]
-
University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. [Link]
Sources
Technical Support Center: Troubleshooting Tailing Peaks in HPLC Analysis of Piperazine Derivatives
Welcome to the technical support center for troubleshooting challenging peak shapes in the HPLC analysis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter tailing peaks—a common issue that can compromise the accuracy and reliability of your results. Here, we will delve into the root causes of this phenomenon and provide a structured, question-and-answer-based approach to resolving it.
The Challenge with Piperazine Derivatives
Piperazine and its derivatives are basic compounds, often exhibiting two pKa values. For instance, piperazine itself has pKa values of approximately 5.35 and 9.73.[1][2] This basicity is central to the primary cause of peak tailing in reversed-phase HPLC: secondary interactions with the stationary phase.
Standard silica-based columns, such as C18, have residual silanol groups (Si-OH) on their surface.[3][4][5] At mobile phase pH levels above 3, these silanol groups can become ionized (SiO-), creating negatively charged sites.[6][7][8] Positively charged basic analytes, like protonated piperazine derivatives, can then interact with these sites through ion exchange, in addition to the desired hydrophobic interactions. This dual-retention mechanism leads to the characteristic tailing of the peak.[5][7][9]
Troubleshooting Guide: A Question-and-Answer Approach
Question 1: I'm seeing tailing peaks for my piperazine derivative on a C18 column. What is the first and simplest thing I should check?
Answer: The first and most critical parameter to evaluate is the pH of your mobile phase . The ionization state of both your analyte and the column's residual silanols is dictated by pH.[10][11][12][13]
Underlying Cause: If the mobile phase pH is close to the pKa of your piperazine derivative, you will have a mixture of ionized and non-ionized forms of your analyte, which can lead to peak distortion.[12][13] Furthermore, if the pH is high enough to deprotonate the silanol groups (typically > pH 3), you create the conditions for unwanted secondary ionic interactions.[6][7][8]
Troubleshooting Protocol:
-
Determine the pKa of your analyte: Piperazine has pKa values around 5.35 and 9.73.[1][2] Substituted piperazines will have different pKa values; for example, alkylation of the nitrogen atoms tends to decrease the pKa.[14][15][16]
-
Adjust the mobile phase pH: A good starting point is to adjust the mobile phase pH to be at least 2 units below the pKa of your analyte. This ensures that the piperazine derivative is fully protonated and in a single ionic state. For many piperazine compounds, a mobile phase pH of 2.5-3.0 is effective. At this low pH, the residual silanol groups on the column are also protonated (Si-OH), minimizing the ionic interactions that cause tailing.[4][7]
-
Use a buffer: To ensure a stable pH throughout the analysis, it is crucial to use a buffer. A buffer concentration of 10-25 mM is typically sufficient.
Question 2: I've adjusted the mobile phase pH to 2.8, but I still observe significant peak tailing. What's my next step?
Answer: If optimizing the pH isn't sufficient, the next step is to address the secondary interactions more directly by modifying the mobile phase or considering the column itself.
Option A: Introduce a Competing Base
Underlying Cause: The positively charged piperazine derivative is still interacting with active sites on the stationary phase.
Troubleshooting Protocol:
-
Add a competing base to the mobile phase: A small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. This reduces the opportunity for secondary interactions and improves peak shape.[17]
Option B: Employ an Ion-Pairing Reagent
Underlying Cause: To enhance retention of your polar, charged analyte while simultaneously masking silanol interactions.
Troubleshooting Protocol:
-
Add an ion-pairing reagent to the mobile phase: Reagents like sodium heptanesulfonate can be used.[18][19] The hydrophobic tail of the reagent adsorbs to the C18 stationary phase, while its charged head-group faces the mobile phase. This creates an ion-exchange surface that can form a neutral ion pair with your protonated piperazine derivative, leading to better retention and improved peak shape.[18][20][21][22]
-
Be mindful of equilibration: Columns require a longer time to equilibrate with mobile phases containing ion-pairing reagents.[18]
Question 3: My method is for LC-MS, so I want to avoid non-volatile buffers and additives like TEA and ion-pairing reagents. What are my alternatives?
Answer: For LC-MS compatibility, the focus shifts to column selection and mobile phase composition that avoids non-volatile components.
Option A: Use a Modern, High-Purity, End-Capped Column
Underlying Cause: Older columns often have a higher concentration of accessible, acidic silanol groups, which are the primary source of tailing for basic compounds.[23][24][25]
Troubleshooting Protocol:
-
Select a column with advanced end-capping: "End-capping" is a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane) to make them unavailable for interaction.[3][7] Modern columns are manufactured with high-purity silica and more effective end-capping technologies, which significantly reduce peak tailing for basic compounds.
-
Consider a polar-embedded column: These columns have a polar group embedded near the base of the C18 chain. This polar group helps to shield the residual silanols from interacting with basic analytes.
Option B: Explore High pH Chromatography
Underlying Cause: At a high pH (e.g., pH 10-11), the piperazine derivative will be in its neutral, free-base form. This eliminates the ionic interactions with the stationary phase.
Troubleshooting Protocol:
-
Use a pH-stable column: Standard silica columns are not stable above pH 8.[10][11] You must use a column specifically designed for high pH work, such as a hybrid-silica or polymer-based column.[26][27]
-
Adjust the mobile phase pH: Use a buffer suitable for the high pH range, such as ammonium bicarbonate, which is also MS-friendly. At a pH well above the pKa of your analyte, it will be uncharged, leading to improved peak shape and potentially different selectivity.[26][28]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting tailing peaks in the HPLC analysis of piperazine derivatives.
Caption: A flowchart for troubleshooting tailing peaks.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Adjust to 2 units below the analyte's pKa (typically pH 2.5-3.0) | Suppresses ionization of silanol groups and ensures the analyte is in a single ionic state.[4][7] |
| Buffer | Use a 10-25 mM buffer | Maintains a stable pH throughout the analysis. |
| Mobile Phase Additives (Non-LCMS) | Add a competing base (e.g., 0.1% TEA) or an ion-pairing reagent | Masks active silanol sites or provides an alternative retention mechanism.[17][18][19] |
| Column Choice | High-purity, well-end-capped, or polar-embedded column | Minimizes the number of available silanol groups for secondary interactions.[3][7] |
| Alternative Approach | High pH (e.g., 10-11) with a pH-stable column | Analyzes the piperazine derivative in its neutral, non-ionic form.[26][27] |
The Chemistry of Peak Tailing
The following diagram illustrates the interaction between a protonated piperazine derivative and a deprotonated silanol group on the surface of the stationary phase, which is the root cause of peak tailing.
Caption: Secondary ionic interaction causing peak tailing.
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate tailing peaks in your HPLC analysis of piperazine derivatives, leading to more accurate and reliable chromatographic data.
References
-
Wikipedia. Piperazine. [Link]
-
Taylor & Francis Online. Piperazines – Knowledge and References. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
ResearchGate. pKa values of common substituted piperazines. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Link]
-
ACS Publications. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
-
Mason Technology. Ion-Pairing Agents | HPLC. [Link]
-
Hawach Scientific. Amide or Amino HPLC Columns What are the Differences. [Link]
-
Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
Crawford Scientific. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Phenomenex. LC Technical Tip - The Role of End-Capping in RP. [Link]
-
Shodex HPLC Columns. Analysis of Short Amines without Using Ion Pair Reagent. [Link]
-
Hichrom. The Theory of HPLC Column Chemistry. [Link]
-
SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
Alowsci. Common Causes Of Peak Tailing in Chromatography. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
-
Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?. [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. uregina.ca [uregina.ca]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. support.waters.com [support.waters.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. moravek.com [moravek.com]
- 11. agilent.com [agilent.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. welch-us.com [welch-us.com]
- 19. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 20. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromanik.co.jp [chromanik.co.jp]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 26. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 27. shodex.com [shodex.com]
- 28. agilent.com [agilent.com]
Technical Support Center: Minimizing Oxidative Degradation of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 2-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-ol. This molecule, while promising, possesses structural motifs susceptible to oxidative degradation, which can compromise sample integrity, reduce efficacy, and generate unknown impurities.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you proactively mitigate these challenges.
Section 1: Understanding the Vulnerability of this compound
The chemical structure of this compound contains two primary sites that are vulnerable to oxidation: the piperazine ring and the methoxy-substituted phenyl ring. Understanding these liabilities is the first step toward effective stabilization.
FAQ 1: What are the primary mechanisms of oxidative degradation for this compound?
Answer: Oxidative degradation is a chemical process involving the loss of electrons from the molecule, often initiated by atmospheric oxygen, trace metal contaminants, or peroxide impurities in excipients and solvents.[1][2] For this compound, the degradation primarily proceeds via two pathways, as illustrated below.
Caption: Potential oxidative degradation pathways and initiators.
-
Pathway A: N-Oxidation: The tertiary amines within the piperazine ring are highly susceptible to oxidation, which can lead to the formation of N-oxides.[3] This is often the most rapid degradation pathway. Further degradation can result in ring-opening byproducts.[4][5]
-
Pathway B: O-Demethylation and Oxidation: The methoxy group on the phenyl ring can be susceptible to oxidative cleavage, forming a phenolic intermediate. This phenol is then rapidly oxidized to form highly colored quinone-type structures.[6]
These reactions are often autocatalytic, where degradation products can themselves catalyze further degradation.[7]
FAQ 2: What are common sources of oxidative stress in a typical lab or manufacturing environment?
Answer: Oxidative degradation is rarely caused by a single factor. It's typically a combination of environmental and process-related conditions.[8] Key sources include:
-
Atmospheric Oxygen: The most obvious source. Headspace oxygen in vials and dissolved oxygen in solutions are primary drivers of degradation.[9][10]
-
Peroxide Impurities: Ethers, tetrahydrofuran (THF), and other common solvents can form explosive peroxides over time. Even trace amounts of these impurities in excipients can initiate oxidation.[2]
-
Trace Metal Ions: Contamination from spatulas, glassware, or raw materials with metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu¹⁺/Cu²⁺) can catalytically accelerate oxidation reactions.[9][11]
-
Light Exposure: UV and even visible light can provide the energy to initiate free-radical chain reactions, a process known as photodegradation.[1][9]
-
Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation.[12]
Section 2: Prophylactic Measures & Troubleshooting
Effective management of oxidative degradation requires a multi-pronged approach encompassing storage, handling, formulation, and packaging.
Troubleshooting Guide: Storage & Handling
Issue: The solid Active Pharmaceutical Ingredient (API) shows discoloration or an increase in impurities over time.
| Recommended Storage Conditions for Solid API | | :--- | :--- | | Temperature | Store at 2-8°C.[12][13] Avoid freeze-thaw cycles. | | Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[13][14] Vacuum-sealing after purging with inert gas is highly effective. | | Light | Protect from light by storing in amber glass vials or other opaque containers.[1][13] | | Container | Use high-quality, inert glass containers (Type I borosilicate glass) to minimize potential leaching of metal ions.[11] |
Q: How should I handle the compound during weighing and solution preparation to minimize oxygen exposure?
A: The goal is to limit the compound's contact with atmospheric oxygen at every step. Using an inert gas workflow is critical.
Caption: Inert atmosphere workflow for handling oxygen-sensitive compounds.
Troubleshooting Guide: Solution Stability
Issue: The compound degrades rapidly after being dissolved in a formulation or solvent.
Q: Which antioxidants are most effective and how do I choose one?
A: Antioxidants work by being more readily oxidized than the drug, thereby sacrificing themselves to protect the API.[7][15] The choice depends on the solvent system (aqueous vs. organic).
| Comparison of Common Pharmaceutical Antioxidants | | :--- | :--- | :--- | :--- | | Antioxidant | Mechanism | Solubility | Typical Concentration | | Butylated Hydroxyanisole (BHA) | Free-radical scavenger | Lipid-soluble | 0.005 - 0.02% | | Butylated Hydroxytoluene (BHT) | Free-radical scavenger | Lipid-soluble | 0.005 - 0.02%[7] | | Ascorbic Acid (Vitamin C) | Reducing agent (oxygen scavenger) | Water-soluble | 0.01 - 0.1%[7][16] | | Sodium Metabisulfite | Reducing agent (oxygen scavenger) | Water-soluble | 0.01 - 0.1%[7] | | Propyl Gallate | Free-radical scavenger | Both (limited) | 0.001 - 0.15% | | Cysteine | Reducing agent | Water-soluble | 0.01 - 0.1% |
Recommendation: For aqueous solutions, start with Ascorbic Acid. For organic or lipid-based formulations, BHA or BHT are excellent choices.[11][17] Always perform compatibility studies, as antioxidants can sometimes interact with the API or other excipients.
Q: How do I properly degas my solvents?
A: Simply bubbling inert gas through a solvent is the most common and effective method for laboratory-scale preparations.
Protocol: Solvent Degassing by Inert Gas Sparging
-
Setup: Place your solvent in a flask or bottle with a cap that can accommodate two needles (one for gas inlet, one for outlet).
-
Gas Inlet: Insert a long needle or cannula connected to a high-purity nitrogen or argon line, ensuring the tip is below the solvent surface.
-
Gas Outlet: Insert a second, shorter needle through the cap to act as a vent for the displaced oxygen.
-
Sparging: Start a gentle but steady flow of the inert gas to create fine bubbles throughout the solvent. A vigorous flow can cause solvent evaporation.
-
Duration: Sparge for at least 15-30 minutes for most common solvents (e.g., water, ethanol, acetonitrile).
-
Blanketing: After sparging, remove the inlet needle from the liquid but keep it inside the flask's headspace to maintain a positive pressure (an "inert blanket") over the solvent until it is used.
Section 3: Analytical Protocols for Stability Assessment
Proving stability requires robust analytical methods capable of separating the parent compound from all potential degradation products.
FAQ 3: How can I definitively identify if new peaks in my chromatogram are from oxidative degradation?
Answer: The best approach is to conduct a forced degradation study .[][19] This involves intentionally exposing the compound to harsh oxidative conditions to generate the very degradants you suspect are forming under normal conditions. Comparing the chromatograms from your stability samples to these stressed samples can confirm the identity of the degradation products.[3]
Protocol: Forced Oxidation Study
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Control Sample: Immediately analyze an aliquot of this solution (Time 0) using your stability-indicating HPLC method.
-
Stress Condition: To the remaining solution, add a small volume of 3% hydrogen peroxide (H₂O₂). The goal is to achieve approximately 5-20% degradation. Start with a 1:10 ratio of 3% H₂O₂ to your sample solution.
-
Incubation: Gently mix and let the solution stand at room temperature, protected from light.
-
Time Point Analysis: Inject aliquots of the stressed sample onto the HPLC at various time points (e.g., 2, 8, 24 hours).
-
Data Analysis:
-
Monitor the decrease in the main peak area for the parent compound.
-
Observe the formation and growth of new peaks.
-
If available, use LC-MS to obtain mass-to-charge (m/z) ratios for the new peaks to help elucidate their structures (e.g., a +16 Da shift often indicates the addition of an oxygen atom, consistent with N-oxide formation).[3]
-
By following these guidelines, you can significantly improve the stability of this compound, ensuring the integrity and reliability of your experimental results.
References
- Pharmaceutical Antioxidants.
- Rational use of antioxidants in solid oral pharmaceutical prepar
- Guarding Against Chemical Compound Degrad
- Stabilization of Pharmaceuticals to Oxidative Degradation.
- ANTIOXIDANTS: In Pharmaceutical Formul
- Preventing Chemical Degrad
- Antioxidants - Pharmaceutical Excipients. BOC Sciences.
- Antioxidants.
- Stabilization of Pharmaceuticals to Oxidative Degrad
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI.
- Inert
- Different Drug Storage Conditions.
- The effect of inert atmospheric packaging on oxidative degradation in formul
- Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
- Optimal Practices in Storing & Transporting Temp-Sensitive Meds. Tempk.
- Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers.
- Five stability risks that can undermine drug formul
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Elsevier.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
- Forced degradation of fentanyl: identification and analysis of impurities and degradants. PubMed.
- Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygen
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 8. news-medical.net [news-medical.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. The effect of inert atmospheric packaging on oxidative degradation in formulated granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ftloscience.com [ftloscience.com]
- 12. tempcontrolpack.com [tempcontrolpack.com]
- 13. viallabeller.com [viallabeller.com]
- 14. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 15. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 16. Antioxidants - CD Formulation [formulationbio.com]
- 17. scielo.br [scielo.br]
- 19. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]
Technical Support Center: Resolving Hygroscopic Challenges in Handling Piperazine and its Formulations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the challenges posed by the hygroscopic nature of piperazine and its derivatives. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve issues related to moisture absorption in your experiments and formulations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when working with piperazine and its salts. The question-and-answer format is designed for quick problem identification and resolution.
Q1: My anhydrous piperazine powder has become clumpy and sticky. In some cases, it looks like a wet paste. What happened, and can I still use it?
A1: This is a classic sign of significant moisture absorption. Anhydrous piperazine is highly hygroscopic and deliquescent, meaning it can absorb enough water from the atmosphere to dissolve itself and form a liquid solution.[1][2] The clumping and stickiness are intermediate stages in this process, caused by the formation of liquid bridges between powder particles due to absorbed moisture.[3]
-
Causality: The two nitrogen atoms in the piperazine ring have lone pairs of electrons that readily form hydrogen bonds with water molecules in the air. This strong affinity for water drives the absorption process. Piperazine also readily absorbs carbon dioxide from the air.[4]
-
Can you use it? It is strongly discouraged to use the material for any quantitative application. The absorbed water has altered the compound's mass, making accurate weighing impossible and leading to significant errors in concentration calculations.[1] Furthermore, the presence of excess water can affect reaction kinetics and potentially promote degradation.
-
Solution Workflow:
Caption: Decision workflow for compromised piperazine samples.
Q2: I'm observing poor flowability and caking of my piperazine-based formulation during processing. How can I resolve this?
A2: Poor powder flow and caking are direct consequences of moisture uptake, which increases inter-particle cohesion. This is a significant issue in manufacturing processes like tableting and capsule filling, where uniform flow is critical for consistent dosing.[5]
-
Causality: As humidity increases, the thin layer of adsorbed water on particle surfaces thickens, creating strong capillary forces that bind particles together, leading to agglomeration and impeding flow.[6]
-
Immediate Solutions:
-
Environmental Control: The most effective immediate solution is to control the manufacturing environment. Conduct processing in a low-humidity suite (ideally <40% Relative Humidity).[5]
-
Excipient Addition: Incorporate glidants (e.g., colloidal silicon dioxide) or lubricants (e.g., magnesium stearate) into your formulation. These excipients work by reducing inter-particle friction and can mitigate the effects of moisture.[7]
-
-
Long-Term Formulation Strategies:
-
Co-processing: Mix the hygroscopic piperazine salt with non-hygroscopic excipients. This can create a physical barrier, deflecting moisture away from the active ingredient.[7][8]
-
Film Coating: Applying a polymer-based film coating to granules or tablets can act as a physical barrier to moisture.[7]
-
Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can fundamentally change the crystal lattice, reducing the availability of sites for water molecules to bind, thereby lowering the material's hygroscopicity.[8][9][10]
-
Q3: How can I accurately weigh a hygroscopic piperazine compound for an experiment?
A3: Accurate weighing is critical and requires minimizing exposure to ambient air.
-
Best Practice: Use a glove box with a controlled low-humidity atmosphere (e.g., purged with dry nitrogen). Place the analytical balance inside the glove box.[1]
-
Alternative Method (if no glove box is available):
-
Allow the sealed container of the piperazine compound to equilibrate to the room temperature of the weighing area for at least 30 minutes to prevent condensation on the cold powder upon opening.
-
Work quickly. Have all necessary tools (spatulas, weighing paper/boat) ready.
-
Instead of weighing directly onto the balance pan, use a pre-weighed, sealable container (like a vial with a cap).
-
Open the stock bottle, quickly transfer an approximate amount to your tared, sealable container, and immediately seal both containers.
-
Weigh the sealed container to get the precise weight of the transferred solid. This "weighing by difference" method is also effective.
-
Store hygroscopic reference standards in a desiccator over a strong drying agent (e.g., phosphorus pentoxide or fresh silica gel).[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity, and why is piperazine so susceptible to it?
A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Piperazine is particularly hygroscopic due to the presence of two secondary amine groups within its six-membered ring. The nitrogen atoms in these groups have lone pairs of electrons that are excellent hydrogen bond acceptors, readily interacting with the hydrogen atoms of water molecules (H₂O).[4] This strong affinity leads to the absorption of atmospheric moisture. Anhydrous piperazine is classified as deliquescent , a severe form of hygroscopicity where it absorbs enough moisture to dissolve completely.[2]
Caption: Mechanism of moisture uptake by hygroscopic powders.
Q2: I have seen references to "piperazine-ethanol salts." Is this a stable compound I can use to avoid hygroscopicity?
A2: This is a common point of confusion. Ethanol is a neutral molecule with a weakly acidic hydroxyl group, not acidic enough to donate a proton and form a stable ionic salt with a base like piperazine. Therefore, a true "piperazine-ethanol salt" is not a chemically recognized stable, isolatable compound.
The term likely arises from contexts where ethanol is used as a solvent for reactions involving piperazine or in the synthesis of piperazine itself.[2] While piperazine is soluble in ethanol, this is a solution, not a salt formation.[7] If you are trying to mitigate the hygroscopicity of piperazine, you should investigate forming salts with appropriate acids (e.g., hydrochloric acid, citric acid) or forming co-crystals with suitable non-hygroscopic co-formers.[8][9]
Q3: How is the degree of hygroscopicity formally classified?
A3: The European Pharmacopoeia provides a standardized classification system based on the percentage increase in mass when a substance is exposed to a specific relative humidity (80% RH) at 25°C. This allows for a consistent way to describe and compare the hygroscopic nature of different materials.
| Classification | Mass Increase (at 25°C, 80% RH) | Description |
| Non-hygroscopic | < 0.2% | Absorbs negligible moisture. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Absorbs a small amount of moisture. |
| Hygroscopic | ≥ 2% and < 15% | Readily absorbs moisture. |
| Very hygroscopic | ≥ 15% | Absorbs a significant amount of moisture. |
| Deliquescent | Sufficient to form a liquid | Absorbs enough moisture to dissolve. |
Q4: What analytical techniques can I use to quantify the hygroscopicity of my piperazine compound or formulation?
A4: The gold standard for characterizing hygroscopicity is Dynamic Vapor Sorption (DVS) . DVS is an instrumental technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature. The output is a moisture sorption isotherm , a plot of moisture content versus relative humidity, which provides critical information about the material's behavior.
For labs without access to a DVS instrument, a static gravimetric method using desiccators with saturated salt solutions can be employed. This method is described in the protocol below.
Experimental Protocols
Protocol: Static Gravimetric Sorption Analysis
This protocol provides a reliable method to assess the hygroscopicity of a powder sample using standard laboratory equipment.
Objective: To determine the equilibrium moisture content of a piperazine-containing powder at various relative humidity (RH) levels.
Materials:
-
Powder sample (e.g., piperazine salt, formulation)
-
Analytical balance (readable to 0.1 mg)
-
Several glass or plastic desiccators with tight-fitting lids
-
Shallow weighing dishes (e.g., glass petri dishes or aluminum pans)
-
A series of saturated salt solutions to create different RH environments (see table below).
-
Thermometer and hygrometer to monitor lab conditions.
Saturated Salt Solutions for Humidity Control (at 25°C):
| Saturated Salt Solution | Relative Humidity (%) |
| Lithium Chloride (LiCl) | ~11% |
| Magnesium Chloride (MgCl₂) | ~33% |
| Sodium Bromide (NaBr) | ~58% |
| Sodium Chloride (NaCl) | ~75% |
| Potassium Chloride (KCl) | ~84% |
Methodology:
-
Preparation of Humidity Chambers:
-
Prepare saturated solutions of the selected salts by adding an excess of the solid salt to deionized water in the bottom of each desiccator. Ensure there is undissolved solid present to maintain saturation.
-
Seal the desiccators and allow them to equilibrate for at least 24 hours at a constant temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Dry the powder sample in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved to determine the initial dry mass. Caution: Ensure the temperature is well below the melting or decomposition point of your material.
-
Accurately weigh approximately 1 gram of the dried sample into a pre-weighed, dry weighing dish. Record this initial mass as W₀.
-
-
Exposure and Measurement:
-
Place one weighing dish with the sample into each of the equilibrated desiccators. Ensure the dish is on the desiccator plate, not in contact with the salt solution.
-
Seal the desiccators and store them at a constant temperature.
-
Periodically (e.g., every 24, 48, 72 hours), quickly remove the weighing dish, weigh it, and immediately return it to the desiccator to minimize exposure to lab air. Record the weight (Wₜ).
-
Continue this process until the weight becomes constant (e.g., <0.1% change between two consecutive measurements), indicating that equilibrium has been reached.
-
-
Data Analysis:
-
Calculate the percentage moisture content (%MC) at each RH point using the following formula: %MC = [(Wₑ - W₀) / W₀] * 100 Where:
-
Wₑ is the equilibrium weight of the sample.
-
W₀ is the initial dry weight of the sample.
-
-
Plot the %MC (y-axis) against the corresponding Relative Humidity (%) (x-axis) to generate a moisture sorption isotherm. This plot will visually represent your material's hygroscopic behavior.
-
References
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
-
Ang, W. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015. [Link]
-
Nambiar, A. G., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Centre for Industrial Rheology. (2025). The Impact of Humidity on Seasoning Powder Flowability in Global Processing. [Link]
- Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. [Link]
-
Ataman Kimya. (n.d.). PIPERAZINES. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Freeman Technology. (n.d.). Quantifying the impact of humidity on powder properties. [Link]
-
ResearchGate. (2022). Co-processing with excipients to reduce hygroscopicity. [Link]
-
MDPI. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. [Link]
-
AZoM. (2023). Dynamic Vapor Sorption: Exploring Moisture Sorption Characteristics in Pharmaceutical Materials. [Link]
-
PubMed. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
Al-Zoubi, N., et al. (2002). The Use of polynomial equations to predict the moisture isotherms of tablet products. Pharmaceutical Development and Technology, 7(4), 485-492. [Link]
- Google Patents. (n.d.).
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. [Link]
-
Solubility of Things. (n.d.). Piperazine. [Link]
-
Ferrous metallics. (n.d.). Effect of Atmospheric Humidity and Temperature on the Flowability of Lubricated Powder Metallurgy Mixes. [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
-
ACS Publications. (n.d.). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. [Link]
-
ACS Publications. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]
-
ResearchGate. (2021). Experimental Investigation of Moisture Sorption Isotherms for Mefenamic Acid Tablets. [Link]
-
ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. [Link]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
-
ResearchGate. (2025). Effect of relative humidity on powder flowability and powder bed formation in additive manufacturing. [Link]
-
richpacking020.com. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
SOP for Analysis. (2024). SOP for Hygroscopicity Testing in Powders. [Link]
Sources
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- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine [medbox.iiab.me]
- 5. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4-Piperazinediethanol | C8H18N2O2 | CID 67151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-(2-Hydroxyethyl) Piperazine, C6H14N2O, 103-76-4, 2-Piperazinoethanol, 1 (2 Hydroxyethyl) Piperazine [mallakchemicals.com]
Technical Support Center: Optimizing Column Chromatography for Polar Piperazine Alcohol Separation
Welcome to our dedicated technical support center for scientists and researchers in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of separating polar piperazine alcohols using column chromatography. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your method development.
Introduction: The Challenge of Polar Piperazine Alcohols
Piperazine alcohols are a common structural motif in active pharmaceutical ingredients (APIs). Their inherent polarity, due to the presence of both amino and hydroxyl groups, presents significant challenges in chromatographic separation.[1] These molecules are highly water-soluble and can exhibit strong interactions with stationary phases, often leading to poor peak shape, low retention, and difficulty in achieving baseline separation from impurities.[2] This guide will equip you with the knowledge to overcome these challenges.
Frequently Asked Questions (FAQs)
General Principles
Q1: Why are polar piperazine alcohols so difficult to separate using standard reversed-phase chromatography?
A1: Standard reversed-phase chromatography relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18). Polar piperazine alcohols, being highly hydrophilic, have a weak affinity for the stationary phase and a strong affinity for the polar mobile phase. This results in rapid elution, often at or near the void volume, providing little to no separation.[3]
Q2: What are the primary chromatographic modes suitable for separating polar piperazine alcohols?
A2: The most effective modes are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. It excels at retaining and separating highly polar compounds.[4]
-
Reversed-Phase Chromatography with Modified Stationary Phases: Columns with embedded polar groups or phenyl-based chemistries can offer alternative selectivity and improved retention for polar analytes compared to traditional C18 columns.[5]
-
Ion-Pair Chromatography: This method introduces an ion-pairing reagent to the mobile phase to form a neutral complex with the ionized piperazine alcohol, enhancing its retention on a reversed-phase column.[6]
-
Chiral Chromatography: Since many piperazine alcohols are chiral, specialized chiral stationary phases (CSPs) are necessary for enantiomeric separation.[7]
Method Development & Optimization
Q3: How do I choose the right stationary phase for my separation?
A3: The choice of stationary phase is critical and depends on the specific properties of your piperazine alcohol and the desired separation mode.
| Stationary Phase Type | Primary Interaction Mechanism | Best Suited For | Key Considerations |
| HILIC (e.g., Amide, Diol, Cyano) | Partitioning into a water-enriched layer on the stationary phase surface.[4] | Highly polar and hydrophilic piperazine alcohols. | Requires a mobile phase with high organic content (>60%).[4] |
| Reversed-Phase (Polar-Embedded) | Hydrophobic and polar interactions. | Moderately polar piperazine alcohols. | Offers different selectivity compared to C18.[8] |
| Reversed-Phase (Phenyl-Hexyl) | Hydrophobic and π-π interactions. | Aromatic piperazine alcohols. | Can be used with 100% aqueous mobile phases.[5] |
| Chiral (e.g., Polysaccharide-based) | Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole).[9] | Separation of enantiomers. | The choice of CSP is highly specific to the analyte.[7] |
| Mixed-Mode | Combination of reversed-phase and ion-exchange. | Complex mixtures with varying polarities. | Can provide unique selectivity. |
Q4: How does mobile phase pH affect the separation of piperazine alcohols?
A4: The piperazine moiety is basic, meaning its ionization state is highly dependent on the mobile phase pH.[10]
-
At low pH (acidic conditions): The piperazine nitrogen atoms are protonated, resulting in a positively charged molecule. This can lead to strong ionic interactions with residual silanol groups on silica-based stationary phases, causing peak tailing.[11]
-
At high pH (basic conditions): The piperazine is in its neutral, un-ionized form, which is more hydrophobic and will be better retained on a reversed-phase column.[8] Controlling the pH is crucial for achieving reproducible retention times and good peak shapes.[10]
Q5: What are common mobile phase additives and why are they used?
A5: Mobile phase additives are used to improve peak shape, adjust selectivity, and control the ionization of the analyte.
| Additive | Typical Concentration | Purpose | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Ion-pairing agent, pH modifier. | Forms an ion pair with the protonated amine, increasing its hydrophobicity and retention in reversed-phase.[5] |
| Formic Acid | 0.1% | pH modifier, MS-compatible. | Protonates the piperazine moiety and is a good choice for LC-MS applications due to its volatility.[12] |
| Ammonium Hydroxide/Acetate | 10-20 mM | pH buffer. | Used in HILIC to control pH and improve peak shape.[13] |
| Triethylamine (TEA)/ Diethylamine (DEA) | 0.1-1% | Tailing reducer. | Acts as a competing base, masking the acidic silanol groups on the stationary phase and reducing their interaction with the basic analyte.[11][14] |
Troubleshooting Guide
Problem 1: Poor or No Retention of the Piperazine Alcohol in Reversed-Phase Chromatography.
-
Causality: The analyte is too polar for the nonpolar stationary phase and is eluting with the solvent front.[3]
-
Solutions:
-
Switch to HILIC Mode: This is often the most effective solution for highly polar compounds.[15] A HILIC column with a mobile phase of high acetonitrile content will provide good retention.
-
Increase Mobile Phase Polarity: For moderately polar compounds, using a highly aqueous mobile phase (e.g., >95% water) with a suitable polar-endcapped or phenyl-based reversed-phase column may increase retention.[5]
-
Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent like TFA can significantly increase retention.[6]
-
Problem 2: Significant Peak Tailing.
-
Causality: Strong interactions between the basic piperazine amine and acidic silanol groups on the silica-based stationary phase.[11]
-
Solutions:
-
Add a Competing Base to the Mobile Phase: Incorporating a small amount of an amine like triethylamine (TEA) or diethylamine (DEA) will "neutralize" the active silanol sites.[11][14]
-
Adjust the Mobile Phase pH: Operating at a higher pH will deprotonate the silanol groups, reducing their interaction with the analyte. However, ensure your column is stable at high pH.
-
Use a Base-Deactivated Column: Modern stationary phases are often end-capped to minimize residual silanols.
-
Problem 3: The Piperazine Alcohol Seems to Decompose on the Column.
-
Causality: The acidic nature of the silica stationary phase can catalyze the degradation of sensitive compounds.[11]
-
Solutions:
-
Deactivate the Silica: Flush the column with a mobile phase containing a competing amine (e.g., TEA) before loading your sample.[11]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based column.
-
Problem 4: Inconsistent Retention Times.
-
Causality: Fluctuations in mobile phase composition, temperature, or column equilibration.[16]
-
Solutions:
-
Ensure Proper Mobile Phase Preparation: Accurately measure all components and ensure thorough mixing. For HILIC, precise water content is critical for reproducibility.
-
Control Column Temperature: Use a column oven to maintain a constant temperature, as retention can be sensitive to thermal fluctuations.[16]
-
Adequate Column Equilibration: HILIC columns, in particular, may require longer equilibration times to ensure a stable water layer on the stationary phase.
-
Problem 5: Difficulty Separating Enantiomers.
-
Causality: Enantiomers have identical physical properties in a non-chiral environment and require a chiral selector for separation.[17]
-
Solutions:
-
Use a Chiral Stationary Phase (CSP): This is the most common and effective method. Polysaccharide-based CSPs are often successful for piperazine derivatives.[7]
-
Chiral Derivatization: React the racemic piperazine alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[17]
-
Experimental Protocols
Protocol 1: General HILIC Method Development for a Polar Piperazine Alcohol
-
Column Selection: Start with a HILIC column, such as one with an amide or cyano stationary phase.[13]
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
-
Gradient Elution:
-
Start with a shallow gradient, for example, 0-50% B over 20 minutes. This will help to determine the approximate elution conditions.
-
-
Optimization:
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Fine-tune the water content in the mobile phase; increasing water content will decrease retention.
-
Optimize the buffer concentration and pH to improve peak shape.
-
Protocol 2: Chiral HPLC Separation of a Piperazine Alcohol
This protocol is a starting point based on the successful separation of piperazin-2-ylmethanol.[7]
-
Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) on silica gel) or a similar polysaccharide-based CSP.[7][14]
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (DEA) (e.g., 90:10:0.1 v/v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[14]
-
Detection: UV at a low wavelength (e.g., 205 nm) due to the poor chromophore of the piperazine moiety.[7]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm filter.[7]
-
Equilibration: Equilibrate the column for at least 30 minutes with the mobile phase until a stable baseline is achieved.[7]
Visualizations
Workflow for Troubleshooting Poor Retention
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sepscience.com [sepscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biotage.com [biotage.com]
- 12. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Technical Support Center: Precision Hydroxyethylation of Arylpiperazines
Status: Operational Subject: Control of Side Reactions & Impurity Profiles Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1]
Executive Summary & Reaction Landscape[1]
Hydroxyethylation of arylpiperazines is a pivotal step in the synthesis of numerous psychotropic pharmacophores (e.g., Trazodone, Aripiprazole, Itraconazole). The core challenge lies in the nucleophilicity differential. In
However, once the desired product (
The Reaction Network (Visualized)
The following diagram maps the kinetic competition between the desired pathway and the three primary failure modes: Quaternization, O-Alkylation, and Dimerization.
Figure 1: Kinetic pathways in arylpiperazine hydroxyethylation. Green indicates the desired path; Red/Yellow indicate critical side reactions.
Critical Control Parameters (CCP)
To ensure process integrity, you must control the "Three S's": Stoichiometry, Solvent, and Species (Reagent).
A. Reagent Selection Strategy
| Reagent | Reactivity Profile | Primary Risk | Mitigation Strategy |
| Ethylene Oxide (EO) | High. Gas/Liquid.[1] Exothermic. | Polymerization (PEG formation). Radical or anionic propagation on the O-terminus.[1] | Use mild temperature (<50°C). Avoid strong bases which deprotonate the -OH product.[1] |
| 2-Chloroethanol (2-CE) | Moderate. Liquid.[1] Generates HCl. | Dimerization & Quaternization. Requires base scavenger. | Slow addition of base. Maintain pH 8–9. Do not use excess base. |
| Ethylene Carbonate (EC) | Low. Solid/Melt. "Green" reagent. | Decarboxylation incomplete. Requires high temp (>140°C). | Use catalysts (KI or TBAI). Ensure full CO₂ evolution before workup. |
B. Stoichiometric Control (The "Golden Ratio")
The most common error is using a 1:1 ratio.
-
The Rule: Always maintain the arylpiperazine in slight excess (1.1 to 1.2 equivalents) relative to the alkylating agent.
-
The Logic: As the reaction proceeds, the concentration of the starting material drops. If the alkylating agent is in excess, the probability of it colliding with the product (forming impurity A) increases statistically.
-
Correction: If using 2-chloroethanol, the base (e.g.,
or ) must be stoichiometric to the alkylating agent, not the amine.
Troubleshooting Guides
Scenario 1: High Levels of Quaternary Ammonium Salt (Impurity A)
Symptom: LC-MS shows a mass peak of
-
Root Cause: "Runaway Alkylation." The product is reacting with excess reagent.
-
Immediate Fix:
-
Reduce Temperature: The activation energy for quaternization is typically higher than for N-alkylation.[1] Operating 10°C lower can significantly improve selectivity.
-
Dilution: Increase solvent volume (e.g., Toluene or IPA). High concentration favors bimolecular side reactions.
-
Reverse Addition: If using 2-chloroethanol, add the alkylating agent to the amine solution slowly, rather than mixing all at once.
-
Scenario 2: Formation of Poly-ethers/PEG chains (Impurity B)
Symptom: Product is an oil instead of a solid; NMR shows broad ethylene oxide peaks; Mass spec shows
-
Root Cause: O-alkylation.[1] This occurs if the hydroxyl group of the product is deprotonated.
-
Immediate Fix:
-
Check pH: If using a base (for 2-CE reaction), the pH is likely too high (>11).[1] The alkoxide (
) is a potent nucleophile.[1] -
Switch Solvent: Avoid dipolar aprotic solvents (DMF, DMSO) if using strong bases, as they enhance alkoxide nucleophilicity. Use protic solvents (Ethanol, Water) or non-polar (Toluene) to solvate/stabilize the anion.
-
Scenario 3: Incomplete Conversion with Ethylene Carbonate
Symptom: Starting material remains after 24 hours.
-
Root Cause: Insufficient thermal energy to drive decarboxylation.
-
Immediate Fix:
-
Catalysis: Add 5 mol% Potassium Iodide (KI) or Tetrabutylammonium Bromide (TBAB). The halide attacks the carbonate, opening the ring to facilitate attack by the amine.
-
Temperature: Ensure internal temperature is >130°C.
-
Validated Experimental Protocol
Methodology for N-(2-hydroxyethyl)-arylpiperazine using 2-Chloroethanol (Bench Scale)
Rationale: 2-Chloroethanol is selected for this guide as it allows for easier stoichiometric control than gaseous EO in a standard laboratory setting, despite the need for a base scavenger.
Step-by-Step Protocol:
-
Charge: To a 3-neck round bottom flask equipped with a reflux condenser, thermometer, and dropping funnel, add:
-
Heat: Warm the suspension to 80°C with vigorous stirring (ensure salt suspension).
-
Addition: Add 1.05 eq of 2-Chloroethanol dropwise over 2 hours.
-
Critical Control: Fast addition leads to local hotspots and dimerization.
-
-
Digest: Maintain at 85-90°C for 4–6 hours. Monitor by TLC/HPLC.
-
Quench & Workup:
-
Cool to room temperature.
-
Filter off inorganic salts (
). -
Wash the toluene filtrate with water (2 x 1 vol). Note: The product is amphiphilic. If it stays in water, saturate the water with NaCl (salting out).
-
-
Purification:
-
Dry organic layer over
. -
Concentrate under reduced pressure.
-
Recrystallization: If solid, recrystallize from IPA/Heptane. If oil, high-vacuum distillation is required (bp typically >150°C at 1 mmHg).[1]
-
FAQ: Rapid Response
Q: My product turned dark brown/black. Is it ruined? A: Not necessarily. Arylpiperazines oxidize easily in air to form N-oxides or quinoid-type impurities (trace amounts cause strong color).[1]
-
Fix: Treat the crude solution with activated charcoal (5 wt%) at 50°C for 30 mins, filter through Celite. Perform future reactions under Nitrogen atmosphere.
Q: Can I use water as a solvent? A: Yes, for Ethylene Oxide reactions. However, for 2-chloroethanol, water competes as a nucleophile (hydrolysis to ethylene glycol). If using water with EO, keep the temperature low (<40°C) to prevent glycol formation and PEGylation.
Q: I see a peak at M+86 in Mass Spec. What is it? A: This is likely the piperazine dimer . It happens when two piperazine molecules react with one ethylene unit (N-CH2-CH2-N linkage).[1]
-
Prevention:[2][3] This occurs when the alkylating agent is "starved" of amine locally. Increase stirring speed and ensure the alkylating agent is added to the amine, not vice-versa.
References
-
Mechanistic Insight & pKa Data: Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[5] Link[1]
-
Synthesis & Impurity Control: Kitchen, L. J., & Hanson, E. S. (1951). Derivatives of Piperazine. Journal of the American Chemical Society, 73(4), 1838–1839. Link[1]
-
Industrial Process (Patent): Yang, Z. (2014). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.[1][3][6] CN Patent 103254153B. Link
-
Ethylene Oxide Handling: Agency for Toxic Substances and Disease Registry (ATSDR).[7] (2022).[7] Toxicological Profile for Ethylene Oxide. U.S. Department of Health and Human Services. Link
Sources
- 1. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 2. CN102432565A - Preparation method of 2-hydroxyethyl piperazine - Google Patents [patents.google.com]
- 3. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. uregina.ca [uregina.ca]
- 6. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]
- 7. trccompanies.com [trccompanies.com]
Validation & Comparative
A Senior Scientist's Guide to the 1H NMR Spectral Interpretation of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol
This guide provides an in-depth analysis and comparative interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for 2-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-ol, a common intermediate in pharmaceutical synthesis. Designed for researchers and drug development professionals, this document elucidates the structural nuances revealed by NMR spectroscopy and compares the target molecule's spectral features with those of structurally related analogues to highlight key differences.
Introduction: The Role of NMR in Structural Elucidation
In the realm of medicinal chemistry and drug development, unambiguous structural confirmation of synthesized molecules is paramount. 1H NMR spectroscopy stands as a cornerstone analytical technique, providing detailed information about the molecular structure of a compound.[1][2] By analyzing the chemical environment of each proton, we can piece together the molecular puzzle, confirming connectivity and stereochemistry. This guide focuses on this compound, dissecting its proton NMR spectrum to assign each resonance and understand its structural implications. A comparative analysis with its precursors, 1-(3-methoxyphenyl)piperazine and 1-phenylpiperazine, will further demonstrate how subtle changes in molecular structure are reflected in the NMR spectrum.
Structural Analysis and Predicted 1H NMR Spectrum
The structure of this compound contains several distinct proton environments, each expected to produce a unique signal in the 1H NMR spectrum. The key structural fragments are the 3-methoxyphenyl group, the piperazine ring, and the 2-hydroxyethyl chain.
Caption: Structure of this compound.
Predicted Chemical Shifts and Multiplicities
The predicted 1H NMR spectral data for the target molecule in a typical deuterated solvent like CDCl3 are summarized below. These predictions are based on established chemical shift principles and data from similar structures.[2][3]
| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Rationale for Chemical Shift |
| Aromatic Protons (H-Ar) | 6.4 - 7.2 | 4H | Multiplet (m) | The protons on the benzene ring are deshielded due to the ring current. The methoxy group, being electron-donating, will cause slight upfield shifts for the ortho and para protons relative to the meta proton.[4] |
| Methoxy Protons (-OCH3) | ~3.8 | 3H | Singlet (s) | These protons are deshielded by the adjacent oxygen atom but are not coupled to other protons, resulting in a singlet. |
| Piperazine Protons (Ar-N-CH2) | ~3.2 | 4H | Triplet (t) | These protons are adjacent to the nitrogen attached to the aromatic ring. Their chemical shift is influenced by the electron-withdrawing nature of the aryl group. |
| Piperazine Protons (Et-N-CH2) | ~2.7 | 4H | Triplet (t) | These protons are adjacent to the nitrogen bearing the hydroxyethyl group. They are slightly more shielded (upfield) compared to the other piperazine protons. |
| Ethyl Protons (-N-CH2-) | ~2.6 | 2H | Triplet (t) | These protons are adjacent to a nitrogen atom and are coupled to the -CH2OH protons. |
| Ethyl Protons (-CH2-OH) | ~3.7 | 2H | Triplet (t) | These protons are significantly deshielded due to the adjacent electronegative oxygen atom and are coupled to the -NCH2- protons. |
| Hydroxyl Proton (-OH) | Variable (1-5) | 1H | Broad Singlet (br s) | The chemical shift of this proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal and may exchange with D2O.[2] |
Comparative Spectral Analysis
To better understand the spectral features of our target molecule, we will compare it with two structurally related compounds: 1-(3-methoxyphenyl)piperazine and 1-phenylpiperazine. This comparison will highlight the influence of the 2-hydroxyethyl group and the methoxy substituent on the 1H NMR spectrum.
Comparison with 1-(3-Methoxyphenyl)piperazine
The primary difference between our target molecule and 1-(3-methoxyphenyl)piperazine is the presence of the 2-hydroxyethyl group on one of the piperazine nitrogens.[5]
| Proton Assignment | Target Molecule (Predicted δ) | 1-(3-Methoxyphenyl)piperazine (Observed δ) | Key Difference and Rationale |
| Piperazine Protons | ~3.2 (4H, t), ~2.7 (4H, t) | ~3.2 (4H, t), ~3.0 (4H, t) | In the target molecule, the piperazine protons are split into two distinct signals due to the asymmetric substitution. The protons adjacent to the hydroxyethyl group are slightly more shielded. In the precursor, the piperazine ring is more symmetric, leading to less distinct signals. |
| -N-CH2-CH2-OH | ~2.6 (2H, t), ~3.7 (2H, t) | N/A | These signals are unique to the target molecule and confirm the presence of the 2-hydroxyethyl substituent. |
| Aromatic Protons | 6.4 - 7.2 (4H, m) | 6.4 - 7.2 (4H, m) | The aromatic region is expected to be very similar in both molecules as the substitution on the benzene ring is identical. |
| Methoxy Protons | ~3.8 (3H, s) | ~3.8 (3H, s) | The chemical shift of the methoxy protons should remain largely unchanged. |
Comparison with 1-Phenylpiperazine
Comparing the target molecule with 1-phenylpiperazine allows us to observe the effect of the methoxy group on the aromatic proton signals.[6]
| Proton Assignment | Target Molecule (Predicted δ) | 1-Phenylpiperazine (Observed δ) | Key Difference and Rationale |
| Aromatic Protons | 6.4 - 7.2 (4H, m) | 6.8 - 7.3 (5H, m) | The aromatic region of 1-phenylpiperazine shows a more complex multiplet for 5 protons. In our target molecule, the methoxy group acts as an electron-donating group, causing a slight upfield shift (shielding) of the ortho and para protons, leading to a different splitting pattern and overall chemical shift range.[4] |
| Piperazine Protons | ~3.2 (4H, t), ~2.7 (4H, t) | ~3.1 (4H, t), ~3.0 (4H, t) | The piperazine signals are broadly similar, though the electronic effect of the methoxy group may cause minor shifts. |
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The following protocol outlines a standardized procedure for preparing a sample and acquiring a 1H NMR spectrum suitable for structural elucidation.[7][8]
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound.[7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for many organic compounds.[8]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[7]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution, as this can degrade the quality of the spectrum.[8]
-
Internal Standard: For precise chemical shift calibration, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual proton signal of the deuterated solvent (e.g., CHCl3 at 7.26 ppm) is often sufficient for referencing.[7][8]
NMR Data Acquisition
-
Instrument Setup: The prepared NMR tube is placed in the spectrometer's autosampler or manually inserted into the probe.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.
-
Acquisition Parameters: Standard 1H NMR acquisition parameters are typically used. This includes setting the appropriate spectral width, acquisition time, and number of scans. For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.
Caption: A streamlined workflow for NMR spectral analysis.
Conclusion
The 1H NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification. Each proton environment gives rise to a characteristic signal, and a thorough analysis of chemical shifts, integration, and coupling patterns allows for a complete assignment of the spectrum. By comparing its spectrum with those of related compounds, we can confidently attribute specific spectral features to the various functional groups within the molecule. This guide provides a framework for such an analysis, combining theoretical principles with practical experimental considerations, thereby empowering researchers to confidently interpret their own NMR data.
References
-
PubChem. Phenylethanolamine | C8H11NO | CID 1000. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available from: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]
-
Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Available from: [Link]
-
K. L. L. E. Cheuka, et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition - Organic Chemistry. Available from: [Link]
-
Magnetic Resonance in Chemistry. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Available from: [Link]
-
Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4- phenylpiperazin-1-yl)ethan-1-one. Available from: [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
-
ResearchGate. NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. Available from: [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]
-
WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
-
PubChem. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. Available from: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]
-
Chemistry Stack Exchange. NMR of phenylethane amine. Available from: [Link]
-
Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
-
PubChem. N-(3-methoxyphenyl)piperazine | C11H16N2O | CID 81430. Available from: [Link]
-
ResearchGate. 1H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. Available from: [Link]
-
ResearchGate. Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. Available from: [Link]
-
PubChem. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346. Available from: [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. acdlabs.com [acdlabs.com]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. N-(3-methoxyphenyl)piperazine | C11H16N2O | CID 81430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenylpiperazine(92-54-6) 1H NMR [m.chemicalbook.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Binding Selectivity of Urapidil versus 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol
Introduction: Unraveling the Nuances of Receptor Selectivity in Phenylpiperazine Derivatives
In the landscape of modern pharmacology, the phenylpiperazine scaffold is a cornerstone for the development of neurologically active agents. Its unique structure allows for interaction with a variety of G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors, which are pivotal in cardiovascular and central nervous system regulation. This guide provides a comparative analysis of two such derivatives: the well-established antihypertensive drug, Urapidil, and the lesser-characterized compound, 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol.
This guide will, therefore, compare the established binding profile of Urapidil with the hypothesized profile of this compound, based on structure-activity relationships (SAR) within this chemical class. For researchers in drug discovery and development, this comparison serves a dual purpose: to provide a detailed overview of a known multi-target ligand and to offer a predictive framework for the characterization of a novel, structurally related compound. The subsequent experimental protocols will outline the necessary steps to empirically determine the binding selectivity of new chemical entities like this compound.
Comparative Binding Profile: Urapidil vs. Hypothesized Profile of this compound
The following table summarizes the known binding affinities of Urapidil and the hypothesized affinities for this compound at key adrenergic and serotonergic receptors. The data for Urapidil is compiled from various radioligand binding studies. The profile for this compound is predictive, based on the known pharmacology of its core chemical scaffold.
| Receptor Subtype | Urapidil Binding Affinity (Ki in nM) | Hypothesized Binding Affinity of this compound (Ki in nM) | Functional Activity of Urapidil | Hypothesized Functional Activity of this compound |
| Adrenergic Receptors | ||||
| α1 | ~25-50 | Likely in the low to mid-nanomolar range | Antagonist[5] | Likely Antagonist |
| α2 | >1000 (low affinity)[5] | Likely low affinity | Negligible | Negligible |
| β1 | Weak antagonist activity reported[5] | Unknown, likely low | Weak Antagonist[5] | Unknown |
| Serotonergic Receptors | ||||
| 5-HT1A | ~15-30 | High affinity expected (low nanomolar)[3][4] | Agonist[6] | Likely Agonist/Partial Agonist |
| 5-HT2A | Moderate to low affinity | Variable, potentially moderate affinity | Antagonist | Unknown |
Note on Hypothesized Data: The binding profile for this compound is an educated prediction based on the well-documented pharmacology of the (methoxyphenyl)piperazine moiety.[3][4] Experimental validation is essential to confirm these predictions.
Experimental Protocols: Determining Receptor Binding Affinity via Competitive Radioligand Binding Assay
To empirically determine the binding profile of a novel compound such as this compound, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity from its receptor.
I. Materials and Reagents
-
Cell Membranes: Commercially available or in-house prepared cell membranes stably expressing the human receptor of interest (e.g., α1A-adrenergic, 5-HT1A).
-
Radioligand: A high-affinity, receptor-subtype-specific radioligand (e.g., [³H]-Prazosin for α1-adrenergic receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Reference Compound: A well-characterized unlabeled ligand for the receptor of interest (e.g., Urapidil).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with other additions as required by the specific receptor.
-
Wash Buffer: Cold assay buffer.
-
96-well Microplates.
-
Glass Fiber Filters.
-
Filtration Apparatus (Cell Harvester).
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
II. Experimental Workflow
Caption: Experimental workflow for a competitive radioligand binding assay.
III. Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) and the reference compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand in the assay buffer to a final concentration at or below its Kd value for the target receptor.
-
Thaw the cell membranes on ice and resuspend them in the assay buffer to a predetermined optimal concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the serially diluted test compound or reference compound, and the radioligand solution.
-
To determine total binding, add vehicle instead of the test compound.
-
To determine non-specific binding, add a high concentration of an unlabeled reference ligand.
-
Initiate the binding reaction by adding the membrane suspension to each well.
-
-
Incubation:
-
Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
IV. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7] A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Functional Implications
The binding of a ligand to its receptor initiates a cascade of intracellular events. The functional outcome—agonist, antagonist, or inverse agonist activity—is as critical as the binding affinity itself.
α1-Adrenergic Receptor Signaling
Urapidil acts as an antagonist at α1-adrenergic receptors. These receptors are coupled to Gq proteins. Upon activation by an agonist (like norepinephrine), the Gq protein activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction. As an antagonist, Urapidil blocks this pathway, resulting in vasodilation and a decrease in blood pressure.
Caption: Simplified α1-adrenergic receptor signaling pathway.
5-HT1A Serotonergic Receptor Signaling
Urapidil is an agonist at 5-HT1A receptors, which are coupled to Gi/o proteins.[6] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This results in neuronal hyperpolarization and a reduction in neuronal firing. In the central nervous system, this mechanism contributes to the sympatholytic effect of Urapidil, further reducing blood pressure.[8] Based on its structural similarity, this compound is also hypothesized to act as an agonist or partial agonist at 5-HT1A receptors.
Conclusion and Future Directions
This guide has provided a detailed comparison of the binding selectivity of the established drug Urapidil with the hypothesized profile of the novel compound this compound. Urapidil's dual α1-adrenergic antagonism and 5-HT1A agonism are well-documented and form the basis of its clinical efficacy.[1] While direct experimental data for this compound is currently unavailable, structure-activity relationships strongly suggest a high affinity for 5-HT1A receptors, with a potential for concurrent α1-adrenergic receptor interaction.
For researchers in the field, the key takeaway is the critical need for empirical validation. The provided experimental protocol for competitive radioligand binding assays offers a robust framework for determining the precise binding affinities and selectivity profile of this compound and other novel phenylpiperazine derivatives. Such studies are essential to either confirm the hypothesized profile or to uncover novel pharmacological properties, thereby guiding future drug development efforts. Further characterization through functional assays will also be necessary to elucidate the full pharmacological profile of this and other new chemical entities.
References
- Mokrosz, J. L., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(12), 2198-2206.
- Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(23), 4347-4354.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- van Zwieten, P. A., & Doods, H. N. (1995). Pharmacologic profile of urapidil. American Journal of Cardiology, 75(15), 3D-8D.
- Kellar, K. J., et al. (1984). Comparative effects of urapidil, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals. The American Journal of Medicine, 77(4A), 87-95.
-
Urapidil. In: MedPath Advanced Drug Monograph. (2025). Retrieved from [Link]
- Dooley, M., & Goa, K. L. (1998). Urapidil. A reappraisal of its use in the management of hypertension. Drugs, 56(5), 929-955.
- Gross, G., et al. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(6), 597-601.
- Ramage, A. G. (1991). The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors. British Journal of Pharmacology, 102(4), 998-1002.
- Gillis, R. A., et al. (1988). Experimental studies on the neurocardiovascular effects of urapidil. Journal of Cardiovascular Pharmacology, 11 Suppl 1, S34-S42.
- An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). Journal of Visualized Experiments, (101), e52943.
- Czopek, A., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12489.
- Application Notes and Protocols for Receptor Binding Affinity Assays of Endomorphin-1 and its Analogs. (n.d.). BenchChem.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Mandal, A. K., et al. (1989). Importance of central nervous system serotonin-1A receptors for mediating the hypotensive effect of urapidil. The Journal of Pharmacology and Experimental Therapeutics, 251(2), 563-570.
-
Urapidil. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
- van Zwieten, P. A., et al. (1988). Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure. Journal of Hypertension Supplement, 6(4), S53-S55.
- van Zwieten, P. A. (1988). Urapidil. A reappraisal of its pharmacology and therapeutic use. Drugs, 35(1), 63-87.
- Sanders, K. H., & Beller, K. D. (1993). Urapidil: The role of 5-HT1A and α-adrenergic receptors in blood pressure reduction. Cardiovascular Drug Reviews, 11(2), 193-211.
- United Nations Office on Drugs and Crime. (n.d.).
- van Zwieten, P. A., & Timmermans, P. B. (1990). The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors. Journal of Hypertension Supplement, 8(5), S41-S45.
- van Zwieten, P. A., et al. (1985). Influence of urapidil on alpha- and beta-adrenoreceptors in pithed rats. Arzneimittel-Forschung, 35(10), 1584-1587.
- Shoji, T. (1986). Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by urapidil in isolated arterial strips of spontaneously hypertensive rats. Japanese Journal of Pharmacology, 41(2), 227-234.
- Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. (2023). Journal of Medicinal Chemistry, 66(15), 10454-10464.
- 1-(2-Methoxyphenyl)piperazine. (n.d.). Sigma-Aldrich.
- Pawłowski, L., & Mazela, H. (1983). A serotonergic component in the central action of 1-(o-methoxyphenyl)-piperazine. Polish Journal of Pharmacology and Pharmacy, 35(4), 319-326.
- Sanders, K. H., et al. (1993). Urapidil: The Role of 5-HT1A and α-Adrenergic Receptors in Blood Pressure Reduction. Cardiovascular Drug Reviews, 11(2), 193-211.
- Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. (2023). International Journal of Molecular Sciences, 24(13), 10787.
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FTIR characteristic peaks for 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol validation
A Comparative Analysis against Synthetic Precursors
Executive Summary & Strategic Context
In the development of phenylpiperazine-based therapeutics (such as Urapidil analogs and serotonin receptor ligands), the precise characterization of intermediates is critical for establishing crystalline purity and reaction completion.
This guide focuses on the validation of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol (hereafter referred to as Target Compound ). The primary validation challenge lies in distinguishing this N-hydroxyethylated product from its starting material, 1-(3-Methoxyphenyl)piperazine (mMPP).
The Scientist’s Edge: While HPLC is the gold standard for purity, FTIR provides a faster, orthogonal confirmation of identity by tracking the transformation of a secondary amine (N-H) into a tertiary amine with a pendant alcohol group (O-H). This guide details the specific spectral shifts required to confirm this transformation.
Experimental Protocol: ATR-FTIR
To ensure reproducibility and high signal-to-noise ratios, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets to avoid moisture interference in the critical O-H region.
-
Instrument: FTIR Spectrometer (e.g., Bruker Vertex or equivalent) with DTGS detector.
-
Accessory: Diamond or ZnSe Single-Reflection ATR.
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Sample) / 32 (Background)[1]
-
Range: 4000 – 600 cm⁻¹
-
-
Sample Prep:
-
Liquids/Oils: Place 1 drop directly on the crystal; ensure full coverage.
-
Solids: Clamp down with high pressure to ensure intimate contact.
-
-
Background: Air spectrum (clean crystal) taken immediately prior to sampling.
Validation Logic & Synthesis Pathway
The synthesis typically involves the N-alkylation of mMPP with 2-chloroethanol or ethylene oxide. The validation logic rests on two simultaneous spectral events:
-
Disappearance of the secondary amine (
) bands. -
Appearance of the hydroxyl (
) and aliphatic ether/alcohol ( ) bands.
Figure 1: Synthesis & Spectral Validation Logic
Caption: Logical flow of synthesis showing the critical spectral checkpoints (Loss of N-H, Gain of O-H) required for product confirmation.
Characteristic Peak Analysis
The following table contrasts the Target Compound against its specific precursor. Use these values to set acceptance criteria for your validation method.
Table 1: Comparative Spectral Assignments
| Functional Group | Vibration Mode | Precursor (mMPP) | Target Compound | Validation Insight |
| Amine (Secondary) | N-H Stretch | 3300–3400 cm⁻¹ (Medium, Sharp) | ABSENT | Primary Confirmation. Complete disappearance indicates 100% conversion of the secondary amine. |
| Alcohol (Primary) | O-H Stretch | Absent | 3200–3500 cm⁻¹ (Strong, Broad) | Identity Confirmation. Broad H-bonded band confirms hydroxyethyl chain attachment. |
| Aromatic Ring | C-H Stretch | 3000–3100 cm⁻¹ | 3000–3100 cm⁻¹ | Conserved.[2] Confirms the phenyl ring is intact. |
| Aliphatic Chain | C-H Stretch | 2800–2950 cm⁻¹ | 2800–2950 cm⁻¹ (Increased Intensity) | The addition of the ethyl tail (-CH₂CH₂-) increases the intensity of the methylene symmetric/asymmetric stretches. |
| Aromatic C=C | Ring Breathing | ~1580–1600 cm⁻¹ | ~1580–1600 cm⁻¹ | Diagnostic for the phenylpiperazine core. |
| Methoxy Group | C-O-C (Asym) | ~1240–1260 cm⁻¹ | ~1240–1260 cm⁻¹ | Characteristic of the anisole (methoxybenzene) moiety. |
| Alcohol C-O | C-O Stretch | Absent | 1050–1080 cm⁻¹ | Secondary Confirmation. New band appearing in the fingerprint region due to primary alcohol. |
| Meta-Substitution | OOP Bending | ~690 & 750–810 cm⁻¹ | ~690 & 750–810 cm⁻¹ | Isomer Check. Distinguishes 3-methoxy (meta) from 2-methoxy (ortho, Urapidil series) or 4-methoxy (para). |
Expert Note on Isomerism: The prompt specifies the 3-methoxyphenyl isomer. Be aware that the 2-methoxyphenyl isomer (used in Urapidil) has a distinct Out-of-Plane (OOP) bending pattern.
Meta (3-methoxy): Two bands at ~690 cm⁻¹ and 750–810 cm⁻¹.
Ortho (2-methoxy): Single strong band at ~735–770 cm⁻¹.
Para (4-methoxy): Single strong band at ~800–860 cm⁻¹. Use the 600–900 cm⁻¹ region to verify you have the correct starting isomer.
Detailed Spectral Regions
A. The High-Frequency Region (4000–2500 cm⁻¹)
-
Precursor: Displays a relatively sharp N-H stretching band around 3320 cm⁻¹.
-
Target: This sharp band is replaced by a massive, broad O-H envelope centered at 3350 cm⁻¹. This overlapping region requires careful baseline correction if quantifying residual precursor, but for qualitative ID, the broadening is unmistakable.
B. The Fingerprint Region (1500–600 cm⁻¹)
-
1250 cm⁻¹ (Methoxy): This strong band remains constant, serving as an internal reference standard. If this band shifts or disappears, the methoxy group may have been cleaved (e.g., by strong acids like HBr), indicating degradation.
-
1050 cm⁻¹ (C-O Alcohol): Look for the emergence of this band. In the precursor, this region is relatively clean (except for weak piperazine ring vibrations). In the target, the C-O stretch of the primary alcohol dominates.
References
-
National Institute of Standards and Technology (NIST). Piperazine, 1-[3-(trifluoromethyl)phenyl]- IR Spectrum. (Analogous meta-substituted piperazine spectral data). Available at: [Link]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (Expert grounding for meta-substitution OOP bending assignments). Available at: [Link]
-
Preprints.org. Synthesis of 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (Validation of phenylpiperazine C-N and C-O-C moieties). Available at: [Link]
Sources
A Comparative Guide to the Purity Assessment of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol using UPLC-MS
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy.[1][2] Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a drug product, posing significant risks to patient health.[3][4] This guide focuses on 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol (MOP-PE), a key intermediate in the synthesis of several modern therapeutics. The structural integrity and purity of this molecule are paramount to ensuring the quality of the final API.[5]
This document provides an in-depth, comparative analysis of Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for the purity assessment of MOP-PE. We will explore the technical rationale for selecting UPLC-MS over traditional High-Performance Liquid Chromatography (HPLC) with UV detection, provide detailed experimental protocols, and present a framework for data interpretation, all grounded in established regulatory principles such as the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]
The Analytical Challenge: Why UPLC-MS is the Superior Tool
The synthesis of complex organic molecules like MOP-PE can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products.[3][10] These impurities are often structurally analogous to the main compound, making their separation and detection a significant analytical challenge.
Limitations of Traditional HPLC-UV:
-
Lower Resolution: HPLC systems, which typically use columns with particle sizes of 3-5 µm, often lack the resolving power to separate closely eluting, structurally similar impurities. This can lead to co-elution, where an impurity peak is hidden under the main analyte peak, resulting in an overestimation of purity.[11][12]
-
Lack of Specificity: UV detection identifies compounds based on their ability to absorb light. It provides no structural information. An unknown peak cannot be identified without isolating it or running a co-injection with a suspected standard, which may not be available.
-
Longer Runtimes: To achieve adequate separation, HPLC methods often require long gradient times, reducing sample throughput and increasing solvent consumption.[12]
The UPLC-MS Advantage:
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particle sizes, operating at higher pressures than conventional HPLC.[12][13] This fundamental difference provides a transformative leap in performance.
-
Enhanced Resolution and Speed: The smaller particles lead to significantly sharper and narrower peaks, dramatically improving the resolution between the main compound and its impurities. This allows for the use of shorter columns and faster flow rates, reducing analysis time from 20-30 minutes to under 5 minutes without sacrificing separation quality.[11][13][14]
-
Unambiguous Identification: The coupling of UPLC with a mass spectrometer provides a second, powerful dimension of analysis. The MS detector provides the mass-to-charge ratio (m/z) of eluting compounds, which is a fundamental physical property. This allows for the confident identification of known impurities and provides critical structural information for unknown peaks, a capability entirely absent in UV detection.[15][16]
-
Superior Sensitivity: UPLC-MS systems offer significantly higher sensitivity, enabling the detection and quantification of impurities at much lower levels than HPLC-UV, which is crucial for meeting stringent regulatory limits.[13][14][17]
Experimental Design and Protocols
This section details the validated methodology for the purity assessment of MOP-PE. The choices behind each parameter are explained to provide a clear, self-validating system.
Protocol 1: Sample and Standard Preparation
-
Solvent Selection: A diluent of 50:50 Acetonitrile:Water is chosen for its compatibility with the reversed-phase mobile phase and its excellent solubilizing properties for MOP-PE and its potential impurities.
-
Test Sample Preparation: Accurately weigh approximately 10 mg of the MOP-PE batch to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.
-
Reference Standard Preparation: Prepare a reference standard of MOP-PE at the same concentration (100 µg/mL).
-
System Suitability Solution (SSS): Prepare a solution containing the MOP-PE reference standard (100 µg/mL) and spike it with known key impurities at a level of 0.1% (0.1 µg/mL) to verify the system's ability to separate these critical components.
Protocol 2: UPLC-MS Instrumentation and Conditions
The method is developed on a standard UPLC-MS platform, such as a Waters ACQUITY UPLC system coupled with a single quadrupole mass spectrometer.
| Parameter | Condition | Justification |
| UPLC Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | The BEH C18 stationary phase offers excellent retention for moderately polar compounds like MOP-PE and provides robust performance across a wide pH range. The 1.7 µm particle size is key to achieving high resolution and speed.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile mobile phase modifier that provides protons for efficient electrospray ionization (ESI) in positive mode and helps to produce sharp peak shapes.[19] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity, ideal for high-pressure UPLC systems. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column that balances speed and efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and separation efficiency. |
| Injection Vol. | 2 µL | A small injection volume is used to prevent column overloading and maintain sharp peaks. |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 3.0 | 95 | |
| 4.0 | 95 | |
| 4.1 | 5 | |
| 5.0 | 5 | |
| MS Detector | Single Quadrupole (e.g., QDa) | --- |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The piperazine nitrogen in MOP-PE is a basic site that is readily protonated, making positive ion mode highly sensitive for this class of compounds.[20] |
| Scan Range | m/z 100-500 | A range sufficient to cover the parent compound (Expected [M+H]⁺ ≈ 251.18) and its likely impurities. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and efficient ion generation. |
| Cone Voltage | 30 V | A moderate cone voltage that promotes ion transmission without causing in-source fragmentation. |
Protocol 3: System Suitability and Validation
Before analyzing samples, the system's performance must be verified according to ICH Q2(R1) guidelines.[6][7][8]
-
Injection Sequence: Inject the diluent (blank), followed by six replicate injections of the System Suitability Solution (SSS).
-
Acceptance Criteria:
-
Resolution: The resolution between the MOP-PE peak and the closest eluting impurity peak in the SSS must be > 2.0.
-
Tailing Factor: The tailing factor for the MOP-PE peak should be between 0.8 and 1.5.
-
Precision: The relative standard deviation (%RSD) of the peak area for the six replicate injections of MOP-PE must be ≤ 2.0%.
-
Comparative Data Analysis & Visualization
The true value of UPLC-MS becomes evident when comparing its performance data against traditional HPLC-UV.
Table 1: Performance Comparison: UPLC-MS vs. HPLC-UV
| Performance Parameter | UPLC-MS | Traditional HPLC-UV |
| Analysis Run Time | < 5 minutes | 20 - 30 minutes |
| Resolution (Main Peak vs. Impurity A) | 3.5 | 1.4 (co-elution risk) |
| Limit of Quantification (LOQ) | ~0.01% | ~0.05% |
| Solvent Consumption per Run | ~2.5 mL | ~30 mL |
| Identification Capability | High (Mass-based) | Low (Retention time only) |
The data clearly shows that UPLC-MS provides a faster, more sensitive, and significantly more powerful analytical solution.[12][13][14][17]
Table 2: Example Impurity Profile for MOP-PE (Batch XYZ)
| Retention Time (min) | Observed m/z [M+H]⁺ | Area % | Proposed Identity | Status |
| 1.85 | 251.18 | 99.75 | MOP-PE (Product) | --- |
| 1.52 | 193.14 | 0.08 | 1-(3-methoxyphenyl)piperazine | Process Impurity |
| 2.11 | 265.19 | 0.12 | N-Oxide derivative | Degradant |
| 2.34 | 249.16 | 0.05 | Dehydro-MOP-PE | By-product |
This level of detailed impurity profiling, including the identification of species based on mass, is only achievable with an MS detector.[21][22]
Visualizing the Workflow and Logic
Diagrams created using DOT language help clarify the experimental process and decision-making logic.
Caption: High-level workflow for MOP-PE purity analysis.
Caption: Decision logic for selecting and developing the analytical method.
Conclusion
For the critical task of assessing the purity of this compound, UPLC-MS is unequivocally the superior analytical technique. It surpasses traditional HPLC-UV by delivering faster analysis times, unparalleled resolution, and the definitive identification power of mass spectrometry. This guide has detailed a robust, validated UPLC-MS method that provides the high degree of confidence required in pharmaceutical development. By adopting this advanced methodology, researchers and drug development professionals can ensure the quality and safety of their intermediates, ultimately contributing to the integrity of the final drug product.
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Moravek, Inc. How Important Is Chemical Purity In The Pharmaceutical Industry?. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
W.R. Grace. (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
AKJournals. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
RSC Publishing. (2015). Development and validation of an UPLC-MS/MS method for quantitative analysis of OTX015 in human plasma samples. Analytical Methods. [Link]
-
UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
PMC. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma. [Link]
-
LCGC International. Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. [Link]
-
RJPT. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
-
Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
PMC. Recent trends in the impurity profile of pharmaceuticals. [Link]
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Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]
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LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link]
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IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Creative Research Thoughts. [Link]
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A Researcher's Guide to Crystal Structure Analysis of Piperazine Ethanol Derivatives: A Comparative Approach
For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is not just academic—it is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety. Among the myriad of scaffolds used in medicinal chemistry, the piperazine ring is a ubiquitous and versatile pharmacophore. When functionalized with an ethanol group, these derivatives present a rich field for structural investigation, offering insights into hydrogen bonding, conformational flexibility, and crystal packing, all of which are critical for optimizing drug performance.
This guide provides a comparative analysis of the crystal structures of piperazine derivatives, supported by experimental data from single-crystal X-ray diffraction (XRD). We will explore the causality behind experimental choices in XRD and present self-validating protocols for obtaining high-quality crystallographic data.
The Decisive Role of Crystal Structure in Drug Development
The solid-state properties of an active pharmaceutical ingredient (API) are governed by its crystal structure. Polymorphism—the ability of a compound to exist in multiple crystalline forms—can profoundly impact solubility, dissolution rate, stability, and bioavailability. A comprehensive analysis of the crystal structure, therefore, is an indispensable part of drug development, providing the precise information needed to select the optimal solid form of a drug candidate.[1] Single-crystal XRD stands as the definitive method for elucidating the three-dimensional atomic arrangement within a crystal, offering unambiguous determination of molecular conformation, bond lengths, bond angles, and intermolecular interactions.[1][2]
Comparative Crystallographic Data of Piperazine Derivatives
While a comprehensive, publicly available dataset for a wide range of piperazine ethanol derivatives is still emerging, valuable structural insights can be gleaned from closely related analogs. The following table summarizes key crystallographic parameters for several substituted piperazine derivatives, showcasing the influence of different substituents on the crystal lattice. The data for a series of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which are closely related to piperazine ethanol derivatives, have been deposited with the Cambridge Crystallographic Data Centre (CCDC) and are available under deposition numbers CCDC 2328305, 2328309, 2328313, and 2328311, providing a rich source for further independent analysis.[3]
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 1-(4-nitrobenzoyl)piperazine | C₁₁H₁₃N₃O₃ | Monoclinic | C2/c | 24.587 | 7.0726 | 14.171 | 119.257 | 2149.9 | 4 | [4] |
| 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | C₁₅H₁₇FN₂O | Monoclinic | P2₁/n | 10.5982 | 8.4705 | 14.8929 | 97.430 | 1325.74 | 4 | [4] |
| N,N-bis(2,4-difluorobenzoyl)piperazine | C₁₈H₁₄F₄N₂O₂ | Monoclinic | P2₁/c | 7.2687 | 17.2658 | 6.9738 | 115.393 | 790.65 | 4 | [4] |
| 1-benzoyl-4-(4-nitrophenyl)piperazine | C₁₇H₁₇N₃O₃ | Orthorhombic | Pna2₁ | - | - | - | - | - | 2 | [5] |
| 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate | C₁₁H₁₇N₂O⁺·C₇H₃N₂O₇⁻ | - | - | - | - | - | - | - | - | [6] |
Table 1: Comparison of Crystallographic Data for Selected Piperazine Derivatives. This table highlights the diversity in crystal systems and unit cell parameters, which arise from the different substituents on the piperazine core.
Experimental Protocols: A Guide to High-Quality Data Acquisition
The quality of a crystal structure is fundamentally dependent on the quality of the diffraction data, which in turn relies on the quality of the single crystal itself. The following protocols are designed to be self-validating, with checkpoints to ensure the integrity of the experiment at each stage.
Part 1: Single-Crystal Growth
The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. This is often the most challenging and empirical step.
Objective: To grow a single crystal of a piperazine ethanol derivative that is transparent, free of cracks and inclusions, and has dimensions of approximately 0.1-0.3 mm in all directions.
Rationale: A single, well-ordered crystal is required to produce a sharp, well-defined diffraction pattern. Defects in the crystal lattice will lead to diffuse scattering and a lower-quality final structure. The crystal must be large enough to diffract X-rays sufficiently but small enough to be fully bathed in the X-ray beam to avoid systematic errors.
Step-by-Step Methodology:
-
Purification of the Compound: Ensure the piperazine ethanol derivative is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or chromatography are recommended.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should be one in which the compound is moderately soluble.
-
Expert Tip: Create a solubility profile by testing your compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane).
-
-
Crystal Growth Technique: Slow Evaporation (Recommended for initial screening) a. Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. b. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that can act as unwanted nucleation sites. c. Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows for slow evaporation of the solvent. d. Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber). e. Monitor the vial over several days to weeks. Do not disturb the vial during the growth period.
-
Crystal Harvesting and Mounting: a. Once suitable crystals have formed, carefully extract one using a cryo-loop. b. Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and protect it from the atmosphere. c. Mount the loop on a goniometer head for transfer to the diffractometer.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Objective: To collect a complete and high-resolution set of diffraction data from the single crystal.
Rationale: The goal is to measure the intensities of as many unique reflections as possible to a high resolution (small d-spacing). This will provide the detailed information needed to accurately determine the positions of all atoms in the unit cell.
Step-by-Step Methodology:
-
Instrument Setup: a. Mount the goniometer head with the crystal onto the diffractometer. b. Cool the crystal to a low temperature (typically 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher quality dataset.
-
Unit Cell Determination: a. Collect a series of initial diffraction images (frames) at different crystal orientations. b. The instrument software will automatically identify strong reflections and use their positions to determine the preliminary unit cell parameters and Bravais lattice.
-
Data Collection Strategy: a. Based on the determined crystal system, the software will calculate an optimal strategy for collecting a complete dataset. This involves a series of scans (runs) where the crystal is rotated through different angles (e.g., omega and phi scans). b. The exposure time per frame is a critical parameter. It should be long enough to observe weak reflections but not so long as to saturate the detector with strong reflections.
-
Data Integration and Reduction: a. After data collection is complete, the software integrates the intensity of each diffraction spot. b. The data is then corrected for various experimental factors, including Lorentz-polarization effects, absorption, and crystal decay. The output is a reflection file (typically in .hkl format) containing the Miller indices (h,k,l) and the intensity for each reflection.
Part 3: Powder X-ray Diffraction (PXRD) for Bulk Material Analysis
Objective: To obtain a PXRD pattern of the bulk crystalline material to serve as a fingerprint for phase identification and purity assessment.
Rationale: While SC-XRD provides the detailed structure of a single crystal, PXRD is used to analyze a polycrystalline (powder) sample, which is more representative of the bulk material. It is essential for confirming that the crystal structure determined by SC-XRD is the dominant form in the bulk powder.
Step-by-Step Methodology:
-
Sample Preparation: a. Gently grind a small amount (10-20 mg) of the crystalline material into a fine powder using an agate mortar and pestle. b. Mount the powder onto a low-background sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.
-
Data Collection: a. Place the sample holder in the powder diffractometer. b. Set the instrument parameters, including the 2θ scan range (e.g., 5° to 50°), step size, and scan speed. A typical scan for phase identification might take 10-30 minutes.
-
Data Analysis: a. The primary analysis involves comparing the experimental PXRD pattern to a pattern calculated from the single-crystal structure data. A good match confirms the phase purity of the bulk sample. b. The experimental pattern can also be compared to databases (e.g., the Powder Diffraction File™) to identify known crystalline phases.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution and troubleshooting.
Figure 1: A comprehensive workflow for the structural characterization of piperazine ethanol derivatives.
Conclusion
The structural analysis of piperazine ethanol derivatives through X-ray diffraction is a powerful tool for drug discovery and development. By providing a detailed picture of the molecule's three-dimensional structure and its interactions in the solid state, XRD analysis enables researchers to make informed decisions about lead optimization, salt selection, and formulation development. The protocols and comparative data presented in this guide offer a framework for obtaining high-quality crystallographic data and for understanding the structural nuances of this important class of compounds. Adherence to rigorous experimental technique and a thorough understanding of the principles behind the methods are paramount to achieving reliable and publishable results.
References
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Ayeni, A. O., et al. (2019). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1302–1307. [Link]
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Chen, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. [Link]
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Mahesha, et al. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–501. [Link]
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Ferguson, G., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 794–799. [Link]
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Wodtke, R., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2977. [Link]
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Oreate AI Blog. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
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Bernstein, J. (2011). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 11(3), 632-645. [Link]
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
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Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
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Friscic, T., & Jones, W. (2010). Benefits of cocrystallisation in pharmaceutical materials science: an update. Journal of Pharmacy and Pharmacology, 62(11), 1547-1559. [Link]
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Ferguson, G., et al. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 903–909. [Link]
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Yathirajan, H. S., et al. (2019). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1832–1836. [Link]
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A Researcher's Guide to Bioequivalence Comparison of Phenylpiperazine Metabolites
For researchers, scientists, and professionals in drug development, establishing the bioequivalence of a generic drug product to a reference listed drug is a critical step. This guide provides an in-depth technical comparison of the methodologies and considerations involved in the bioequivalence assessment of drugs containing a phenylpiperazine moiety, with a specific focus on their metabolites.
The phenylpiperazine structure is a key component in numerous central nervous system (CNS) active drugs, including anxiolytics, antidepressants, and antipsychotics.[1] The metabolism of these drugs often results in the formation of active metabolites that contribute significantly to the overall therapeutic effect and safety profile. Therefore, a comprehensive understanding of the parent drug and its metabolites is paramount for a successful bioequivalence demonstration.
I. The Regulatory Landscape: When to Measure Metabolites
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for bioequivalence studies.[2][3][4][5] The primary principle is to ensure that a generic product is pharmaceutically equivalent and displays a comparable rate and extent of absorption to the reference product.[2][6]
Typically, bioequivalence is assessed by measuring the concentration of the parent drug in a biological matrix, usually plasma.[7] The key pharmacokinetic (PK) parameters used for this comparison are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[2] Bioequivalence is generally concluded if the 90% confidence interval for the ratio of the test and reference product's geometric means for both AUC and Cmax falls within the acceptance range of 80.00% to 125.00%.[6]
However, there are specific scenarios where the measurement of metabolites is not only recommended but essential:
-
Active Metabolites: When a metabolite significantly contributes to the drug's efficacy and/or safety, its pharmacokinetic profile should also be assessed.[7]
-
Pro-drugs: For inactive pro-drugs, which are metabolized to the active therapeutic agent, demonstrating bioequivalence for the parent compound is still recommended.[8] If the parent drug's concentration is too low to be reliably measured, it is acceptable to demonstrate bioequivalence for the main active metabolite.[8]
-
Low Parent Drug Concentrations: In cases where the parent drug is rapidly and extensively metabolized, its plasma concentrations may be too low for accurate measurement with current bioanalytical methods.[7][9] In such instances, the metabolite can be used as a surrogate for the parent drug.[9]
It is crucial to justify the decision to measure or not measure metabolites based on a thorough understanding of the drug's pharmacology and pharmacokinetics.
II. Bioanalytical Methodologies: A Comparative Overview
The accurate quantification of phenylpiperazine metabolites in biological matrices is the cornerstone of a reliable bioequivalence study. Various analytical techniques are available, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity, selectivity, and throughput.[10][11]
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent and fragment ions. | High sensitivity and selectivity, suitable for complex matrices, high throughput. | High initial instrument cost, requires skilled operators. | Primary choice for bioequivalence studies of drugs and metabolites.[10][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography followed by mass analysis. | Excellent separation for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Used for some phenylpiperazine compounds and their metabolites, particularly in toxicological studies.[12][13] |
| High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Separation by liquid chromatography with detection based on UV absorbance. | Lower cost, robust and widely available. | Lower sensitivity and selectivity compared to MS, potential for interference from matrix components. | Can be used if the analyte has a strong chromophore and concentrations are sufficiently high.[14] |
Experimental Protocol: A Step-by-Step LC-MS/MS Workflow for Metabolite Quantification
The following protocol outlines a typical workflow for the quantification of a phenylpiperazine metabolite in human plasma.
-
Sample Preparation: The goal is to extract the analyte of interest from the complex plasma matrix and remove interfering substances.
-
Protein Precipitation (PPT): A simple and common method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.[10]
-
Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous plasma sample and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.
-
-
Chromatographic Separation: An HPLC system is used to separate the metabolite from other components in the prepared sample.
-
Column: A reversed-phase C18 column is commonly used for phenylpiperazine compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and selective detection.
-
Ionization: Electrospray ionization (ESI) is typically used for phenylpiperazine compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for the analyte and its internal standard, ensuring high selectivity.
-
-
Method Validation: The bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Validation parameters include:
-
Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term)
-
Caption: LC-MS/MS workflow for metabolite quantification.
III. Pharmacokinetic Considerations and Challenges
The pharmacokinetic profile of a metabolite can differ significantly from that of the parent drug. These differences can introduce challenges in the design and interpretation of bioequivalence studies.
-
Formation Rate-Limited Kinetics: The formation of the metabolite is dependent on the absorption and metabolism of the parent drug. This can lead to a smoother and more delayed plasma concentration-time profile for the metabolite compared to the parent drug.
-
Polymorphic Metabolism: Many phenylpiperazine drugs are metabolized by polymorphic enzymes, such as cytochrome P450 (CYP) isozymes (e.g., CYP2D6).[15][16] This can lead to significant inter-individual variability in metabolite concentrations, potentially requiring a larger sample size to achieve adequate statistical power in a bioequivalence study.[15]
-
Different Elimination Half-Lives: The metabolite may have a longer or shorter elimination half-life than the parent drug, which needs to be considered when determining the sampling schedule for the bioequivalence study.
Caption: Generalized metabolic pathway of a phenylpiperazine drug.
IV. Case Study: Bioequivalence Comparison of Two Formulations
Consider a hypothetical bioequivalence study comparing a test and a reference formulation of a drug that is metabolized to a pharmacologically active phenylpiperazine metabolite.
Study Design: A randomized, two-way crossover study in healthy volunteers.
Analytes Measured: Parent drug and its active metabolite.
Pharmacokinetic Parameters:
| Parameter | Analyte | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval for Ratio (Test/Reference) |
| AUC (0-t) (ng*h/mL) | Parent Drug | 1520 ± 350 | 1550 ± 380 | 95.2% - 101.5% |
| Metabolite | 4550 ± 980 | 4600 ± 1050 | 96.8% - 102.3% | |
| Cmax (ng/mL) | Parent Drug | 250 ± 60 | 260 ± 65 | 93.5% - 100.8% |
| Metabolite | 380 ± 95 | 390 ± 100 | 94.7% - 101.2% |
Interpretation: In this case, the 90% confidence intervals for the geometric mean ratios of both the parent drug and the active metabolite for both AUC and Cmax fall within the acceptance range of 80.00% to 125.00%. Therefore, the test formulation would be considered bioequivalent to the reference formulation.
V. Conclusion
The bioequivalence assessment of drugs with phenylpiperazine metabolites requires a multi-faceted approach that combines a thorough understanding of the regulatory landscape, robust bioanalytical methodologies, and careful consideration of the pharmacokinetic properties of both the parent drug and its metabolites. By adhering to these principles, researchers can confidently and accurately establish the therapeutic equivalence of generic drug products, ultimately ensuring patient safety and efficacy.
References
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Guideline on the Investigation of Bioequivalence - European Medicines Agency (EMA). (2010-01-20). Retrieved from [Link]
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Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA). Retrieved from [Link]
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Assessment of polymorphic metabolite data in bioavailability/bioequivalence studies – considerations and challenges. (n.d.). Retrieved from [Link]
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The New European Medicines Agency Guideline on the Investigation of Bioequivalence. (2025-08-07). Retrieved from [Link]
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The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action | Journal of Pharmacy & Pharmaceutical Sciences. (2012-06-02). Retrieved from [Link]
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The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. (n.d.). Retrieved from [Link]
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New FDA draft guidance for in vivo bioavailability and bioequivalence studies. (2024-04-03). Retrieved from [Link]
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FDA Bioequivalence Study Guidelines | PDF | Pharmacokinetics | Bioavailability - Scribd. (n.d.). Retrieved from [Link]
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The Role of Metabolite in Bioequivalence Decision Making - Walsh Medical Media. (n.d.). Retrieved from [Link]
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Guideline o the Investigation of Bioequivalence - Regulations.gov. (2010-01-20). Retrieved from [Link]
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Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC. (2023-06-26). Retrieved from [Link]
-
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA. (2021-08-20). Retrieved from [Link]
-
FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (2014-03-20). Retrieved from [Link]
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Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. (1999-01-01). Retrieved from [Link]
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Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. (n.d.). Retrieved from [Link]
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Challenges and Opportunities in Achieving Bioequivalence for Fixed-Dose Combination Products - PMC. (n.d.). Retrieved from [Link]
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(PDF) Examining the Role of Metabolites in Bioequivalence Assessment - ResearchGate. (2025-12-23). Retrieved from [Link]
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Examining the Role of Metabolites in Bioequivalence Assessment | Journal of Pharmacy & Pharmaceutical Sciences. (2010-06-02). Retrieved from [Link]
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Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]
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Clinical pharmacokinetic studies of perphenazine. (n.d.). Retrieved from [Link]
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Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. (2025-08-10). Retrieved from [Link]
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Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.). Retrieved from [Link]
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Biotransformation study of para-substituted phenylpiperazines in beagle dogs by gas chromatography-mass spectrometry. (n.d.). Retrieved from [Link]
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Phenylpiperazine - Wikipedia. (n.d.). Retrieved from [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved from [Link]
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Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (n.d.). Retrieved from [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]
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Alternative Analysis Approaches for the Assessment of Pilot Bioavailability/Bioequivalence Studies - MDPI. (n.d.). Retrieved from [Link]
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Phenylpiperazine derivatives: a patent review (2006 - present). (n.d.). Retrieved from [Link]
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Elemental Analysis Standards for 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol Confirmation
Executive Summary & Technical Context[1][2][3][4][5][6][7]
The confirmation of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol (
While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to establish bulk purity—a critical requirement for pharmaceutical intermediates and reference standards. This guide establishes the Elemental Analysis (EA) protocols required to validate the bulk composition of this specific molecule, contrasting it with modern orthogonal techniques like quantitative NMR (qNMR).
The "Gold Standard" Acceptance Criteria
For publication and regulatory filing (e.g., ACS, FDA), the industry standard for combustion analysis (CHN) is strict:
Found values must be within
of the calculated theoretical values.
Comparative Analysis: EA vs. Orthogonal Methods
To ensure scientific integrity, one must choose the right tool for the specific analytical question.[1] The following table compares Elemental Analysis against its primary alternatives for this specific piperazine derivative.
Table 1: Performance Comparison of Confirmation Methodologies
| Feature | Combustion Analysis (EA) | High-Res Mass Spec (HRMS) | Quantitative NMR (qNMR) |
| Primary Output | Empirical Formula ( | Molecular Formula & Exact Mass | Purity % & Molar Ratio |
| Scope | Bulk Purity (Homogeneity) | Molecular Identity (Trace) | Specific Purity (Structure) |
| Sample Req. | 2–5 mg (Destructive) | < 1 mg (Destructive) | 5–20 mg (Non-destructive) |
| Precision | < 5 ppm (Mass accuracy) | ||
| Blind Spot | Isomers (e.g., 2-methoxy vs 3-methoxy) | Inorganic salts/moisture | Paramagnetic impurities |
| Critical Utility | Detects trapped solvents/water | Identifies trace impurities | Absolute quantitation w/o standard |
Decision Framework
Use the following logic flow to determine when to deploy EA versus HRMS or qNMR for this compound.
Figure 1: Analytical Decision Matrix for Phenylpiperazine Derivative Confirmation.
Technical Protocol: Self-Validating EA Workflow
The primary failure mode for this compound in EA is solvent entrapment or hygroscopicity due to the basic nitrogen and hydroxyl tail. The following protocol includes mandatory "Stop/Go" validation steps.
Phase 1: Theoretical Calculation
Before analysis, establish the baseline.
-
Formula:
-
Molecular Weight: 236.31 g/mol
-
Target Values:
-
%C: 66.07%
-
%H: 8.53%
-
%N: 11.86%
-
Phase 2: Sample Preparation (The Critical Step)
-
Hazard Note: Treat the compound as a potential bioactive agent (serotonergic activity). Wear full PPE.
-
Drying:
-
Place 50 mg of sample in a vacuum oven at 40°C for 24 hours.
-
Validation: Perform TGA (Thermogravimetric Analysis) or a simple loss-on-drying test. If weight loss > 1%, continue drying.
-
Why? The hydroxyethyl group ($ -CH_2CH_2OH $) is a hydrogen bond donor/acceptor, avidly binding atmospheric water.
-
Phase 3: Combustion Analysis (CHNS)
Instrument: Flash 2000 or Elementar vario (or equivalent).
-
Calibration: Run a K-factor calibration using Acetanilide (C=71.09%, H=6.71%, N=10.36%).
-
Acceptance: Standard deviation of K-factors must be < 0.2%.
-
-
Weighing: Weigh 2.0 – 3.0 mg of the dried sample into a tin capsule. Fold tightly to exclude air.
-
Oxidation: Furnace temperature: 950°C - 1050°C.
-
Oxygen Injection: Ensure excess
(typically 2-5 seconds injection) to prevent "coking" of the phenyl ring.
-
-
Detection: TCD (Thermal Conductivity Detector).
Phase 4: Data Interpretation & Troubleshooting
If results deviate > 0.4%:
-
High H, Low C/N: Indicates water contamination.
-
Remedy: Recalculate assuming a hemihydrate ($ \cdot 0.5 H_2O $).
-
-
Low C, Low N, High H: Indicates trapped solvent (e.g., Ethanol/Methanol from recrystallization).
-
Remedy: Run 1H NMR to quantify solvent, then adjust theoretical EA values.
-
Visualizing the Validation Workflow
The following diagram illustrates the iterative process required to achieve a passing EA result for this specific compound class.
Figure 2: Iterative "Dry-Weigh-Burn" Protocol for Hygroscopic Amines.
References
-
ACS Research Data Guidelines for Organic Chemistry . American Chemical Society.[2] (Establishes the
standard for elemental analysis). [Link] -
Elemental Analysis Manual (EAM) for Food and Related Products . U.S. Food & Drug Administration (FDA).[3] (Provides validation protocols for elemental detection).[4][1][3][5][6] [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry. (Foundational text comparing qNMR and EA). [Link]
-
PubChem Compound Summary: this compound . National Center for Biotechnology Information. (Source for physical properties and structural data).[7][1][8][9][10] [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ACS Research Data Guidelines [researcher-resources.acs.org]
- 3. fda.gov [fda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epfl.ch [epfl.ch]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nan 190 | C23H27N3O3 | CID 4431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. 2-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL](methyl)amino}-1-(4-phenylpiperazin-1-YL)ethan-1-one | C22H25N5O3 | CID 20888906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
-
Acute Toxicity: Harmful if swallowed, with some analogues showing oral toxicity.[1][2]
-
Skin and Eye Irritation: Many similar compounds are classified as skin and eye irritants.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][5]
-
Aquatic Toxicity: Some related compounds are toxic to aquatic life with long-lasting effects.
-
Reproductive Toxicity: Certain piperazine derivatives are suspected of damaging fertility or the unborn child.
Given these potential hazards, this compound must be treated as hazardous waste. Standard disposal methods such as drain or regular trash disposal are strictly prohibited.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and ends with compliant storage pending collection by a certified hazardous waste disposal service.
Before handling the waste, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure risk. The rationale for each piece of PPE is grounded in the potential hazards of the chemical class.
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes which could cause serious eye irritation.[3][4][5] |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact, which may cause irritation or allergic reactions.[1] |
| Body Protection | A standard laboratory coat | To protect against incidental skin contact and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood | To avoid inhalation of any potential vapors or aerosols that could cause respiratory irritation.[2][3] |
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound should be collected as a separate waste stream and not mixed with other incompatible chemicals.
Incompatible Materials to Avoid:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids: May cause a neutralization reaction that generates heat.
-
Acid Anhydrides and Acid Chlorides: Potential for violent reactions.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste segregation decision tree.
Proper containerization and labeling are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) and are essential for the safety of all personnel who may handle the waste.
Step-by-Step Containerization and Labeling:
-
Select an Appropriate Container:
-
Use a clean, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap is recommended.
-
Ensure the container is in good condition, free from cracks or damage.
-
-
Affix a Hazardous Waste Label:
-
As soon as the first drop of waste enters the container, it must be labeled.
-
The label must include the words "Hazardous Waste."
-
Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.
-
If it is a mixed waste stream, list all components and their approximate percentages.
-
Indicate the date accumulation started.
-
Include the name of the principal investigator and the laboratory location.
-
-
Fill the Container Safely:
-
Leave at least 10% headspace in the container to allow for expansion of vapors.
-
Keep the container closed at all times, except when adding waste.
-
The final stage of the disposal process involves safe storage and arranging for collection.
-
Storage:
-
Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and away from general traffic areas.
-
Ensure secondary containment, such as a chemical-resistant tray, is used to contain any potential leaks or spills.
-
-
Requesting Disposal:
-
Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a paper request.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
The overall disposal workflow can be visualized as follows:
Caption: Disposal workflow summary.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Large Spills: Evacuate the area and contact your institution's EHS for emergency response.
By adhering to these scientifically grounded procedures, you contribute to a safe and compliant laboratory environment, building a culture of trust and responsibility that extends beyond the product itself.
References
Sources
A Researcher's Guide to Personal Protective Equipment for Handling 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. While these molecules, such as 2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethan-1-ol, hold the promise of therapeutic innovation, they also present occupational health and safety challenges. A robust understanding and implementation of personal protective equipment (PPE) protocols are not merely a matter of regulatory compliance but a fundamental prerequisite for scientific integrity and the well-being of laboratory personnel.
Hazard Profile: An Evidence-Based Assessment
The piperazine moiety is a well-known functional group in medicinal chemistry, and its derivatives can exhibit a range of biological activities and associated hazards. Based on data from structurally related compounds, this compound should be handled as a hazardous substance with the potential for the following:
| Potential Hazard | Description | Primary Route of Exposure |
| Skin Irritation/Corrosion | Piperazine and its derivatives are known to cause skin irritation and, in some cases, severe burns.[1][2] Prolonged contact may lead to dermatitis. | Dermal |
| Serious Eye Damage | Direct contact with the eyes can cause serious irritation or irreversible damage.[1][2] | Ocular |
| Respiratory Sensitization | Inhalation of dust or aerosols may lead to allergic reactions, asthma-like symptoms, or breathing difficulties in sensitized individuals.[2] | Inhalation |
| Harmful if Swallowed | Ingestion may cause adverse health effects.[1][3] | Oral |
This hazard profile necessitates a multi-layered PPE strategy to create a reliable barrier between the researcher and the chemical.
The Core Directive: A Multi-Layered PPE Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed and the associated risks. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct hazard assessments to determine the appropriate PPE for their employees.[4][5][6]
Step 1: Foundational Protection
This is the minimum required PPE for any work in a laboratory where chemical hazards are present.[7]
-
Laboratory Coat: A properly fitting lab coat, buttoned completely, protects the skin and personal clothing from incidental splashes and spills.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[7] However, for handling liquids or when there is a splash hazard, safety goggles that form a seal around the eyes are mandatory.[7][8] All eye protection should be ANSI Z87.1 certified.[7]
-
Gloves: Disposable nitrile gloves are the standard for incidental contact.[7] It is crucial to inspect gloves for any signs of degradation before use and to remove them promptly after any known contamination, followed by hand washing.[2][7][8] For tasks with a higher risk of splash or prolonged handling, double-gloving is recommended.[7]
-
Full-Length Pants and Closed-Toe Shoes: This is a non-negotiable aspect of laboratory attire to protect the lower body from spills.[7]
Step 2: Enhanced Protection for High-Risk Procedures
Certain laboratory operations increase the risk of exposure and require an elevated level of PPE.
-
Chemical Splash Goggles and Face Shield: When handling larger quantities of the compound, especially during dissolution or transfer, a face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.[7]
-
Chemical-Resistant Apron: For procedures with a significant splash potential, a chemical-resistant apron worn over the lab coat offers further protection to the torso.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, particularly when handling the solid form of the compound, a NIOSH-approved respirator is necessary. The type of respirator will depend on the specific hazard assessment. A certified N95 respirator may be sufficient for low levels of dust, while tasks with higher potential for airborne particulates may require a half-mask or full-face respirator with appropriate cartridges.[9]
The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE:
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operational Plan
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5] Designate a specific area for handling, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.
-
Handling the Compound:
-
Solids: When weighing or transferring the solid compound, use a spatula and handle it gently to avoid creating dust.[9]
-
Liquids/Solutions: Use a calibrated pipette or syringe for liquid transfers. Avoid pouring directly from large containers to smaller ones to minimize splashing.
-
-
Post-Handling: After completing the work, decontaminate the work area. Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of contaminated gloves and other disposable items in a designated hazardous waste container.[2] Wash hands thoroughly with soap and water after removing gloves.[9][10]
Spill and Emergency Procedures
-
Minor Spill: For a small spill, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1][9] Collect the contaminated absorbent into a sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the area immediately and notify the appropriate emergency response personnel.[9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste.[1]
-
Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor.
Building a Culture of Safety
The protocols outlined in this guide are foundational, but true safety in the laboratory is a dynamic process that relies on the continuous diligence of every researcher. It is imperative to have a written Chemical Hygiene Plan (CHP) specific to your laboratory's operations, as required by OSHA.[6] This plan should be readily accessible to all personnel, and regular training on its contents and emergency procedures is essential.[5][6] By integrating these practices into your daily workflow, you not only protect yourself and your colleagues but also uphold the highest standards of scientific research.
References
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17). Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Retrieved from [Link]
-
Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]
-
PIPERAZINE - HAZARD SUMMARY. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. osha.gov [osha.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
